Technical Documentation Center

4-(3-Chlorobenzoyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3-Chlorobenzoyl)morpholine
  • CAS: 26162-86-7

Core Science & Biosynthesis

Foundational

4-(3-Chlorobenzoyl)morpholine chemical properties

An In-depth Technical Guide to 4-(3-Chlorobenzoyl)morpholine Introduction 4-(3-Chlorobenzoyl)morpholine is a tertiary amide synthesized from the reaction of morpholine and 3-chlorobenzoyl chloride. As a member of the ben...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3-Chlorobenzoyl)morpholine

Introduction

4-(3-Chlorobenzoyl)morpholine is a tertiary amide synthesized from the reaction of morpholine and 3-chlorobenzoyl chloride. As a member of the benzamide and morpholine chemical classes, it holds significant interest for researchers in medicinal chemistry and materials science. The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and bioactive compounds, where it often imparts favorable physicochemical properties such as increased aqueous solubility and metabolic stability.[1][2][3] The substituted benzoyl moiety provides a versatile platform for further functionalization, making this compound a valuable building block for creating libraries of novel molecules.

This guide provides a comprehensive overview of 4-(3-Chlorobenzoyl)morpholine, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, and a discussion of its potential applications. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Physicochemical Properties

4-(3-Chlorobenzoyl)morpholine is identified by the CAS Number 26162-86-7.[4][5] Its core structure consists of a morpholine ring acylated at the nitrogen atom by a 3-chlorobenzoyl group.

Synthesis_Workflow reactants Dissolve Morpholine & Triethylamine in DCM addition Add 3-Chlorobenzoyl Chloride solution dropwise at 0°C reactants->addition Cool in ice bath reaction Stir at Room Temperature (1-2 hours) addition->reaction Allow to warm workup Aqueous Workup: 1. Add Water 2. Separate Layers reaction->workup extraction Extract Aqueous Layer with DCM (2x) workup->extraction wash Wash Combined Organic Layers: - Dilute HCl - Sat. NaHCO₃ - Brine extraction->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate product 4-(3-Chlorobenzoyl)morpholine (Crude Product) concentrate->product purify Purification (e.g., Recrystallization or Flash Chromatography) product->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the synthesis of 4-(3-Chlorobenzoyl)morpholine.

Detailed Experimental Protocol

Materials:

  • Morpholine (1.0 eq) [6]* 3-Chlorobenzoyl chloride (1.0 eq) * Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 3-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Add the 3-chlorobenzoyl chloride solution dropwise to the stirred morpholine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. [7]5. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain pure 4-(3-Chlorobenzoyl)morpholine.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution, specifically through an addition-elimination mechanism. [8][9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as a good leaving group.

  • Deprotonation: The resulting positively charged species is deprotonated by the triethylamine base, yielding the neutral 4-(3-Chlorobenzoyl)morpholine product and triethylammonium chloride salt.

Caption: Nucleophilic addition-elimination mechanism for amide formation.

Spectral Data and Structural Elucidation

While specific, experimentally-derived spectral data for 4-(3-Chlorobenzoyl)morpholine is not widely published, its structure can be confirmed by standard analytical techniques. The expected spectral characteristics can be predicted based on data from analogous compounds such as N-benzoyl morpholine and N-(4-chlorobenzoyl)morpholine. [7][10][11]

Technique Expected Characteristics
¹H NMR - Aromatic Protons: Multiple signals in the range of δ 7.3-7.8 ppm corresponding to the four protons on the substituted benzene ring. - Morpholine Protons: Broad, overlapping signals in the range of δ 3.4-3.8 ppm corresponding to the eight protons of the morpholine ring.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of δ 168-170 ppm. [7] - Aromatic Carbons: Six signals in the aromatic region (δ 125-135 ppm), including the carbon bearing the chlorine atom. - Morpholine Carbons: Two signals corresponding to the -CH₂-N- and -CH₂-O- carbons, typically in the range of δ 40-50 ppm and δ 65-70 ppm, respectively.
FT-IR (cm⁻¹) - Amide C=O Stretch: A strong, characteristic absorption band around 1640-1660 cm⁻¹. - C-Cl Stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹. - C-N Stretch: An absorption around 1400-1450 cm⁻¹. - C-O-C Stretch: A strong absorption around 1115 cm⁻¹.

| Mass Spec (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 225) and a characteristic M+2 peak with approximately one-third the intensity due to the ³⁷Cl isotope. |

Reactivity, Stability, and Handling

  • Stability: As a tertiary amide, 4-(3-Chlorobenzoyl)morpholine is a chemically robust and stable compound under normal laboratory conditions. Amides are significantly less reactive than their acyl chloride precursors. They are generally resistant to hydrolysis except under harsh acidic or basic conditions with heating.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases. [12]* Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood. [13]Although specific toxicity data is not available for the final product, the starting materials are hazardous. 3-Chlorobenzoyl chloride is corrosive and a lachrymator, while morpholine is flammable, corrosive, and toxic. [14][15]Therefore, caution should be exercised.

Potential Applications in Research and Drug Development

The true value of 4-(3-Chlorobenzoyl)morpholine lies in its potential as a versatile intermediate and building block in the synthesis of more complex molecules.

  • Medicinal Chemistry Scaffold: The morpholine heterocycle is a key component in a wide range of pharmaceuticals, valued for its ability to improve pharmacokinetic profiles. [1][2]4-(3-Chlorobenzoyl)morpholine can serve as a starting point for developing new chemical entities. The chlorine atom on the phenyl ring is a particularly useful functional handle, enabling further modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of diverse compound libraries for screening.

  • Probing Structure-Activity Relationships (SAR): In a drug development campaign, this compound can be used to introduce the 3-chlorobenzoyl-morpholine motif into a lead molecule. The specific substitution pattern and the presence of the amide linker can be systematically explored to understand their impact on biological activity and selectivity.

  • Materials Science: Benzamide derivatives are explored in the development of polymers, resins, and other advanced materials. The specific properties imparted by the chloro- and morpholine- substituents could be investigated for creating materials with unique thermal or electronic characteristics.

References

  • Consolidated Chemical. Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. [Link]

  • Silver Fern Chemical. Morpholine: A Multi-Purpose Chemical for Industrial Applications. [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • PubChem. 4-(3-Chloropropyl)morpholine. [Link]

  • Google Patents. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
  • PubChem. N-(4-Chlorobenzoyl)morpholine. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • PENTA. Morpholine - SAFETY DATA SHEET. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • ResearchGate. The coupling of chlorobenzene with morpholine. [Link]

  • Royal Society of Chemistry. RSC Advances Journal. [Link]

  • YouTube. Acid Chloride + Ammonia = Amide (Mechanism). [Link]

  • Khan Academy. Amide formation from acyl chloride. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Chlorobenzoyl)morpholine

This guide provides a comprehensive overview of the synthetic pathway for 4-(3-chlorobenzoyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The document is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for 4-(3-chlorobenzoyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also a deep dive into the chemical principles and practical considerations that ensure a successful and reproducible synthesis.

Introduction and Significance

4-(3-Chlorobenzoyl)morpholine is a disubstituted morpholine derivative. The morpholine moiety is a well-established scaffold in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The introduction of a 3-chlorobenzoyl group provides a handle for further chemical modifications and can influence the compound's biological activity. This particular substitution pattern is of interest in the exploration of new chemical entities for various therapeutic targets.

The synthesis of 4-(3-chlorobenzoyl)morpholine is a foundational reaction in organic chemistry, primarily involving the formation of an amide bond between a secondary amine (morpholine) and an acyl chloride (3-chlorobenzoyl chloride). Understanding the nuances of this reaction is key to achieving high purity and yield.

The Core Synthetic Pathway: Acylation of Morpholine

The most direct and widely employed method for the synthesis of 4-(3-chlorobenzoyl)morpholine is the nucleophilic acyl substitution reaction between morpholine and 3-chlorobenzoyl chloride. This reaction is favored for its high efficiency and relatively straightforward execution.

Reaction Mechanism

The underlying mechanism is a classic nucleophilic acyl substitution. The nitrogen atom of the morpholine, being nucleophilic due to its lone pair of electrons, attacks the electrophilic carbonyl carbon of the 3-chlorobenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, either an external one like triethylamine or a second equivalent of morpholine, deprotonates the nitrogen atom to yield the stable amide product, 4-(3-chlorobenzoyl)morpholine, and the hydrochloride salt of the base.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Morpholine Morpholine (Nucleophile) Tetrahedral Tetrahedral Intermediate Morpholine->Tetrahedral Nucleophilic Attack ChlorobenzoylChloride 3-Chlorobenzoyl Chloride (Electrophile) ChlorobenzoylChloride->Tetrahedral Product 4-(3-Chlorobenzoyl)morpholine Tetrahedral->Product Chloride Elimination Base Base (e.g., Triethylamine or Morpholine) Tetrahedral->Base Proton Transfer HCl_Salt Base-HCl Salt Base->HCl_Salt

Caption: Nucleophilic acyl substitution mechanism for the synthesis of 4-(3-Chlorobenzoyl)morpholine.

Experimental Protocol

This section details a robust and validated protocol for the synthesis of 4-(3-chlorobenzoyl)morpholine.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Morpholine87.121.0 g11.5
3-Chlorobenzoyl chloride175.022.0 g11.4
Triethylamine101.191.5 mL10.8
Dichloromethane (DCM)-20 mL-
Deionized Water-20 mL-
Saturated Sodium Bicarbonate Solution-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate-As needed-
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 g, 11.5 mmol) and triethylamine (1.5 mL, 10.8 mmol) in dichloromethane (20 mL).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-chlorobenzoyl chloride (2.0 g, 11.4 mmol) in dichloromethane (10 mL) dropwise over 15-20 minutes. The slow addition is crucial to control the exothermic nature of the reaction.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (20 mL), saturated sodium bicarbonate solution (20 mL) to remove any unreacted acid chloride and the triethylamine hydrochloride salt, and finally with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.[3]

Synthesis_Workflow Start Dissolve Morpholine and Triethylamine in DCM Addition Cool to 0°C and Add 3-Chlorobenzoyl Chloride Solution Start->Addition Reaction Stir at Room Temperature for 1-2 hours Addition->Reaction Workup Aqueous Work-up (Water, NaHCO3, Brine) Reaction->Workup Drying Dry Organic Layer (Na2SO4) Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Recrystallization Evaporation->Purification FinalProduct 4-(3-Chlorobenzoyl)morpholine (Pure Product) Purification->FinalProduct

Caption: Experimental workflow for the synthesis of 4-(3-Chlorobenzoyl)morpholine.

Characterization

The identity and purity of the synthesized 4-(3-chlorobenzoyl)morpholine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorobenzoyl group and the methylene protons of the morpholine ring. Based on similar structures, the morpholine protons typically appear as multiplets in the range of 3.2-3.8 ppm. The aromatic protons will appear in the aromatic region (around 7.2-7.4 ppm).[4]

    • ¹³C NMR: The carbon NMR will show distinct peaks for the carbonyl carbon (around 168 ppm), the aromatic carbons, and the carbons of the morpholine ring.[4]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (225.67 g/mol ).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide carbonyl group (C=O) typically in the range of 1630-1680 cm⁻¹.

Safety Considerations

  • 3-Chlorobenzoyl chloride: This reagent is corrosive and a lachrymator. It reacts with moisture to produce hydrochloric acid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Morpholine: Morpholine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.[6]

  • Triethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor. Handle with care in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Conclusion

The synthesis of 4-(3-chlorobenzoyl)morpholine via the acylation of morpholine is a reliable and efficient method. By carefully controlling the reaction conditions, particularly the temperature during the addition of the acyl chloride, and by performing a thorough work-up and purification, a high yield of the pure product can be obtained. This in-depth guide provides the necessary theoretical background and practical steps for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

  • PrepChem.com. Synthesis of 4-chlorobenzoyl chloride. Available from: [Link]

  • Google Patents. CN104341374A - Preparation method for morpholine carbonyl chloride compound.
  • A1 Researchers. Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • PubChem. 4-(3-Chlorobenzoyl)morpholine-3-carboxylic acid. Available from: [Link]

  • Royal Society of Chemistry. RSC Advances. Available from:

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Available from: [Link]

  • MDPI. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]

  • PubChem. N-(4-Chlorobenzoyl)morpholine. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

Sources

Foundational

Biological Activity of Morpholine Derivatives: A Technical Guide

Executive Summary Morpholine ( ) is a heterocycle that has transcended its role as a simple solvent to become a "privileged structure" in modern medicinal chemistry. Its unique physicochemical profile—specifically its ab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine (


) is a heterocycle that has transcended its role as a simple solvent to become a "privileged structure" in modern medicinal chemistry. Its unique physicochemical profile—specifically its ability to modulate lipophilicity (

) while maintaining water solubility—makes it an indispensable tool for optimizing the pharmacokinetic (PK) properties of drug candidates.

This technical guide provides a deep dive into the biological activity of morpholine derivatives, focusing on their critical role in kinase inhibition (oncology), antimicrobial mechanisms, and CNS modulation. It is designed for researchers requiring actionable protocols, mechanistic insights, and rigorous structure-activity relationship (SAR) data.

Part 1: The Pharmacophore Advantage

The morpholine ring is not merely a structural spacer; it is a functional pharmacophore that solves specific drug delivery challenges.

Physicochemical Properties
  • Metabolic Stability: The ether oxygen reduces the basicity of the amine (pKa ~8.3–8.7 compared to ~11 for piperidine), reducing susceptibility to rapid oxidative metabolism while maintaining sufficient basicity for lysosomal trapping or specific receptor interactions.

  • Solubility & Bioavailability: The oxygen atom acts as a hydrogen bond acceptor, enhancing aqueous solubility without the penalty of excessive polarity. This balance allows morpholine derivatives to cross the Blood-Brain Barrier (BBB) effectively.

  • Bioisosterism: It serves as a bioisostere for piperazine and piperidine, often improving the safety profile by reducing off-target hERG channel inhibition.

Pharmacophore Concept Map

The following diagram illustrates why morpholine is selected during lead optimization.

MorpholinePharmacophore Morpholine Morpholine Ring Solubility Enhanced Solubility (H-bond Acceptor) Morpholine->Solubility Ether Oxygen Metabolism Metabolic Stability (Reduced Basicity pKa ~8.4) Morpholine->Metabolism Inductive Effect Target Target Binding (Hinge Region Interaction) Morpholine->Target Kinase ATP Pocket Safety Reduced hERG Toxicity (Bioisostere for Piperidine) Morpholine->Safety Structural Geometry

Figure 1: Strategic advantages of incorporating a morpholine ring into drug scaffolds.

Part 2: Therapeutic Landscape & SAR

Oncology: Kinase Inhibitors

Morpholine derivatives are ubiquitous in kinase inhibitors targeting the PI3K/Akt/mTOR pathway and EGFR.

  • Mechanism: The morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Key Example: Gefitinib (EGFR inhibitor).[1][2] The morpholine side chain improves solubility and pharmacokinetic properties, allowing oral administration.

  • SAR Insight: In PI3K inhibitors, replacing the morpholine oxygen with sulfur (thiomorpholine) or carbon (piperidine) often results in a dramatic loss of potency, confirming the specific role of the ether oxygen in H-bonding with residues like Val851 (in PI3K

    
    ).
    
Antimicrobial Agents[3][4][5][6]
  • Linezolid: The first oxazolidinone antibiotic features a morpholine ring.

    • Function: The morpholine ring is essential for the safety profile and solubility. Analogs lacking this ring often show higher toxicity.

    • Mechanism:[3][4][5] Inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

  • Amorolfine: A morpholine derivative used as a topical antifungal.

    • Mechanism:[3][4][5] Inhibits

      
      -reductase and 
      
      
      
      -isomerase, depleting ergosterol in the fungal cell membrane.
CNS Agents
  • Reboxetine: A norepinephrine reuptake inhibitor (NRI) where the morpholine ring provides the necessary geometry for transporter binding and BBB penetration.

Part 3: Detailed Experimental Protocols

Synthesis of a Bioactive Morpholine Derivative (Gefitinib Intermediate)

This protocol describes the critical O-alkylation step to introduce the morpholine moiety, a common challenge in medicinal chemistry due to potential N-alkylation side reactions.

Objective: Synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (Gefitinib).

Reagents:

  • 4-(3-Chloro-4-fluorophenylamino)-6-hydroxy-7-methoxyquinazoline (Intermediate A)

  • 1-(3-Chloropropyl)morpholine (Alkylating Agent)

  • Potassium Carbonate (

    
    )
    
  • Dimethylformamide (DMF)

Protocol:

  • Preparation: Charge a dry 3-neck round-bottom flask with Intermediate A (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add

    
      (1.5 eq) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add 1-(3-chloropropyl)morpholine (1.2 eq) dissolved in minimal DMF.

  • Heating: Heat the reaction mixture to 80°C and monitor by TLC/HPLC. The reaction typically requires 4–6 hours.

    • Critical Control Point: Do not exceed 90°C to prevent decomposition of the morpholine side chain.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 volumes). The product should precipitate as a solid.

  • Purification: Filter the solid, wash with water, and dry. Recrystallize from methanol/ethyl acetate to yield Gefitinib.

Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic morpholine protons:

    
     2.3–2.5 (m, 4H, 
    
    
    
    ), 3.5–3.6 (m, 4H,
    
    
    ).
Biological Assay: PI3K Kinase Inhibition (TR-FRET)

This assay quantifies the ability of a morpholine derivative to inhibit the conversion of PIP2 to PIP3.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Recombinant PI3K

    
     enzyme.
    
  • PIP2:PS Lipid Substrate.

  • ATP (

    
    ).
    
  • Biotinylated-PIP3 complex and Europium-labeled anti-GST antibody.

Workflow Diagram:

PI3KAssay Step1 Step 1: Reaction Setup Mix Enzyme + Lipid Substrate + Test Compound Step2 Step 2: Initiation Add ATP to start kinase reaction Step1->Step2 Step3 Step 3: Incubation 1 hour at Room Temp (Kinase converts PIP2 -> PIP3) Step2->Step3 Step4 Step 4: Detection Add Biotin-PIP3 complex + Eu-Antibody Step3->Step4 Step5 Step 5: Measurement Read TR-FRET Signal Step4->Step5 Mechanism Mechanism: High FRET = Low PIP3 (High Inhibition) Low FRET = High PIP3 (Low Inhibition) Step5->Mechanism

Figure 2: Workflow for PI3K inhibition screening using TR-FRET technology.

Protocol Steps:

  • Compound Prep: Prepare 3-fold serial dilutions of the morpholine derivative in DMSO.

  • Enzyme Mix: Dilute PI3K enzyme in kinase buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA).
    
  • Reaction: Add

    
     of compound and 
    
    
    
    of enzyme/substrate mix to a 384-well plate.
  • ATP Start: Initiate with

    
     of ATP solution. Incubate for 1 hour.
    
  • Stop/Detect: Add detection reagent containing EDTA (to stop the reaction) and the FRET pair.

  • Analysis: Calculate

    
     based on the emission ratio (665 nm / 615 nm).
    

Part 4: Data Summary & Comparative Analysis

Table 1: FDA-Approved Morpholine-Containing Drugs and Targets

Drug NameTherapeutic AreaMolecular TargetRole of Morpholine Ring
Gefitinib Oncology (NSCLC)EGFR Tyrosine KinaseSolubilizing group; PK enhancement.
Linezolid Antibacterial23S rRNA (50S subunit)Safety/Toxicity profile optimization.
Amorolfine Antifungal

-reductase
Pharmacophore essential for enzyme binding.
Timolol Glaucoma/CVD

-adrenergic receptor
H-bonding interactions; lipophilicity modulation.
Moclobemide AntidepressantMAO-AReversible inhibition; metabolic stability.

Part 5: Future Perspectives

The future of morpholine derivatives lies in Targeted Protein Degradation (PROTACs) .

  • Linker Chemistry: Morpholine is increasingly used as a rigid, hydrophilic linker element in PROTACs to connect an E3 ligase ligand (e.g., Cereblon) to a target protein ligand. Its rigidity reduces the entropic penalty of binding compared to flexible PEG chains.

  • Covalent Inhibitors: Acrylamide-substituted morpholines are being explored to target non-catalytic cysteines in kinases, offering irreversible inhibition with high selectivity.

References

  • Kumari, A., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link

  • Khamitova, A. E., & Berillo, D. A. (2023). "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds." Drug development & registration. Link

  • Jastrzębska, K., et al. (2025). "A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023." Synlett. Link

  • FDA Label. (2015).[1] "IRESSA (gefitinib) tablets, for oral use." US Food and Drug Administration.[1] Link

  • EUCAST. (2025). "Clinical breakpoints and dosing of antibiotics." The European Committee on Antimicrobial Susceptibility Testing.[6] Link

  • Thermo Fisher Scientific. (n.d.). "LanthaScreen™ and Adapta™ Kinase Assay Protocols." Thermo Fisher Scientific. Link

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 4-(3-Chlorobenzoyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for the compound 4-(3-Chlorobenzoyl)morpho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound 4-(3-Chlorobenzoyl)morpholine, a molecule of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering in-depth interpretation and contextual understanding to empower researchers in their own analytical endeavors. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through comparative analysis with related chemical structures.

Introduction: The Significance of Spectroscopic Characterization

4-(3-Chlorobenzoyl)morpholine, with the chemical formula C₁₁H₁₂ClNO₂, belongs to the class of N-acylmorpholines.[1][2] The morpholine moiety is a prevalent scaffold in numerous biologically active compounds, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The substituted benzoyl group can modulate the pharmacological activity and target specificity of the molecule.

Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical research and development. It provides unambiguous confirmation of a molecule's identity, purity, and structural integrity. For drug development professionals, a thorough understanding of a compound's spectroscopic signature is paramount for quality control, regulatory submissions, and for elucidating structure-activity relationships (SAR). This guide will delve into the key spectroscopic techniques used to characterize 4-(3-Chlorobenzoyl)morpholine: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of 4-(3-Chlorobenzoyl)morpholine: A Validated Protocol

The synthesis of 4-(3-Chlorobenzoyl)morpholine is typically achieved through the acylation of morpholine with 3-chlorobenzoyl chloride. This is a robust and widely applicable method for the formation of amides.

Experimental Protocol: Synthesis of 4-(3-Chlorobenzoyl)morpholine

Materials:

  • 3-Chlorobenzoyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 3-chlorobenzoyl chloride (1.0 equivalent) in dichloromethane to the stirred morpholine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench any unreacted acid chloride and remove the triethylamine hydrochloride salt.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • The crude 4-(3-Chlorobenzoyl)morpholine can be purified by recrystallization or column chromatography on silica gel to afford the pure compound.

Causality of Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine is crucial to neutralize the hydrochloric acid byproduct of the reaction, preventing the protonation of the morpholine starting material and driving the reaction to completion.

  • The reaction is performed at a low initial temperature to control the exothermic nature of the acylation reaction.

  • The aqueous workup is essential to remove water-soluble byproducts and impurities, leading to a cleaner crude product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Caption: Predicted ¹H NMR coupling relationships.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35–7.24m3HH-2', H-4', H-5' (Aromatic)
7.23–7.17m1HH-6' (Aromatic)
3.83–3.23m8HH-2, H-3, H-5, H-6 (Morpholine)

Interpretation:

  • Aromatic Region (δ 7.17-7.35 ppm): The signals in this region correspond to the four protons on the 3-chlorobenzoyl group. The complex multiplet arises from the spin-spin coupling between these protons. The meta-substitution pattern leads to a more complex splitting pattern compared to ortho or para substitution.

  • Morpholine Region (δ 3.23-3.83 ppm): The broad multiplet integrating to eight protons is characteristic of the morpholine ring protons. The chemical shift of these protons is influenced by the adjacent nitrogen and oxygen atoms. The electron-withdrawing effect of the benzoyl group causes a downfield shift of the protons on the carbons attached to the nitrogen atom (H-2 and H-6) compared to those attached to the oxygen atom (H-3 and H-5). Due to the rapid chair-to-chair interconversion of the morpholine ring at room temperature, the axial and equatorial protons often appear as a broad, unresolved multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Caption: Carbon atom numbering for ¹³C NMR.

¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
167.77C=O (Amide Carbonyl)
136.02C-1' (Aromatic Quaternary)
133.64C-3' (Aromatic C-Cl)
129.00Aromatic CH
128.97Aromatic CH
126.26Aromatic CH
124.14Aromatic CH
65.77C-3, C-5 (O-CH₂)
46.99C-2, C-6 (N-CH₂)
41.45C-2, C-6 (N-CH₂)
25.88(Impurity or solvent)

Interpretation:

  • Carbonyl Carbon (δ 167.77 ppm): The signal at the lowest field corresponds to the amide carbonyl carbon, which is deshielded due to the electronegativity of the oxygen and nitrogen atoms.

  • Aromatic Carbons (δ 124-136 ppm): The signals in this range are assigned to the six carbons of the 3-chlorophenyl ring. The carbon attached to the chlorine atom (C-3') is typically observed in this region, and its chemical shift is influenced by the inductive effect of the halogen. The quaternary carbon (C-1') is also found in this region.

  • Morpholine Carbons (δ 41-66 ppm): The two signals in the upfield region are attributed to the morpholine ring carbons. The carbons adjacent to the electronegative oxygen atom (C-3 and C-5) are deshielded and appear at a lower field (δ 65.77 ppm) compared to the carbons adjacent to the nitrogen atom (C-2 and C-6), which appear at higher fields (δ 46.99 and 41.45 ppm). The presence of two distinct signals for the N-CH₂ carbons suggests that the rotation around the C-N amide bond might be restricted, leading to different chemical environments for the two carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR_Functional_Groups Molecule 4-(3-Chlorobenzoyl)morpholine Aromatic_CH Aromatic C-H Stretch (~3100-3000 cm⁻¹) Molecule->Aromatic_CH Aliphatic_CH Aliphatic C-H Stretch (~2950-2850 cm⁻¹) Molecule->Aliphatic_CH Carbonyl Amide C=O Stretch (~1640 cm⁻¹) Molecule->Carbonyl Aromatic_CC Aromatic C=C Stretch (~1600-1450 cm⁻¹) Molecule->Aromatic_CC CN_Stretch C-N Stretch (~1250 cm⁻¹) Molecule->CN_Stretch CO_Stretch C-O-C Stretch (~1115 cm⁻¹) Molecule->CO_Stretch CCl_Stretch C-Cl Stretch (~780 cm⁻¹) Molecule->CCl_Stretch

Caption: Predicted key IR absorptions.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (morpholine)
~1640StrongAmide C=O stretch (Amide I band)
~1600-1450Medium-StrongAromatic C=C skeletal vibrations
~1250MediumC-N stretch
~1115StrongC-O-C stretch (ether)
~780StrongC-Cl stretch

Interpretation:

  • Amide Carbonyl Stretch: The most characteristic absorption will be the strong band around 1640 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide. The conjugation with the aromatic ring and the electronic effect of the chlorine substituent will influence the exact position of this band.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine ring will appear below 3000 cm⁻¹.

  • C-O-C Stretch: A strong absorption around 1115 cm⁻¹ is characteristic of the C-O-C stretching of the ether linkage within the morpholine ring.

  • C-Cl Stretch: A strong band in the fingerprint region, typically around 780 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Although an experimental mass spectrum for 4-(3-Chlorobenzoyl)morpholine is not available, the expected fragmentation pattern can be predicted.

Mass_Spec_Fragmentation M_plus [M]⁺• m/z = 225/227 Fragment1 [M - C₄H₈NO]⁺ m/z = 139/141 M_plus->Fragment1 Loss of Morpholine radical Fragment2 [M - Cl]⁺ m/z = 190 M_plus->Fragment2 Loss of Cl radical Fragment3 [C₄H₈NO]⁺ m/z = 86 M_plus->Fragment3 Cleavage of amide bond Fragment4 [C₇H₄ClO]⁺ m/z = 139/141 Fragment1->Fragment4 Rearrangement

Caption: Predicted major fragmentation pathways.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion Peak ([M]⁺•): A prominent molecular ion peak is expected at m/z 225, with an M+2 isotope peak at m/z 227 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

  • Key Fragment Ions:

    • m/z 139/141: This fragment corresponds to the 3-chlorobenzoyl cation, [C₇H₄ClO]⁺, formed by the cleavage of the amide bond. The isotopic pattern for chlorine will be observed.

    • m/z 111: Loss of CO from the 3-chlorobenzoyl cation (m/z 139) would give the 3-chlorophenyl cation, [C₆H₄Cl]⁺.

    • m/z 86: This fragment, [C₄H₈NO]⁺, represents the morpholine-4-carbonyl cation or a related fragment from the morpholine ring.

    • m/z 56: A common fragment from the morpholine ring, [C₃H₄O]⁺.

Trustworthiness of Predicted Data: The predicted IR and MS data are based on well-established principles of spectroscopy and by comparing with a vast library of spectral data for similar compounds. While experimental verification is always the gold standard, these predictions provide a reliable framework for the initial identification and characterization of 4-(3-Chlorobenzoyl)morpholine.

Conclusion

This technical guide has provided a detailed analysis of the spectroscopic data for 4-(3-Chlorobenzoyl)morpholine. The experimental ¹H and ¹³C NMR data, coupled with predicted IR and mass spectrometry data, offer a comprehensive spectroscopic profile of the molecule. The provided synthesis protocol and the in-depth interpretation of the spectral data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry. The principles and methodologies outlined in this guide can be applied to the characterization of other novel organic compounds, fostering a deeper understanding of the relationship between molecular structure and spectroscopic properties.

References

Sources

Foundational

The Morpholine Motif: A Technical Guide to the Discovery, Synthesis, and Application of a Privileged Scaffold

Abstract The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, represents one of the most versatile and valuable scaffolds in modern medicinal chemistry. Its unique physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, represents one of the most versatile and valuable scaffolds in modern medicinal chemistry. Its unique physicochemical properties—including a pKa near physiological pH, advantageous solubility profiles, and metabolic stability—have established it as a "privileged structure," frequently incorporated into a vast array of therapeutic agents. This in-depth technical guide provides a comprehensive journey through the history, synthetic evolution, and pharmacological significance of substituted morpholines. We will trace the lineage from its initial discovery to the development of classical and contemporary synthetic methodologies, offering detailed protocols and exploring the causalities behind key experimental choices. Furthermore, this guide will dissect the critical structure-activity relationships (SAR) that govern the biological effects of these compounds and culminate with an examination of their role in modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this essential heterocyclic core.

A Historical Perspective: From Morphine Degradation to a Pharmaceutical Cornerstone

The story of morpholine begins not as a synthetic target, but as a fragment of a natural product. In the 1890s, the German chemist Ludwig Knorr, while elucidating the complex structure of the alkaloid morphine, discovered the heterocyclic system he named "morpholine"[1]. This discovery, born from degradation studies of a potent analgesic, ironically foreshadowed the central role its namesake scaffold would play in the development of entirely new classes of synthetic drugs over the following century.

Early industrial-scale production of the parent morpholine heterocycle relied on straightforward, albeit harsh, chemical transformations. The predominant classical method was the acid-catalyzed dehydration of diethanolamine, typically using concentrated sulfuric or hydrochloric acid at high temperatures[2]. This process, while effective, required corrosive reagents and significant energy input.

Classical Synthesis: Dehydration of Diethanolamine The foundational industrial synthesis involves the intramolecular cyclization of diethanolamine. The use of a strong acid protonates the hydroxyl groups, converting them into good leaving groups (water). Subsequent intramolecular nucleophilic attack by the amine nitrogen on one of the activated carbons closes the ring.

  • Rationale: This method was favored for its simplicity and the low cost of the starting material, diethanolamine. The choice of strong acids like H₂SO₄ was critical for efficient dehydration, though it necessitated robust, corrosion-resistant equipment.

As chemical manufacturing evolved, this method was largely supplanted by a more efficient process involving the reaction of diethylene glycol with ammonia over a hydrogenation catalyst at high temperatures (150–400°C) and pressures (3–40 MPa)[2]. This newer method offered better yields and a more controlled reaction profile, marking the first significant evolution in morpholine production.

The Synthetic Chemist's Toolkit: An Evolution of Methodologies

The true value of the morpholine scaffold lies in its substituted derivatives. The journey to access these complex molecules reflects the broader evolution of organic synthesis, moving from brute-force methods to elegant, highly selective catalytic strategies that provide precise control over stereochemistry—a critical factor for biological activity.

Classical Approaches: The Morpholinone Route

One of the most common early strategies for creating C-substituted morpholines did not form the ring directly. Instead, it involved a multi-step sequence proceeding through a morpholinone intermediate[3].

  • Amide Bond Formation: A 1,2-amino alcohol is reacted with an α-haloacetyl chloride (e.g., chloroacetyl chloride). This forms a stable amide bond.

  • Intramolecular Cyclization: In the presence of a base, the alkoxide of the hydroxyl group displaces the α-halide via an intramolecular Williamson ether synthesis, forming the morpholin-3-one ring.

  • Reduction: The resulting lactam (cyclic amide) is then reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane derivatives to yield the final substituted morpholine.

  • Causality and Limitations: This three-step approach was reliable but suffered from significant drawbacks that drove the development of more advanced methods. The primary challenge it circumvented was the difficulty of achieving selective mono-alkylation of the starting amine, which often leads to mixtures of products[3]. However, the use of stoichiometric, highly reactive reducing agents like LiAlH₄ generated substantial chemical waste and offered poor functional group tolerance, limiting the complexity of the molecules that could be synthesized[3].

The Rise of Catalysis: Modern Pathways to Complexity and Control

The late 20th and early 21st centuries witnessed a paradigm shift towards transition-metal-catalyzed reactions, enabling the synthesis of substituted morpholines with unprecedented efficiency and stereocontrol.

Palladium-Catalyzed Carboamination: A key breakthrough was the development of palladium-catalyzed methods for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols[4][5]. This strategy is particularly powerful as it constructs the ring and installs a substituent in a single, highly controlled step.

Diagram 1: Evolution of Morpholine Synthesis

G cluster_0 Classical Morpholinone Route cluster_1 Modern Catalytic Route AA 1,2-Amino Alcohol Amide N-(α-haloacyl) Amino Alcohol AA->Amide Amide Formation CAC α-Haloacetyl Chloride CAC->Amide Morpholinone Morpholin-3-one Amide->Morpholinone Intramolecular Cyclization Base Base Base->Morpholinone SM Substituted Morpholine Morpholinone->SM Lactam Reduction Reduction Reduction (e.g., LiAlH₄) Reduction->SM AA2 O-Allyl Ethanolamine SM2 cis-3,5-Disubstituted Morpholine AA2->SM2 Pd-Catalyzed Carboamination ArX Aryl/Alkenyl Halide ArX->SM2 Catalyst Pd(0) Catalyst + Ligand + Base Catalyst->SM2

Caption: Comparison of classical vs. modern synthetic routes.

Detailed Protocol: Palladium-Catalyzed Synthesis of cis-3-Methyl-5-phenylmorpholine [4][5]

This protocol is representative of the modern approach developed by Wolfe and colleagues, demonstrating the stereospecific construction of a cis-3,5-disubstituted morpholine from an enantiopure amino alcohol derivative.

Step 1: Synthesis of the O-Allyl Ethanolamine Substrate

  • (S)-2-aminopropan-1-ol is first N-protected with a Boc group. The resulting alcohol is then O-allylated using sodium hydride and allyl bromide. Finally, the Boc group is removed under acidic conditions to yield the key (S)-1-(allyloxy)propan-2-amine intermediate.

Step 2: Palladium-Catalyzed Carboamination

  • Catalyst Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add Pd₂(dba)₃ (Palladium catalyst precursor) and Tri(2-furyl)phosphine (ligand).

  • Reaction Setup: Add bromobenzene (aryl halide) and toluene (solvent) to the tube. Stir for 5 minutes at room temperature.

  • Substrate Addition: Add a solution of (S)-1-(allyloxy)propan-2-amine in toluene, followed by the addition of sodium tert-butoxide (base).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford cis-3-methyl-5-phenylmorpholine as a single stereoisomer.

  • Causality Behind Experimental Choices:

    • Catalyst System (Pd₂(dba)₃ / P(2-furyl)₃): This specific palladium source and phosphine ligand combination was found to be optimal for promoting the key aminopalladation and reductive elimination steps of the catalytic cycle, leading to high yields.

    • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base crucial for deprotonating the amine, allowing it to enter the catalytic cycle, and for facilitating the final reductive elimination step.

    • Solvent (Toluene): A high-boiling, non-polar solvent is required to achieve the necessary reaction temperature (100 °C) for efficient catalysis.

    • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation, making the exclusion of air and moisture critical for catalyst longevity and reaction success.

Other Modern Methodologies:

  • Intramolecular Hydroalkoxylation: Boron trifluoride etherate (BF₃·OEt₂) can mediate the cyclization of nitrogen-tethered alkenols to form the morpholine ring, offering a metal-free alternative[1].

  • Copper-Promoted Oxyamination: This method allows for the direct synthesis of 2-aminomethyl-functionalized morpholines from alkenols in a single, stereoselective step[6].

The Morpholine Advantage: Physicochemical and Pharmacokinetic Properties

The prevalence of the morpholine scaffold in pharmaceuticals is not accidental; it is a direct result of the advantageous properties it imparts to a molecule. For drug development professionals, understanding these effects is key to rational drug design.

PropertyContribution of the Morpholine MoietyRationale & Consequence
Aqueous Solubility Generally increases solubility.The nitrogen and oxygen atoms act as hydrogen bond acceptors, improving interaction with water. This is crucial for oral bioavailability and formulation.
pKa The morpholine nitrogen is a weak base (pKa ≈ 8.5).The electron-withdrawing effect of the ring oxygen lowers the basicity of the nitrogen compared to a simple piperidine (pKa ≈ 11). This reduced pKa means that at physiological pH (7.4), a significant portion of the molecules are in the neutral, uncharged form, which can more easily cross lipid cell membranes, including the blood-brain barrier[7].
Lipophilicity Provides a balance of hydrophilic and lipophilic character.The ring itself has hydrophobic character, but this is balanced by the hydrogen-bonding capacity of the heteroatoms. This "amphipathic" nature is ideal for interacting with both aqueous environments and lipophilic biological targets[7].
Metabolic Stability Generally stable to metabolic degradation.The morpholine ring is less susceptible to CYP450-mediated oxidation compared to more electron-rich heterocycles. This can lead to improved half-life and bioavailability[7].
Scaffold Rigidity Adopts a stable chair conformation.This provides a degree of conformational rigidity, allowing it to act as a reliable scaffold that orients appended functional groups in specific vectors for optimal interaction with a biological target[7].

Structure-Activity Relationships (SAR): Tuning Biological Function

The biological activity of a morpholine-containing compound is exquisitely sensitive to the nature and position of its substituents. While SAR is target-specific, general principles have emerged from decades of research.

  • N-4 (Nitrogen) Substitution: This is the most common point of modification. The N-substituent is typically directed towards the solvent-exposed region or a specific sub-pocket of the target protein. Its size, electronics, and hydrogen-bonding capacity are critical for modulating potency and selectivity.

  • C-2/C-6 Substitution: Substituents at these positions can significantly influence binding. In many kinase inhibitors, for example, a substituent at C-2 can form additional hydrogen bonds or hydrophobic interactions within the active site. The stereochemistry at these positions is often crucial for activity.

  • C-3/C-5 Substitution: These positions are also key for dictating the spatial arrangement of other pharmacophoric elements. As seen in the synthesis of cis-3,5-disubstituted morpholines, controlling the stereochemistry here is vital for creating compounds that fit precisely into a binding pocket.

  • Ring Modification: Replacing the morpholine oxygen with sulfur (to give thiomorpholine) or nitrogen (to give piperazine) can have dramatic effects. For instance, in the PI3K inhibitor ZSTK474, replacing a single morpholine with a piperazine results in a >30-fold reduction in activity, highlighting a critical interaction involving the ring oxygen or the specific conformation it induces[8].

Case Study: Morpholines as Kinase Inhibitors in the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention[9]. Many potent and selective inhibitors of this pathway incorporate a morpholine moiety.

The PI3K/Akt/mTOR Pathway:

  • Activation: Growth factors bind to Receptor Tyrosine Kinases (RTKs) on the cell surface.

  • PI3K Recruitment: This binding activates PI3K, which phosphorylates the membrane lipid PIP2 to generate PIP3.

  • Akt Activation: PIP3 acts as a docking site for the kinase Akt, which is subsequently phosphorylated and fully activated.

  • mTOR Activation: Activated Akt phosphorylates and activates a downstream complex called mTORC1, which in turn promotes protein synthesis and cell growth.

The tumor suppressor protein PTEN acts as a critical brake on this pathway by dephosphorylating PIP3 back to PIP2[3].

Diagram 2: The PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes MorpholineInhibitor Morpholine-Containing PI3K Inhibitor MorpholineInhibitor->PI3K Inhibits

Caption: Role of morpholine inhibitors in the PI3K pathway.

In many PI3K inhibitors, the morpholine ring plays a crucial role in binding to the kinase's active site. X-ray crystallography studies have shown that the morpholine fragment often occupies a hydrophobic pocket near the hinge region of the ATP-binding site[10][11]. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen provides a key attachment point for the rest of the inhibitor scaffold, which can then make further interactions to enhance potency and selectivity[10]. This makes the morpholine moiety not just a passive solubilizing group, but an active and integral part of the pharmacophore.

Conclusion and Future Outlook

From its humble origins as a degradation product of morphine, the substituted morpholine has evolved into one of the most powerful and frequently used scaffolds in drug discovery. Its history is a microcosm of the history of organic synthesis itself, showcasing a clear progression from harsh, classical methods to elegant, atom-economical, and stereoselective catalytic reactions. The inherent physicochemical advantages conferred by the morpholine ring—optimized solubility, near-physiological pKa, and metabolic stability—ensure its continued relevance. As our understanding of complex biological pathways deepens, the ability to synthesize diverse libraries of substituted morpholines with precise control over their three-dimensional structure will remain a critical tool for developing the next generation of targeted therapeutics. The morpholine motif is not merely a historical curiosity; it is a dynamic and indispensable component in the ongoing quest for safer and more effective medicines.

References

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting . NCBI Bookshelf. Available at: [Link]

  • Knorr Quinoline Synthesis . SynArchive. Available at: [Link]

  • Leathen, M. L., Rosen, B. R., & Wolfe, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines . Journal of Organic Chemistry, 74(14), 5107–5110. Available at: [Link]

  • Knorr, Ludwig | Encyclopedia.com . Encyclopedia.com. Available at: [Link]

  • Ludwig Knorr - Wikipedia . Wikipedia. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines . ChemRxiv. Available at: [Link]

  • Huang, C. H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold . Journal of Molecular Graphics and Modelling, 65, 1-8. Available at: [Link]

  • Ceras,uolo, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery . ACS Chemical Neuroscience, 12(3), 356-373. Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Morpholine synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate . ResearchGate. Available at: [Link]

  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes . Organic letters, 14(16), 4258–4261. Available at: [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines . Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. Available at: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate . ResearchGate. Available at: [Link]

  • Key components of the PI3K/Akt/mTOR signalling pathway showing... - ResearchGate . ResearchGate. Available at: [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples... - ResearchGate . ResearchGate. Available at: [Link]

  • New Dual Pan-PI3K/mTOR Inhibitor... | ACS Omega . ACS Publications. Available at: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474... - PMC . National Center for Biotechnology Information. Available at: [Link]

  • PI3k/AKT/mTOR Pathway - YouTube . YouTube. Available at: [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - MDPI . MDPI. Available at: [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia . Wikipedia. Available at: [Link]

Sources

Exploratory

Solubility Profiling and Thermodynamic Analysis of 4-(3-Chlorobenzoyl)morpholine

This guide details the physicochemical profiling and thermodynamic modeling of 4-(3-Chlorobenzoyl)morpholine (CAS: 26162-86-7). It is designed for formulation scientists and process chemists requiring a rigorous framewor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profiling and thermodynamic modeling of 4-(3-Chlorobenzoyl)morpholine (CAS: 26162-86-7). It is designed for formulation scientists and process chemists requiring a rigorous framework for solubility determination, solvent selection, and crystallization optimization.

Executive Summary & Compound Architecture

4-(3-Chlorobenzoyl)morpholine is a critical pharmacophore and intermediate, often utilized in the synthesis of CNS-active agents (e.g., CB2 agonists) and diverse benzamide derivatives.[1] Its solubility profile is the rate-limiting factor in two key drug development stages: process purification (recrystallization) and pre-formulation (bioavailability assessment).

This guide moves beyond static data points to establish a predictive thermodynamic framework . By understanding the solute-solvent interactions governing this molecule, researchers can optimize solvent systems for maximum yield and purity.

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
  • Molecular Weight: 225.67 g/mol [2]

  • Lipophilicity (LogP): ~1.6 (Predicted)[2]

  • H-Bonding: 0 Donors, 2 Acceptors (Amide Carbonyl + Morpholine Ether Oxygen)

  • Solubility Class: Class II (Low Solubility, High Permeability) behavior in aqueous media; high solubility in polar aprotic solvents.

Experimental Protocol: The Isothermal Saturation Method

To ensure data integrity suitable for thermodynamic modeling (e.g., Apelblat analysis), the Isothermal Saturation Method is the requisite standard. This protocol minimizes gravimetric error and ensures equilibrium.

Step-by-Step Workflow
  • Preparation: Excess 4-(3-Chlorobenzoyl)morpholine is added to 10 mL of the target solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Water) in a jacketed glass vessel.

  • Equilibration: The system is stirred (400 rpm) at a constant temperature (controlled within

    
     K) for 24 hours.
    
  • Phase Separation: The suspension is settled for 2 hours. A sample of the supernatant is withdrawn using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporation of solvent and weighing of dry residue (requires

      
       replication).
      
    • HPLC-UV: Dilution of the supernatant followed by quantification against a standard curve (Detection

      
       nm).
      

Thermodynamic Modeling Framework

Raw solubility data (


) must be correlated using thermodynamic models to predict behavior outside the tested range and to calculate dissolution enthalpy.
The Modified Apelblat Equation

The most accurate model for non-ideal solutions of benzamides is the modified Apelblat equation, which accounts for the temperature dependence of the enthalpy of solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[3][4][5]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
The van't Hoff Equation

Used to determine the thermodynamic functions (


).


  • 
     : Standard enthalpy of solution.
    
  • 
     : Standard entropy of solution.
    
  • 
     : Universal gas constant (
    
    
    
    ).

Data Analysis & Solvent Selection Strategy

Note: As specific proprietary solubility data for this intermediate varies by synthesis batch and polymorph, the following data represents the characteristic solubility trend of chlorinated benzoyl-morpholines to demonstrate the validation of the thermodynamic model.

Representative Solubility Trends (Mole Fraction )
Solvent298.15 K303.15 K308.15 K313.15 KInteraction Mechanism
Methanol




H-Bonding (Solvent Donor -> Solute Acceptor)
Ethanol




H-Bonding (Steric hindrance reduces solubility vs MeOH)
Ethyl Acetate




Dipole-Dipole (Matching polarity)
Water




Hydrophobic Effect (High energy cavity formation)
Thermodynamic Interpretation
  • Enthalpy (

    
    ):  The dissolution is endothermic . Solubility increases with temperature.[3][4]
    
  • Entropy (

    
    ):  The process is entropy-driven. The disorder increases as the crystal lattice breaks down and mixes with the solvent.
    
  • Solvent Hierarchy:

    • Best Solvents (Process): Ethyl Acetate > Methanol. These are ideal for reaction media.

    • Anti-Solvents (Crystallization): Water or Hexane. Adding water to a Methanol solution of 4-(3-Chlorobenzoyl)morpholine will induce crystallization (Yield maximization).

Visualization: Solubility Determination Workflow

The following diagram outlines the self-validating workflow for determining and modeling the solubility profile.

SolubilityWorkflow Start Compound: 4-(3-Chlorobenzoyl)morpholine Prep Sample Preparation (Excess Solute + Solvent) Start->Prep Equil Equilibration (T = Const, 24h, 400rpm) Prep->Equil Sample Sampling (0.45µm Filtration) Equil->Sample Analysis Quantification (HPLC / Gravimetric) Sample->Analysis Data Raw Data (x_exp) Analysis->Data Model Thermodynamic Modeling (Apelblat / van't Hoff) Data->Model Model->Prep  Outlier Check   Output Thermodynamic Parameters (ΔH, ΔS, ΔG) Model->Output

Figure 1: Critical path for solubility determination. The dashed line represents the self-validating feedback loop: if model regression (


) is <0.99, the preparation step must be repeated.

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26162-86-7, 4-(3-Chlorobenzoyl)morpholine. Retrieved from [Link]

  • Solubility Modeling Standards: Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Thermodynamic Methodology: Acree, W. E. (1992). Mathematical representation of thermodynamic properties: Part 2. Derivation of the combined almost ideal solution or a modified Wilson model. Thermochimica Acta. Retrieved from [Link]

  • Morpholine Scaffold Utility: Kumari, A., et al. (2020). Morpholine as a privileged scaffold in medicinal chemistry: An insight. Current Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Cell-based assays involving 4-(3-Chlorobenzoyl)morpholine

Application Note & Protocols Topic: Characterizing 4-(3-Chlorobenzoyl)morpholine in Cell-Based Monoamine Oxidase (MAO) Inhibition Assays Audience: Researchers, scientists, and drug development professionals. Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Characterizing 4-(3-Chlorobenzoyl)morpholine in Cell-Based Monoamine Oxidase (MAO) Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rationale for Investigating 4-(3-Chlorobenzoyl)morpholine as a Monoamine Oxidase Inhibitor

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to improve the pharmacokinetic properties of drug candidates and interact with a wide array of biological targets.[1][2] Its presence in numerous central nervous system (CNS) active compounds highlights its utility in designing molecules that can cross the blood-brain barrier and modulate neurological pathways.[3][4] The compound 4-(3-Chlorobenzoyl)morpholine combines this valued morpholine ring with a substituted benzoyl moiety, a structural motif that suggests potential interactions with enzymatic targets.

Given the structural similarities to known psychoactive agents and the established role of morpholine-containing compounds in neurology, a primary hypothesis is that 4-(3-Chlorobenzoyl)morpholine may act as a modulator of monoamine oxidase (MAO) enzymes.[5][6] MAO-A and MAO-B are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[7] Inhibition of these enzymes is a validated therapeutic strategy for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[7]

This document provides a comprehensive guide for researchers to screen and characterize the inhibitory potential of 4-(3-Chlorobenzoyl)morpholine against MAO-A and MAO-B. The protocols described herein utilize a robust, commercially available chemiluminescent assay system that can be adapted for both purified enzyme and cell-based formats, ensuring high sensitivity and reproducibility.[8]

Principle of the MAO-Glo™ Assay

The assay quantifies the activity of MAO enzymes by measuring the luminescence produced from a multi-step reaction. First, the MAO enzyme (either recombinant or within cell lysates) oxidizes a substrate, producing hydrogen peroxide (H₂O₂).[9] In a secondary reaction, a horseradish peroxidase (HRP) enzyme uses the H₂O₂ to convert a luminogenic peroxidase substrate into luciferin, which is then oxidized by luciferase to produce a stable, light-emitting signal ("glow"). The intensity of this light is directly proportional to the amount of H₂O₂ produced and, therefore, to the MAO activity. An inhibitor like 4-(3-Chlorobenzoyl)morpholine will reduce MAO activity, leading to a decrease in the luminescent signal.

MAO_Assay_Principle cluster_0 MAO Enzymatic Reaction cluster_1 Luminescent Detection MAO MAO-A or MAO-B H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 O₂ → H₂O Substrate MAO Substrate (e.g., p-Tyramine) Substrate->MAO HRP Horseradish Peroxidase (HRP) H2O2->HRP Couples to Compound 4-(3-Chlorobenzoyl)morpholine (Potential Inhibitor) Compound->MAO Inhibition Luciferin Luciferin HRP->Luciferin Luminogen Luminogenic Substrate Luminogen->HRP Luciferase Luciferase Luciferin->Luciferase Light Light Signal (Quantified) Luciferase->Light

Caption: Mechanism of the chemiluminescent MAO assay.

Materials and Reagents

ReagentSupplierPurpose
4-(3-Chlorobenzoyl)morpholineCustom Synthesis / VendorTest Compound
MAO-Glo™ Assay KitPromegaContains MAO Substrate, Luciferin Detection Reagent
Recombinant Human MAO-ASigma-Aldrich / R&D SystemsEnzyme source for biochemical assay
Recombinant Human MAO-BSigma-Aldrich / R&D SystemsEnzyme source for biochemical assay
SH-SY5Y Neuroblastoma CellsATCCCell model endogenously expressing MAO-A and MAO-B
ClorgylineSigma-AldrichSelective MAO-A inhibitor (Positive Control)
Selegiline (L-Deprenyl)Sigma-AldrichSelective MAO-B inhibitor (Positive Control)
Dimethyl Sulfoxide (DMSO)Sigma-AldrichCompound Solvent
DMEM/F-12 MediumGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoCell culture supplement
96-well white, opaque platesCorningAssay plates for luminescence
Phosphate-Buffered Saline (PBS)GibcoWashing buffer

Protocol 1: Biochemical IC₅₀ Determination with Recombinant Enzymes

This initial protocol serves to determine the direct inhibitory potency (IC₅₀) of the test compound on purified MAO-A and MAO-B enzymes, providing clean, cell-free data.

1. Preparation of Reagents:

  • Compound Stock: Prepare a 10 mM stock solution of 4-(3-Chlorobenzoyl)morpholine in 100% DMSO. Similarly, prepare 10 mM stocks for Clorgyline and Selegiline.

  • Assay Buffer: Use the buffer provided in the MAO-Glo™ Assay kit.

  • Enzyme Working Solutions: Dilute recombinant MAO-A and MAO-B in assay buffer to a concentration that yields a robust signal-to-background ratio (determine empirically, e.g., 2-5 µg/mL).

2. Assay Procedure:

  • Compound Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO, followed by a final dilution in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 0.005 µM). Ensure the final DMSO concentration in the well is ≤ 1%.

  • Plate Layout: To a 96-well white plate, add 5 µL of each compound dilution. Include "No Compound" (vehicle control, 1% DMSO) and "No Enzyme" (background) wells.

  • Enzyme Addition: Add 20 µL of the MAO-A or MAO-B working solution to the appropriate wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 25 µL of the MAO substrate solution (prepared according to the kit manufacturer's instructions) to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection: Add 50 µL of the Luciferin Detection Reagent to all wells. Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., GloMax® Explorer).

3. Data Analysis:

  • Subtract the average background luminescence (No Enzyme wells) from all other readings.

  • Normalize the data by setting the average vehicle control signal as 100% activity and background as 0% activity.

  • Plot the normalized % activity against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based MAO Inhibition in SH-SY5Y Cells

This protocol assesses the compound's activity in a more physiologically relevant context, accounting for cell permeability and metabolism. SH-SY5Y cells are a human neuroblastoma line that endogenously expresses both MAO isoforms.

1. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 40,000 cells per well.

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 2X concentration serial dilution of 4-(3-Chlorobenzoyl)morpholine and control inhibitors in culture medium (final DMSO concentration ≤ 0.5%).

  • Remove the old medium from the cells and add 50 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the cells with the compounds for 1 hour at 37°C.

3. Cell Lysis and MAO Reaction:

  • Add 50 µL of the MAO substrate/lysis solution (prepared as per kit instructions, which includes a detergent) to each well. This step simultaneously lyses the cells to release the MAO enzymes and initiates the enzymatic reaction.

  • Incubate for 60 minutes at room temperature.

4. Signal Detection and Analysis:

  • Add 100 µL of the Luciferin Detection Reagent to all wells and incubate for 20 minutes.

  • Read luminescence and analyze the data as described in Protocol 1 to determine the cellular IC₅₀.

Experimental_Workflow cluster_biochem Protocol 1: Biochemical Assay cluster_cell Protocol 2: Cell-Based Assay start Start prep_compound Prepare Compound & Control Serial Dilutions start->prep_compound add_enzyme Add Recombinant MAO-A or MAO-B to Plate prep_compound->add_enzyme seed_cells Seed SH-SY5Y Cells (40,000/well) prep_compound->seed_cells pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Add MAO Substrate pre_incubate->add_substrate incubate_60m Incubate Reaction (60 min) add_substrate->incubate_60m incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with Compound (1h) incubate_24h->treat_cells add_lysis_sub Add Lysis/Substrate Reagent treat_cells->add_lysis_sub add_lysis_sub->incubate_60m add_detection Add Luciferin Detection Reagent incubate_60m->add_detection read_lum Read Luminescence add_detection->read_lum analyze Calculate IC₅₀ Values read_lum->analyze end End analyze->end

Caption: Experimental workflow for MAO inhibition screening.

Data Interpretation and Expected Results

The primary output will be the IC₅₀ values for 4-(3-Chlorobenzoyl)morpholine against both MAO-A and MAO-B.

CompoundTargetAssay TypeHypothetical IC₅₀ (nM)
Clorgyline MAO-ABiochemical5 - 15
MAO-BBiochemical> 10,000
Selegiline MAO-ABiochemical500 - 1,500
MAO-BBiochemical10 - 30
4-(3-Chlorobenzoyl)morpholine MAO-ABiochemicalTo be determined
MAO-BBiochemicalTo be determined
MAO-ACell-BasedTo be determined
MAO-BCell-BasedTo be determined
  • Causality & Trustworthiness: The use of selective inhibitors, Clorgyline for MAO-A and Selegiline for MAO-B, is critical.[7] These controls validate that the assay system can correctly identify isoform-specific inhibition. A potent and selective compound will show a low IC₅₀ for one isoform and a significantly higher IC₅₀ (>100-fold) for the other. A non-selective inhibitor will have similar IC₅₀ values for both.

  • Biochemical vs. Cell-Based: A significant difference between the biochemical and cell-based IC₅₀ values can provide valuable insights. A higher cellular IC₅₀ may suggest poor cell permeability or that the compound is being actively exported from the cell. Conversely, a lower cellular IC₅₀ could indicate that a metabolite of the compound is a more potent inhibitor.

References

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kaur, M., Singh, M., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 335-352. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716-722. Retrieved from [Link]

  • Sharma, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. European Journal of Medicinal Chemistry, 275, 116631. Retrieved from [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at [Link]

  • Scott, J. S., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 7150-7164. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • Kolb, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Retrieved from [Link]

  • PubChem. (n.d.). Phenmetrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenmetramide. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Jeon, S., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(15), 4641. Retrieved from [Link]

Sources

Application

Application Note: The 4-(3-Chlorobenzoyl)morpholine Scaffold in CNS Drug Discovery

Executive Summary In the high-attrition landscape of Central Nervous System (CNS) drug discovery, the balance between lipophilicity and aqueous solubility is the primary determinant of Blood-Brain Barrier (BBB) penetrati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-attrition landscape of Central Nervous System (CNS) drug discovery, the balance between lipophilicity and aqueous solubility is the primary determinant of Blood-Brain Barrier (BBB) penetration. 4-(3-Chlorobenzoyl)morpholine (CAS: 26162-86-7) represents a "privileged structure"—a validated chemical scaffold that inherently satisfies the multiparametric requirements for CNS exposure.

This Application Note details the utility of the 4-(3-chlorobenzoyl)morpholine moiety as a core fragment for Fragment-Based Drug Discovery (FBDD). We analyze its physicochemical properties, provide a robust synthetic protocol, and outline a validation workflow for assessing BBB permeability. By leveraging the specific electronic and steric properties of the 3-chlorophenyl and morpholine amide motifs, researchers can optimize lead compounds for improved metabolic stability and brain uptake.

Cheminformatics & Physiochemical Profile

The success of 4-(3-chlorobenzoyl)morpholine lies in its adherence to "CNS MPO" (Multi-Parameter Optimization) guidelines. Unlike standard amines which can suffer from lysosomal trapping or P-gp efflux, the morpholine amide is neutral and metabolically robust.

Table 1: Physicochemical Properties & CNS Suitability
PropertyValue (Predicted)CNS Ideal RangeImpact on Discovery
Molecular Weight 225.67 g/mol < 450Ideal for FBDD; allows room for derivatization.
cLogP ~2.2 - 2.52.0 - 4.0Optimal lipophilicity for passive diffusion across BBB.
TPSA 29.5 Ų< 90 ŲLow polar surface area facilitates membrane crossing.
H-Bond Donors 00 - 1Reduces P-gp efflux liability.
H-Bond Acceptors 2< 3Sufficient for receptor binding without hindering permeation.
pKa Neutral (Amide)-Avoids ionization at physiological pH, enhancing passive diffusion.

Mechanistic Insight: The 3-chloro substituent serves two critical functions:

  • Lipophilic Enhancement: It increases the logP to the optimal range for CNS penetration without adding excessive molecular weight.

  • Metabolic Blocking: The chlorine atom at the meta position blocks metabolic oxidation (CYP450-mediated hydroxylation) on the phenyl ring, extending the compound's half-life (

    
    ).
    

Application: Fragment-Based Drug Discovery (FBDD)

This scaffold is extensively used to target G-Protein Coupled Receptors (GPCRs), specifically Cannabinoid Receptor 2 (CB2) and Sigma-1 receptors .

Workflow: From Scaffold to Lead

The following decision tree illustrates how to utilize 4-(3-chlorobenzoyl)morpholine in a hit-to-lead campaign.

CNS_Workflow Start Start: Fragment Library Screening Hit Hit Identification: 4-(3-Chlorobenzoyl)morpholine Core Start->Hit Decision1 Is Potency < 1 µM? Hit->Decision1 Expand Grow Fragment: Substitute Phenyl Ring (Positions 4, 5) Decision1->Expand No CheckBBB Assess BBB Permeability (PAMPA-BBB / MDCK) Decision1->CheckBBB Yes Linker Modify Linker: Rigidify (Piperidine vs Morpholine) Expand->Linker Linker->Decision1 Success Lead Candidate: High Potency + High Brain/Plasma Ratio CheckBBB->Success Pe > 10^-6 cm/s Fail Redesign: Reduce TPSA or LogP CheckBBB->Fail Pe < 10^-6 cm/s Fail->Linker

Figure 1: Decision tree for optimizing morpholine-benzamide fragments into CNS-active leads.

Experimental Protocols

Protocol A: High-Yield Synthesis (Schotten-Baumann Conditions)

This protocol ensures the generation of high-purity 4-(3-chlorobenzoyl)morpholine suitable for biological assays.

Reagents:

  • 3-Chlorobenzoyl chloride (1.0 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Purge a round-bottom flask with nitrogen. Add Morpholine (10 mmol) and Et3N (15 mmol) to anhydrous DCM (20 mL). Cool the mixture to 0°C in an ice bath.

    • Rationale: Cooling controls the exotherm of the acylation reaction, preventing side products.

  • Addition: Add 3-Chlorobenzoyl chloride (10 mmol) dropwise over 15 minutes.

    • Rationale: Slow addition prevents localized high concentrations that could lead to bis-acylation impurities (though unlikely with morpholine, it is good practice).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).

  • Workup:

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted morpholine and amine salts.

    • Wash with Saturated NaHCO3 (2 x 10 mL) to remove unreacted acid chloride/acid.

    • Wash with Brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography if necessary.

Expected Yield: >90% Characterization (Reference):

  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.17 (m, 4H, Ar-H), 3.83–3.23 (m, 8H, Morpholine-H).

  • 13C NMR (101 MHz, CDCl3): δ 167.7 (C=O), 136.0, 133.6, 129.0, 126.2, 65.8 (C-O), 47.0 (C-N).[1]

Protocol B: PAMPA-BBB Permeability Assay

To validate the CNS potential of the synthesized scaffold, use the Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the Blood-Brain Barrier.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Polar Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Methodology:

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 4 µL of the Lipid Solution . Allow to dry for 1 minute.

    • Critical Step: Ensure the lipid layer is uniform; this mimics the endothelial cell membrane.

  • Donor Loading: Add 150 µL of the test compound (10 µM in PBS) to the donor wells.

  • Acceptor Loading: Add 300 µL of PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at room temperature for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates and quantify compound concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the effective permeability (

    
    ) using the standard equation:
    
    
    
    

Acceptance Criteria:

  • High Permeability:

    
     cm/s (CNS penetrant).
    
  • Low Permeability:

    
     cm/s (CNS non-penetrant).
    
  • Note: 4-(3-Chlorobenzoyl)morpholine typically exhibits high permeability due to its lipophilicity and lack of H-bond donors.

Visualizing the Synthesis Pathway

The following diagram details the chemical synthesis and downstream derivatization options.

Synthesis_Path AcidCl 3-Chlorobenzoyl Chloride Reaction Acylation (DCM, Et3N, 0°C) AcidCl->Reaction Morph Morpholine Morph->Reaction Product 4-(3-Chlorobenzoyl) morpholine (Scaffold) Reaction->Product Deriv1 Suzuki Coupling (Biaryl Analogs) Product->Deriv1 Pd(PPh3)4, Ar-B(OH)2 Deriv2 Morpholine Ring Opening/Expansion Product->Deriv2 Advanced SAR

Figure 2: Synthesis pathway from commercial reagents to the core scaffold and potential SAR expansion.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021).[2] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]

  • Kim, H., et al. (2015). Efficient Synthesis of Benzoyl Morpholines via Microreactor Flow Chemistry. RSC Advances, 5, 23328-23333. [Link]

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]

Sources

Method

Application Note: Systematic Evaluation of Morpholine Derivatives as Dual PI3K/mTOR Inhibitors

Introduction & Scientific Context The morpholine heterocycle is a "privileged structure" in medicinal chemistry, widely utilized to optimize the pharmacokinetic profile of anticancer candidates. Its incorporation into dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The morpholine heterocycle is a "privileged structure" in medicinal chemistry, widely utilized to optimize the pharmacokinetic profile of anticancer candidates. Its incorporation into drug scaffolds (e.g., Gefitinib, Canertinib) often enhances aqueous solubility and metabolic stability while reducing lipophilicity-driven non-specific binding.

Biologically, morpholine-substituted quinolines, triazines, and pyrimidines have demonstrated potent inhibitory activity against the PI3K/Akt/mTOR signaling axis and Topoisomerase II . This application note provides a rigorous, self-validating workflow for evaluating these derivatives, moving from compound handling to mechanistic validation.

The "Morpholine Advantage" in Kinase Inhibition

Morpholine oxygen atoms frequently act as hydrogen bond acceptors in the hinge region of kinase ATP-binding pockets, while the ring positioning allows for favorable hydrophobic interactions.

Experimental Workflow Overview

The following diagram outlines the logical progression of the evaluation pipeline.

Workflow Compound Morpholine Derivative (Solid/Oil) QC Solubility & Stability QC (DMSO/Media Compatibility) Compound->QC Screen Primary Screen (MTT/SRB Assay) QC->Screen HitSel Hit Selection (IC50 < 10 µM) Screen->HitSel Mech Mechanistic Profiling (Flow Cytometry) HitSel->Mech Confirmed Hits Valid Target Validation (Western Blot: p-Akt/p-mTOR) Mech->Valid

Figure 1: Step-wise evaluation pipeline for morpholine derivatives, ensuring compound stability prior to biological testing.

Phase 1: Compound Preparation & Handling (Critical)

Morpholine derivatives often exhibit pH-dependent solubility. While the morpholine ring improves solubility compared to pure aromatic scaffolds, many derivatives remain hydrophobic.

Protocol: Stock Solution Preparation
  • Solvent: Dissolve the neat compound in sterile, anhydrous DMSO (Dimethyl Sulfoxide) to a master stock concentration of 10 mM or 20 mM .

    • Expert Insight: Avoid water or ethanol for stock solutions, as substituted morpholines may precipitate or hydrolyze over time.

  • Storage: Aliquot into amber glass vials (avoid plastic if lipophilicity is high) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions: Dilute the stock into culture media immediately before use.

    • Constraint: The final DMSO concentration in the well must not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

    • Visual Check: Inspect the 100 µM dilution under a microscope. If crystals are visible (recrystallization), sonicate at 37°C or reduce the maximum test concentration.

Phase 2: Cytotoxicity Screening (MTT Assay)[1]

The MTT assay measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase in viable cells.

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), and HFF-1 (Human Foreskin Fibroblast - Normal Control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).[1]

  • Solubilizer: DMSO.[2][3]

Step-by-Step Protocol
  • Seeding:

    • Seed cells in 96-well plates. Optimization required: 3,000–5,000 cells/well for rapid growers (A549); 8,000–10,000 cells/well for slow growers (MCF-7).

    • Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Aspirate media and add 100 µL of fresh media containing the morpholine derivative.

    • Dose Range: Serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Controls:

      • Negative: 0.1% DMSO in media.

      • Positive: Doxorubicin or Gefitinib (1 µM).

      • Blank: Media only (no cells).

  • Incubation: Treat for 48 or 72 hours .

  • Development:

    • Add 20 µL MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours at 37°C. (Look for purple formazan crystals).

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 µL DMSO. Shake on an orbital shaker for 15 mins.

  • Read: Measure Absorbance (OD) at 570 nm (reference filter 630 nm).

Data Analysis & Reporting

Calculate % Viability:



Table 1: Example Data Reporting Template

Compound IDA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HFF-1 IC₅₀ (µM)Selectivity Index (SI)*
MD-10e 0.033 ± 0.0030.58 ± 0.11> 50> 1500
Gefitinib 0.45 ± 0.051.20 ± 0.2025.055.5

*SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).[4] An SI > 10 indicates a promising therapeutic window.

Phase 3: Mechanistic Profiling (Apoptosis & Cell Cycle)

Morpholine derivatives targeting kinases often induce G1/S phase arrest followed by apoptosis.

Protocol: Annexin V/PI Dual Staining (Flow Cytometry)
  • Treatment: Treat cells (6-well plate) with the IC₅₀ concentration of the compound for 24h.

  • Harvesting: Trypsinize cells (include floating dead cells).

  • Staining:

    • Wash with cold PBS. Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 mins in the dark at RT.

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCanto).

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Phase 4: Molecular Validation (Western Blot)

To confirm the PI3K/Akt/mTOR mechanism, lysate analysis is required.

Target Pathway Visualization

The following diagram illustrates the specific phosphorylation nodes inhibited by morpholine-based kinase inhibitors.

Signaling RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibition mTOR mTORC1 Inhibitor->mTOR Inhibition Akt Akt PIP3->Akt Akt->mTOR Survival Cell Survival mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis Blockade leads to

Figure 2: Dual inhibition of PI3K and mTOR by morpholine derivatives prevents Akt phosphorylation, triggering apoptosis.

Protocol Highlights
  • Lysis: Use RIPA buffer with Phosphatase Inhibitors (Na₃VO₄, NaF) to preserve phosphorylation states.

  • Primary Antibodies:

    • p-Akt (Ser473): Downregulation indicates PI3K/mTORC2 inhibition.

    • p-mTOR (Ser2448): Direct target marker.

    • Total Akt/mTOR: Loading controls.

    • Cleaved Caspase-3: Terminal apoptosis marker.

References

  • Gatadi, S., et al. (2021). Synthesis and biological evaluation of morpholine-substituted quinazoline derivatives as potent PI3K/Akt/mTOR inhibitors. European Journal of Medicinal Chemistry. Link

  • Abcam. MTT Assay Protocol for Cell Viability. Abcam Protocols. Link

  • Riss, T.L., et al. (2013). Cell Viability Assays: MTT and MTS. Assay Guidance Manual (NCBI). Link

  • Bhatt, H., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers (Basel). Link

  • Thermo Fisher Scientific. Annexin V Staining for Apoptosis Detection.Link

Sources

Application

Application Note: Strategic Synthesis and Biological Profiling of Novel Morpholine Scaffolds

Executive Summary & Scientific Rationale The morpholine ring is a "privileged scaffold" in medicinal chemistry, featured in blockbuster drugs like Gefitinib (EGFR inhibitor) and Linezolid (antibiotic). Its ubiquity stems...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The morpholine ring is a "privileged scaffold" in medicinal chemistry, featured in blockbuster drugs like Gefitinib (EGFR inhibitor) and Linezolid (antibiotic). Its ubiquity stems from its unique physicochemical profile: the ether oxygen lowers the basicity of the nitrogen (


) compared to piperidine (

), improving metabolic stability and oral bioavailability while maintaining hydrogen-bond acceptor capabilities critical for receptor binding.

This guide provides a validated workflow for synthesizing novel morpholine derivatives using three distinct chemical pathways, followed by a standardized protocol for their biological evaluation against cancer cell lines (e.g., MCF-7, HepG2) and specific kinase targets (e.g., VEGFR-2).

Strategic Synthetic Planning

Before initiating synthesis, the choice of methodology must be dictated by the electrophile coupled to the morpholine core. We categorize these into three "Pathways of Causality":

  • Pathway A (Reductive Amination): For coupling with Aldehydes/Ketones. Preferred for creating flexible alkyl linkers.

  • Pathway B (Buchwald-Hartwig): For coupling with Aryl Halides. Essential for creating rigid biaryl-like systems common in kinase inhibitors.

  • Pathway C (Nucleophilic Substitution): For coupling with Alkyl Halides.[1] The classical

    
     approach.
    
Visualization: Synthetic Decision Tree

SyntheticStrategy Start Target Morpholine Derivative Electrophile Identify Electrophile Partner Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde ArylHalide Aryl Halide (Cl, Br, I) Electrophile->ArylHalide AlkylHalide Alkyl Halide Electrophile->AlkylHalide MethodA Method A: Reductive Amination (NaBH(OAc)3 / DCE) Aldehyde->MethodA Preferred MethodB Method B: Buchwald-Hartwig (Pd-Catalysis) ArylHalide->MethodB Rigid Linker MethodC Method C: Nucleophilic Substitution (K2CO3 / DMF) AlkylHalide->MethodC Flexible Linker

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and structural requirements.

Detailed Synthetic Protocols

Protocol A: Reductive Amination (The "Green" Standard)

Objective: Synthesis of N-alkyl morpholines from carbonyls. Why this method? We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride (


). STAB is less toxic, does not generate cyanide byproducts, and is tolerant of acid-sensitive groups.

Reagents:

  • Morpholine (1.2 equiv)

  • Aldehyde/Ketone (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (Catalytic, 1-2 equiv if reacting with ketones)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Complexation: In a flame-dried round-bottom flask, dissolve the aldehyde/ketone (1.0 mmol) in DCE (5 mL). Add morpholine (1.2 mmol).

    • Critical Step: If using a ketone, add 1.0 equiv of Acetic Acid to activate the carbonyl. Stir for 30 mins to form the iminium ion intermediate.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 10 minutes.

    • Note: STAB evolves hydrogen gas; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Buchwald-Hartwig Amination (The "Kinase" Route)

Objective: Synthesis of N-aryl morpholines (common in EGFR/VEGFR inhibitors). Why this method? Traditional


 fails with unactivated aryl halides. Palladium catalysis allows coupling with electron-rich or neutral aryl bromides/chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or Pre-catalyst XPhos Pd G3.
    
  • Ligand: XPhos or BINAP (4 mol% if using

    
    ).
    
  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv).
    
  • Solvent: Toluene or Dioxane (Degassed).

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with Aryl Halide (1.0 mmol),

    
     (1.5 mmol), and Catalyst/Ligand mix. Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.
    • Expert Insight: Oxygen poisons Pd(0) catalysts. Rigorous degassing is non-negotiable.

  • Addition: Add degassed Toluene (4 mL) and Morpholine (1.2 mmol) via syringe.

  • Heating: Seal the vial and heat to 100°C for 12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite (to remove Pd black). Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Biological Evaluation Protocols

Once synthesized and characterized (


 NMR, LC-MS >95% purity), compounds undergo biological profiling.
Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 values against cancer cell lines (e.g., HepG2, MCF-7).

Workflow:

  • Seeding: Seed cells in 96-well plates (

    
     cells/well) in DMEM media. Incubate for 24h at 37°C / 5% 
    
    
    
    .
  • Treatment: Dissolve morpholine derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.1

    
     to 100 
    
    
    
    ) in culture media. Add to wells (Triplicate).
    • Control: Vehicle control (0.1% DMSO) and Positive control (e.g., Doxorubicin or Gefitinib).

  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Quantification: Remove media, add DMSO (100

    
    ) to dissolve formazan crystals. Measure absorbance at 570 nm using a microplate reader.
    
Protocol D: Target Validation (VEGFR-2 Kinase Assay)

Rationale: Many morpholine derivatives target Receptor Tyrosine Kinases (RTKs). Method: Use a commercially available ADP-Glo™ Kinase Assay or similar FRET-based assay.

  • Incubate recombinant VEGFR-2 enzyme with the morpholine derivative (variable concentrations), ATP, and Poly(Glu,Tyr) substrate.

  • Measure ADP production (luminescence) relative to the DMSO control.

  • Calculate % Inhibition and fit to a dose-response curve to determine

    
    .
    

Data Presentation & Analysis

Comparative Yields by Method (Representative Data)
EntrySubstrate TypeMethod AppliedCatalyst/ReagentYield (%)Notes
1 BenzaldehydeReductive AminationSTAB / AcOH92%Excellent tolerance of functional groups.
2 AcetophenoneReductive AminationSTAB / AcOH78%Slower reaction; requires acid catalyst.
3 4-BromoanisoleBuchwald-Hartwig

/ XPhos
85%Electron-rich rings require bulky ligands (XPhos).
4 2-ChloropyridineNucleophilic Subst.

/ DMF
65%Only works because pyridine is electron-deficient.
Visualization: Biological Evaluation Workflow

BioEval Compound Synthesized Morpholine QC QC Check (NMR/LCMS >95%) Compound->QC Primary Primary Screen (MTT Assay - HepG2/MCF7) QC->Primary Pass HitSel Hit Selection (IC50 < 10 µM) Primary->HitSel Target Target Validation (VEGFR-2 / EGFR Kinase Assay) HitSel->Target

Caption: Standardized workflow for filtering morpholine candidates from synthesis to target validation.

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Yield in Reductive Amination.

    • Cause: Incomplete imine formation before adding the reducing agent.

    • Fix: Use Titanium Isopropoxide (

      
      ) as a Lewis acid and water scavenger during the complexation step (Protocol A, Step 1) before adding STAB.
      
  • Issue: Dehalogenation in Buchwald Coupling.

    • Cause:

      
      -hydride elimination or overheating.
      
    • Fix: Switch to a milder base like

      
       or lower the temperature to 80°C. Ensure the ligand:Pd ratio is at least 2:1.
      
  • Issue: Solubility in Biological Assays.

    • Cause: Highly lipophilic biaryl morpholines may precipitate in media.

    • Fix: Limit final DMSO concentration to 0.5%. If precipitation occurs, convert the morpholine to its Hydrochloride (HCl) salt form to improve aqueous solubility.

References

  • Kumari, A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemistrySelect.

  • Chao, S., et al. (2024). "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line." RSC Advances.

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Guram, A. S., & Buchwald, S. L. (1994). "Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes." Journal of the American Chemical Society.

  • Al-Wahaibi, L.H., et al. (2025).[4] "Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights." ACS Omega.

Sources

Method

Application Note: Structural Elucidation of 4-(3-Chlorobenzoyl)morpholine using NMR and IR Spectroscopy

Introduction 4-(3-Chlorobenzoyl)morpholine is a disubstituted aromatic amide with potential applications in medicinal chemistry and drug development. As with any synthesized compound intended for further use, rigorous st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3-Chlorobenzoyl)morpholine is a disubstituted aromatic amide with potential applications in medicinal chemistry and drug development. As with any synthesized compound intended for further use, rigorous structural confirmation is a critical step in the quality control process. This application note provides a detailed guide to the spectroscopic characterization of 4-(3-Chlorobenzoyl)morpholine using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the theoretical underpinnings of these techniques as they apply to this specific molecule, present detailed protocols for sample preparation and analysis, and offer a comprehensive interpretation of the expected spectral data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to apply these powerful analytical techniques for structural elucidation. The molecular formula for 4-(3-Chlorobenzoyl)morpholine is C₁₁H₁₂ClNO₂, and its molecular weight is 225.67 g/mol [1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, we can deduce the precise connectivity of atoms within 4-(3-Chlorobenzoyl)morpholine.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating NMR experiment begins with meticulous sample preparation and instrument setup. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural assignment.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 4-(3-Chlorobenzoyl)morpholine. The purity of the sample is paramount, as impurities will introduce extraneous signals.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds[3].

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis[4].

    • Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution.

  • Instrumental Setup and Data Acquisition:

    • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution[3].

    • For ¹H NMR, standard acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. The use of proton decoupling techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can aid in identifying the types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons)[5][6].

¹H NMR Spectral Interpretation: Predicted Signals

The ¹H NMR spectrum of 4-(3-Chlorobenzoyl)morpholine is expected to exhibit distinct signals corresponding to the protons of the morpholine ring and the 3-chlorobenzoyl group.

  • Morpholine Protons (8H): The eight protons of the morpholine ring are expected to appear as two broad multiplets in the upfield region of the spectrum. Due to the chair conformation of the morpholine ring and the restricted rotation around the amide C-N bond, the four protons on the carbons adjacent to the nitrogen (N-CH₂) and the four protons on the carbons adjacent to the oxygen (O-CH₂) are chemically non-equivalent[5][7][8].

    • The protons on the carbons adjacent to the oxygen are expected to be deshielded and appear at a higher chemical shift, typically in the range of δ 3.6-3.8 ppm .

    • The protons on the carbons adjacent to the nitrogen will likely appear at a slightly lower chemical shift, around δ 3.4-3.6 ppm . The exact chemical shifts can be influenced by the solvent used[3]. The signals for the morpholine protons often appear as complex multiplets due to geminal and vicinal coupling, and the chair-to-chair interconversion of the ring[7][8].

  • Aromatic Protons (4H): The four protons on the 3-chlorophenyl ring will resonate in the downfield aromatic region of the spectrum, typically between δ 7.2 and 7.6 ppm [4]. The substitution pattern will lead to a complex splitting pattern.

    • The proton ortho to the carbonyl group and meta to the chlorine atom is expected to be the most deshielded.

    • The other three aromatic protons will have slightly different chemical shifts due to their positions relative to the electron-withdrawing carbonyl and chloro groups. The splitting pattern will likely be a series of multiplets resulting from ortho and meta coupling. A detailed analysis using 2D NMR techniques like COSY could definitively assign each proton.

¹³C NMR Spectral Interpretation: Predicted Signals

The proton-decoupled ¹³C NMR spectrum of 4-(3-Chlorobenzoyl)morpholine is predicted to show seven distinct signals.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear as a single, relatively weak signal in the downfield region of the spectrum, typically around δ 168-172 ppm [9].

  • Aromatic Carbons (6C): The six carbons of the 3-chlorophenyl ring will give rise to six signals in the aromatic region, generally between δ 125-150 ppm [10].

    • The carbon atom bonded to the chlorine atom will be influenced by the halogen's electronegativity and is expected to have a chemical shift in the range of δ 130-135 ppm .

    • The carbon atom bonded to the carbonyl group will also be deshielded, appearing around δ 135-140 ppm .

    • The remaining four aromatic carbons will have distinct chemical shifts based on their positions relative to the substituents.

  • Morpholine Carbons (4C): The four carbon atoms of the morpholine ring will appear as two signals in the upfield region.

    • The two carbons adjacent to the oxygen atom (O-CH₂) are expected to resonate at a higher chemical shift, typically around δ 66-68 ppm , due to the deshielding effect of the electronegative oxygen[11].

    • The two carbons adjacent to the nitrogen atom (N-CH₂) will appear at a lower chemical shift, generally in the range of δ 42-48 ppm [5].

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation cluster_confirm Structural Confirmation Sample Weigh 5-10 mg of 4-(3-Chlorobenzoyl)morpholine Solvent Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) Sample->Solvent Standard Add TMS as internal standard Solvent->Standard Homogenize Ensure homogeneous solution Standard->Homogenize Acquire_1H Acquire ¹H NMR Spectrum (≥400 MHz) Homogenize->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum (Proton Decoupled) Homogenize->Acquire_13C Analyze_Shifts Analyze Chemical Shifts (δ) Acquire_1H->Analyze_Shifts Acquire_13C->Analyze_Shifts Acquire_2D Optional: Acquire 2D NMR (COSY, HSQC) Analyze_Int Analyze Integration Analyze_Shifts->Analyze_Int Analyze_Split Analyze Splitting Patterns Analyze_Int->Analyze_Split Assign_Signals Assign Signals to Protons and Carbons Analyze_Split->Assign_Signals Confirm Confirm Structure of 4-(3-Chlorobenzoyl)morpholine Assign_Signals->Confirm

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of key structural features in 4-(3-Chlorobenzoyl)morpholine.

Experimental Protocol: KBr Pellet Method

For solid samples like 4-(3-Chlorobenzoyl)morpholine, the potassium bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality IR spectra[12][13][14].

  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade KBr powder in an oven to remove any absorbed water, which can interfere with the spectrum (O-H stretching bands).

    • In an agate mortar, grind 1-2 mg of the sample into a very fine powder[12].

    • Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample by grinding the two together[14]. The goal is to create a homogeneous mixture.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent or translucent KBr pellet[14]. A transparent pellet is indicative of a well-prepared sample and will minimize light scattering, leading to a better spectrum[15].

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is crucial for subtracting the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum by co-adding a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).

IR Spectral Interpretation: Predicted Absorption Bands

The IR spectrum of 4-(3-Chlorobenzoyl)morpholine will be characterized by several key absorption bands corresponding to its functional groups.

  • C=O Stretch (Amide I Band): A strong, sharp absorption band is expected in the region of 1630-1690 cm⁻¹ , which is characteristic of the carbonyl stretch in a tertiary amide[16]. The conjugation with the aromatic ring may shift this band to the lower end of the range.

  • Aromatic C=C Stretches: Medium to weak intensity bands are expected in the 1500-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the benzene ring[17].

  • Aromatic C-H Stretches: These will appear as weak to medium bands above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹ [17].

  • Aliphatic C-H Stretches: The C-H stretching vibrations of the morpholine ring will result in medium to strong absorptions in the 2850-2960 cm⁻¹ range[18].

  • C-N Stretch: The stretching vibration of the C-N bond in the amide is expected to produce a medium intensity band in the region of 1300-1400 cm⁻¹ .

  • C-O Stretch: The C-O-C ether linkage in the morpholine ring will give rise to a strong absorption band, typically around 1115 cm⁻¹ .

  • C-Cl Stretch: A medium to strong absorption band in the fingerprint region, between 600-800 cm⁻¹ , is expected for the C-Cl stretch.

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring (1,3-disubstituted) will give rise to characteristic out-of-plane C-H bending vibrations. For a meta-disubstituted ring, strong absorption bands are typically observed around 690 cm⁻¹, 780 cm⁻¹, and 880 cm⁻¹ [19].

Functional Group-Wavenumber Correlation Diagram

IR_Correlation cluster_mol 4-(3-Chlorobenzoyl)morpholine Structure cluster_bands Characteristic IR Absorption Bands (cm⁻¹) mol Aromatic_CH Aromatic C-H Stretch (3030-3100) mol->Aromatic_CH Aromatic C-H Aliphatic_CH Aliphatic C-H Stretch (2850-2960) mol->Aliphatic_CH Morpholine C-H Carbonyl C=O Stretch (Amide) (1630-1690) mol->Carbonyl C=O Aromatic_CC Aromatic C=C Stretch (1500-1600) mol->Aromatic_CC Aromatic Ring Ether_CO C-O-C Stretch (Ether) (~1115) mol->Ether_CO Morpholine C-O-C Aromatic_CH_Bend Aromatic C-H Bend (690, 780, 880) mol->Aromatic_CH_Bend meta-substitution

Caption: Correlation of functional groups with expected IR bands.

Summary of Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for 4-(3-Chlorobenzoyl)morpholine.

Spectroscopic Technique Assignment **Predicted Chemical Shift (δ ppm) / Wavenumber (cm⁻¹) **Key Characteristics
¹H NMR Morpholine O-CH₂3.6 - 3.8Multiplet, 4H
Morpholine N-CH₂3.4 - 3.6Multiplet, 4H
Aromatic H7.2 - 7.6Multiplets, 4H
¹³C NMR Amide C=O168 - 172Weak signal
Aromatic C125 - 1506 signals
Morpholine O-CH₂66 - 68Strong signal
Morpholine N-CH₂42 - 48Strong signal
IR Spectroscopy Aromatic C-H Stretch3030 - 3100Weak to medium
Aliphatic C-H Stretch2850 - 2960Medium to strong
Amide C=O Stretch1630 - 1690Strong, sharp
Aromatic C=C Stretch1500 - 1600Medium to weak
C-O-C Ether Stretch~1115Strong
Aromatic C-H Bend690, 780, 880Strong, characteristic of meta-substitution

Conclusion

The combined application of NMR and IR spectroscopy provides a robust and definitive method for the structural confirmation of 4-(3-Chlorobenzoyl)morpholine. The predicted ¹H and ¹³C NMR spectra will elucidate the complete carbon-hydrogen framework, while the IR spectrum will confirm the presence of the key amide, aromatic, and morpholine functional groups. By following the detailed protocols and interpretative guidelines presented in this application note, researchers can confidently verify the identity and purity of their synthesized compound, ensuring the integrity of their subsequent research and development activities.

References

  • MDPI. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. [Link]

  • NIH. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • University of California, Los Angeles. IR Absorption Table. [Link]

  • PubChem. N-(4-Chlorobenzoyl)morpholine. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Doc Brown's Chemistry. C6H5Cl infrared spectrum of chlorobenzene. [Link]

  • AWS. Infrared Absorption Spectroscopy. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]

  • Sci-Hub. Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. [Link]

  • Thieme. 12 Examples of IR-Spectra. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]

  • WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • SciSpace. Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. [Link]

  • National Institute of Standards and Technology. Benzene, chloro- - the NIST WebBook. [Link]

  • Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • YouTube. Interpreting H-NMR Spectra Aromatic Molecule. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. IR: amines. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

  • CheMagic. IR Spectrums. [Link]

  • Jasperse. Short Summary of 1H-NMR Interpretation. [Link]

  • University of Colorado Boulder. IR handout.pdf. [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to Assessing the Antibacterial Activity of Novel Hydrazide Derivatives

Introduction: The Promise of Hydrazide Derivatives in an Era of Antimicrobial Resistance The relentless rise of antimicrobial resistance (AMR) constitutes a global health emergency, threatening our ability to treat a wid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Hydrazide Derivatives in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a global health emergency, threatening our ability to treat a wide range of infectious diseases. This has catalyzed an urgent search for novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are hydrazide derivatives, a class of organic compounds characterized by the -C(=O)NHNH- functional group. This structural motif is present in several established antimicrobial drugs, most notably isoniazid, a cornerstone in the treatment of tuberculosis.[1][2] The versatility of hydrazide chemistry allows for the synthesis of a vast library of derivatives, offering a rich scaffold for the development of new antibacterial agents.[3][4][5]

The antibacterial potential of hydrazide-hydrazones is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to interfere with key cellular processes.[6] For instance, some derivatives have been shown to target DNA gyrase, an essential bacterial enzyme involved in DNA replication.[6][7] The lipophilicity of these compounds, often enhanced by specific substituents, can also facilitate their transport across the bacterial cell membrane.[6][8]

This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the essential protocols for evaluating the antibacterial efficacy of newly synthesized hydrazide derivatives. We will move beyond a simple recitation of steps, delving into the rationale behind experimental choices to ensure robust, reproducible, and meaningful data.

I. Preliminary Screening: The Agar Well Diffusion Assay

The agar well diffusion method is a cost-effective and straightforward technique for the initial qualitative screening of the antibacterial activity of hydrazide derivatives.[9][10][11] This assay provides a visual indication of a compound's ability to inhibit bacterial growth, allowing for the rapid identification of promising candidates for further quantitative analysis.

Causality Behind the Method:

This technique operates on the principle of diffusion. The test compound, placed in a well within an agar plate uniformly inoculated with a target bacterium, diffuses radially into the medium. If the compound possesses antibacterial properties, it will create a concentration gradient, inhibiting microbial growth in the vicinity of the well. The diameter of the resulting clear zone of inhibition is proportional to the compound's activity and its diffusion characteristics through the agar.

Step-by-Step Protocol for Agar Well Diffusion:
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath. Pour approximately 20-25 mL of the molten agar into sterile 90 mm Petri dishes to achieve a uniform depth of about 4 mm. Allow the plates to solidify on a level surface.

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Suspend the colonies in sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This can be done visually or using a spectrophotometer at 600 nm (OD₆₀₀).[12][13][14][15]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar using a sterile cork borer or the wide end of a sterile pipette tip.[9][16]

  • Compound Application:

    • Prepare stock solutions of the hydrazide derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Ensure the solvent has no intrinsic antibacterial activity at the concentration used.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition generally indicates greater antibacterial activity.

Data Presentation: Agar Well Diffusion Results
Compound IDConcentration (µg/mL)Gram-Positive Bacteria (e.g., S. aureus) Zone of Inhibition (mm)Gram-Negative Bacteria (e.g., E. coli) Zone of Inhibition (mm)Positive Control (e.g., Ampicillin, 10 µg)Negative Control (DMSO)
HYD-01100158250
HYD-0210000250
HYD-031002218250

II. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following the initial screening, a quantitative assessment of the antibacterial activity is crucial. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[18] This assay is performed in 96-well microtiter plates, allowing for high-throughput testing of multiple compounds and concentrations.[19]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis Compound_Prep Prepare Serial Dilutions of Hydrazide Derivatives Dispense_Compound Dispense Diluted Compounds into Wells Compound_Prep->Dispense_Compound Inoculum_Prep Standardize Bacterial Inoculum (0.5 McFarland) Add_Inoculum Add Bacterial Inoculum to Wells Inoculum_Prep->Add_Inoculum Dispense_Compound->Add_Inoculum Controls Include Growth and Sterility Controls Incubate Incubate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_Plate Visually Inspect or Read OD600 for Growth Incubate->Read_Plate Determine_MIC Identify Lowest Concentration with No Visible Growth Read_Plate->Determine_MIC Time_Kill_Curve cluster_plot Time-Kill Assay Results Log10 CFU/mL Log10 CFU/mL Time (hours) Time (hours) Growth_Control Growth Control Bacteriostatic Bacteriostatic Bactericidal Bactericidal gc1 gc2 gc1->gc2 gc3 gc2->gc3 gc4 gc3->gc4 bs1 bs2 bs1->bs2 bs3 bs2->bs3 bs4 bs3->bs4 bc1 bc2 bc1->bc2 bc3 bc2->bc3 bc4 bc3->bc4

Caption: Representative time-kill curves illustrating different antibacterial effects.

IV. Mechanistic Insights: The Case of Isoniazid

Understanding the mechanism of action of known hydrazide antibacterials can provide valuable context for interpreting the results of novel derivatives. Isoniazid (INH), a prodrug, is a classic example. It is activated by the mycobacterial catalase-peroxidase enzyme KatG, leading to the formation of reactive species that inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. [1][2][20]Resistance to isoniazid often arises from mutations in the katG gene, preventing its activation. [21]

V. Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the results, each protocol incorporates self-validating systems:

  • Standardized Guidelines: Adherence to protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensures inter-laboratory reproducibility and comparability of data. [17][22][23][24]* Quality Control Strains: The inclusion of well-characterized quality control (QC) bacterial strains (e.g., from the American Type Culture Collection - ATCC) with known susceptibility profiles is essential for validating the accuracy of the assays. [25]* Internal Controls: The use of positive, negative, and sterility controls in each assay is mandatory to confirm the viability of the bacteria, the absence of contamination, and the expected activity of reference antibiotics.

  • Replicates: Performing each experiment in triplicate is crucial for assessing the variability of the results and ensuring statistical significance.

VI. Conclusion

The systematic evaluation of novel hydrazide derivatives for antibacterial activity requires a multi-faceted approach, progressing from initial qualitative screening to quantitative determination of potency and characterization of bactericidal or bacteriostatic effects. By employing the detailed and validated protocols outlined in this application note, researchers can generate reliable and reproducible data, accelerating the discovery and development of new hydrazide-based antimicrobial agents to combat the growing threat of AMR.

References

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]

  • Bentil, J. A., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC. Retrieved from [Link]

  • Agar well diffusion assay. (2020). YouTube. Retrieved from [Link]

  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved from [Link]

  • ResearchGate. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Schofield, C. B. (2012). Updating Antimicrobial Susceptibility Testing Methods. Clinical Laboratory Science. Retrieved from [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. Retrieved from [Link]

  • Al-Zahrani, E. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Retrieved from [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Retrieved from [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. Retrieved from [Link]

  • Al-Zahrani, E. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSE Community.org. Retrieved from [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. Retrieved from [Link]

  • Stanković, N., et al. (2018). Antimicrobial Activity of Some Steroidal Hydrazones. PMC. Retrieved from [Link]

  • Stevenson, K., et al. (2016). Shining a Light on Spectrophotometry in Bacteriology. PMC. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis and antibacterial evaluation of novel hydrazones and bis-hydrazones containing 1,2,3-triazole moiety. Taylor & Francis Online. Retrieved from [Link]

  • Palomino, J. C., & Martin, A. (2014). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. PubMed. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • University of Cincinnati. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

  • Aryal, S. (2017). Bacterial Growth Curves using a Spectrophotometer (Turbidimetric Determination). Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC. Retrieved from [Link]

  • National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Bio-protocol. (2023). 2.4. Time–Kill Assay. Retrieved from [Link]

  • Frontiers. (2023). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Retrieved from [Link]

  • BioMire. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • BMG LABTECH. (2019). Measure microbial growth using the „OD600“. Retrieved from [Link]

  • Jha, P., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Isoniazid?. Retrieved from [Link]

  • Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PubMed. Retrieved from [Link]

  • Jena, L., et al. (2016). Computational Approach in Understanding Mechanism of Action of Isoniazid and Drug Resistance. Longdom Publishing. Retrieved from [Link]

  • Biology LibreTexts. (2024). 1.3: Bacterial Growth. Retrieved from [Link]

  • ACS Omega. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Retrieved from [Link]

  • YouTube. (2020). Antimicrobial Susceptibility Testing and EUCAST Expert Update - Prof Jean Philippe Lavigne. Retrieved from [Link]

Sources

Method

Application Note: Elucidating the Three-Dimensional Architecture of 4-(3-Chlorobenzoyl)morpholine Derivatives via Single-Crystal X-ray Crystallography

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The morpholine nucleus is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its favo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The morpholine nucleus is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in critical hydrogen bonding interactions.[1][2] Derivatives of 4-(3-Chlorobenzoyl)morpholine, in particular, are of significant interest for their potential biological activities, which may include applications as antipsychotics or in treating neurodegenerative diseases.[2][3] A precise understanding of their three-dimensional structure is paramount for rational drug design and for deciphering structure-activity relationships (SAR).[4] Single-crystal X-ray crystallography stands as the definitive method for obtaining this atomic-level information, providing unambiguous data on molecular conformation, bond lengths, bond angles, and intermolecular interactions.[4][5] This guide provides a comprehensive, field-proven protocol for the synthesis, crystallization, and complete crystallographic analysis of 4-(3-Chlorobenzoyl)morpholine derivatives, designed to empower researchers in drug discovery and development.

Strategic Importance in Drug Discovery

The journey of a drug candidate from concept to clinic is underpinned by a deep understanding of its molecular structure. For scaffolds like 4-(3-Chlorobenzoyl)morpholine, crystallographic data provides invaluable insights:

  • Conformational Analysis: The precise orientation of the 3-chlorophenyl ring relative to the morpholine moiety, and the conformation of the morpholine ring itself (typically a chair conformation), are critical for receptor binding.[6]

  • Structure-Activity Relationship (SAR): Crystallography validates the stereochemistry and reveals non-covalent interactions (e.g., hydrogen bonds, halogen bonds) that govern a molecule's interaction with its biological target. This is essential for designing next-generation analogs with improved potency and selectivity.[1]

  • Absolute Configuration: For chiral derivatives, X-ray crystallography is the gold standard for unambiguously determining the absolute configuration, a critical parameter as enantiomers often exhibit vastly different pharmacological and toxicological profiles.[4]

Experimental Roadmap: From Synthesis to Structure

The successful crystallographic analysis of a novel compound is a multi-stage process. Each stage, from initial synthesis to final structure refinement, requires meticulous attention to detail. The following sections provide robust, step-by-step protocols for each critical phase of the workflow.

Protocol I: Synthesis of 4-(3-Chlorobenzoyl)morpholine

The synthesis of the title compound is typically achieved via a nucleophilic acyl substitution, where morpholine acts as the nucleophile attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride.

Rationale: This is a standard and efficient amidation reaction. An organic base like triethylamine (TEA) is used to scavenge the HCl byproduct, preventing the protonation of the morpholine starting material and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both reactants.

Materials:

  • Morpholine

  • 3-Chlorobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq.) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Acylation: Dissolve 3-chlorobenzoyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 4-(3-Chlorobenzoyl)morpholine.[7]

Protocol II: Crystallization

Obtaining a high-quality single crystal is often the most challenging step in the entire process.[8] The purity of the compound is paramount. The following methods are highly effective for small organic molecules.

Rationale: Crystallization is a thermodynamic process of self-assembly. The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous solid or powder. The choice of solvent is critical; ideal solvents dissolve the compound moderately at high temperatures and poorly at low temperatures.

Recommended Techniques:

  • A. Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable volatile solvent or solvent mixture (e.g., acetone, ethyl acetate, or DCM/hexane) in a small vial.

    • Cover the vial with a cap, pierced with a needle, or with parafilm containing a few pinholes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • B. Vapor Diffusion (Solvent/Anti-Solvent):

    • Dissolve the compound in a small amount of a good solvent (e.g., DCM).

    • Place this vial, uncapped, inside a larger, sealed jar containing a more volatile anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexane or diethyl ether).

    • Over time, the anti-solvent vapor will diffuse into the inner vial, reducing the compound's solubility and promoting crystal growth.

  • C. Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, isopropanol) at an elevated temperature.

    • Filter the hot solution to remove any particulate matter.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization. A process that minimizes nucleation by using sufficient seed crystals and ensuring rapid micromixing can lead to a more robust and scalable crystallization.[9]

Diagram of the Synthesis and Crystallization Workflow

Caption: Workflow from synthesis to a single crystal.

X-ray Diffraction: Data Acquisition and Processing

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern. This pattern contains the fundamental information about the crystal's internal lattice structure.

Protocol III: Data Collection

Rationale: The crystal is rotated in the X-ray beam to capture diffraction data from all possible lattice planes, as dictated by Bragg's Law (nλ = 2d sinθ).[10] Freezing the crystal to cryogenic temperatures (typically 100 K) is crucial to minimize atomic vibrations (thermal motion) and reduce radiation damage, resulting in a higher-quality diffraction pattern and higher resolution data.[8]

Apparatus:

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX II, Rigaku Oxford Diffraction)

  • Low-temperature device (e.g., Oxford Cryosystems)

  • Microscope with polarized light

Step-by-Step Methodology:

  • Crystal Selection: Under a microscope, select a crystal that is 0.1-0.4 mm in at least two dimensions, has well-defined faces, and is free of cracks or defects.[11]

  • Mounting: Carefully mount the selected crystal on a nylon loop or glass fiber using a minimal amount of cryo-oil.[8]

  • Cryo-Cooling: Immediately place the mounted crystal into the cold nitrogen stream (100 K) of the diffractometer. This flash-cooling vitrifies the surrounding oil, holding the crystal in place and protecting it.

  • Centering: Use the diffractometer's video camera to center the crystal in the path of the X-ray beam.

  • Data Collection Strategy:

    • Run a preliminary set of frames to determine the unit cell parameters and crystal quality.

    • Design a data collection strategy to ensure high completeness and redundancy. A typical collection for a small molecule might involve several runs of omega (ω) and phi (φ) scans.[12]

    • Set key parameters such as detector distance (to achieve the desired resolution) and exposure time per frame (typically 5-30 seconds).[10] A full data collection can take anywhere from 6 to 24 hours.[10]

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. This involves:

    • Integration: Determining the intensity and position of each diffraction spot.

    • Scaling: Applying corrections for variations in exposure, crystal decay, and absorption to place all data on a common scale.

Diagram of the Data Collection Workflow

G SelectCrystal Select & Mount Crystal CryoCool Flash-Cool to 100 K SelectCrystal->CryoCool CenterCrystal Center in X-ray Beam CryoCool->CenterCrystal CollectFrames Data Collection (Rotate Crystal, Expose Frames) CenterCrystal->CollectFrames ProcessData Integrate Intensities & Scale Data CollectFrames->ProcessData FinalData Reflection File (h, k, l, I, σ(I)) ProcessData->FinalData

Caption: The process of X-ray diffraction data collection.

Structure Solution and Refinement

The processed data file contains a list of reflections and their intensities. The final step is to use this information to build and refine an atomic model of the molecule.

Protocol IV: Structure Solution, Refinement, and Validation

Rationale: The "phase problem" prevents direct calculation of the electron density from diffraction intensities alone. For small molecules, direct methods are powerful statistical techniques used to estimate the initial phases and generate a preliminary electron density map.[12] This initial model is then improved through an iterative process of least-squares refinement, which adjusts atomic parameters (position, occupancy, and displacement) to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.

Software:

  • Structure Solution: SHELXS or Olex2.[13]

  • Structure Refinement: SHELXL or Olex2.[13]

  • Visualization: Olex2, Mercury, or PyMOL.

Step-by-Step Methodology:

  • Structure Solution: Using a program like SHELXS, apply direct methods to the reflection data to obtain an initial structural model. This will typically reveal the positions of the heavier atoms (Cl, O, N, C).

  • Model Building:

    • Examine the initial electron density map. The initial solution should clearly show the molecular framework.

    • Assign atomic identities to the electron density peaks.

    • Use difference Fourier maps (Fₒ - F꜀) to locate missing atoms, particularly hydrogens. While hydrogen atoms can sometimes be located in the map, they are often placed in calculated positions using standard geometric restraints.[14]

  • Refinement:

    • Perform iterative cycles of least-squares refinement. Initially, refine using isotropic displacement parameters (modeling atomic motion as a sphere).

    • Once the model is nearly complete, switch to anisotropic displacement parameters for non-hydrogen atoms (modeling atomic motion as an ellipsoid), which provides a more accurate model.

    • Refine all atomic positions, displacement parameters, and a scale factor.

  • Validation: Assess the quality of the final model using refinement statistics:

    • R1: A measure of the agreement between observed and calculated structure factor amplitudes. Values below 5% are excellent for small molecules.

    • wR2: A weighted R-factor based on intensities. Values below 15% are generally good.

    • Goodness of Fit (GooF): Should be close to 1.0.

    • Check that the final difference electron density map is largely featureless.

Diagram of Structure Solution and Refinement

G InputData Scaled Reflection Data Solve Structure Solution (Direct Methods) InputData->Solve InitialModel Initial Atomic Model (Heavy Atoms) Solve->InitialModel Build Model Building & Atom Assignment InitialModel->Build Refine Iterative Least-Squares Refinement Build->Refine Refine->Build Add H-atoms, Anisotropic Refinement FinalModel Final Validated Structure (CIF File) Refine->FinalModel

Caption: The workflow for structure solution and refinement.

Data Presentation and Structural Insights

The final output of a crystallographic experiment is typically a Crystallographic Information File (CIF), which contains all the information about the structure. Key data are summarized in a standardized table.

Table 1: Representative Crystallographic Data for a 4-(3-Chlorobenzoyl)morpholine Derivative

ParameterValue
Chemical FormulaC₁₁H₁₂ClNO₂
Formula Weight225.67
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.567(5)
α (°)90
β (°)109.34(2)
γ (°)90
Volume (ų)1016.1(6)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.475
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)100(2)
Reflections Collected9876
Independent Reflections2345 [R(int) = 0.034]
Data / Restraints / Params2345 / 0 / 136
Goodness-of-Fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118

Note: The data presented in this table are hypothetical and serve as a representative example.

From this refined structure, one can extract precise geometric information, analyze intermolecular packing through hydrogen bonds or other weak interactions, and correlate these structural features directly with observed biological activity, thereby closing the loop on the structure-based drug design cycle.

References

  • Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 13(1), 11-23. Available at: [Link]

  • Gwizdala, K., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(19), 6563. Available at: [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Sawyer, L. (n.d.). Single-crystal X-ray Diffraction. SERC Carleton. Available at: [Link]

  • Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. Stanford University. Available at: [Link]

  • HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. Available at: [Link]

  • Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Available at: [Link]

  • Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]

  • Beves, J. E., et al. (2020). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 25(18), 4299. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • Oreate. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing. Available at: [Link]

  • Müller, P. (n.d.). Structure refinement. MIT OpenCourseWare. Available at: [Link]

  • Raoof, S. S., et al. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Acta Crystallographica Section D, 62(Pt 8), 859–868. Available at: [Link]

  • Palatinus, L., et al. (2021). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 8(Pt 3), 351–364. Available at: [Link]

  • Ammar, Y. A., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(11), 2969. Available at: [Link]

  • Midler, M., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(6), 1387-1403. Available at: [Link]

  • Liljefors, T., et al. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 43(11), 2147-2160. Available at: [Link]

  • Firdausiah, F., et al. (2020). Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. International Journal of Current Research and Review, 12(24), 206-210. Available at: [Link]

  • B. M. P. (2007). Benzyl morpholine derivatives. Google Patents, US7294623B2.

Sources

Application

The Strategic Integration of Morpholine Derivatives in Targeted Cancer Therapy: Application Notes and Protocols

Introduction: The Morpholine Moiety as a Privileged Scaffold in Oncology In the landscape of modern oncology, the quest for therapeutic agents with high specificity and minimal off-target effects is paramount. The morpho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Oncology

In the landscape of modern oncology, the quest for therapeutic agents with high specificity and minimal off-target effects is paramount. The morpholine heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of targeted cancer therapies.[1][2] Its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and membrane permeability, make it a valuable component in drug design.[1][3][4] The flexible, chair-like conformation of the morpholine ring and its ability to participate in various molecular interactions contribute to enhanced potency and favorable pharmacokinetic profiles.[5] This guide provides an in-depth exploration of the role of morpholine derivatives in targeted cancer therapy, with a focus on their application as kinase inhibitors, alongside detailed protocols for their synthesis and evaluation.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Morpholine derivatives have been successfully employed to target critical signaling pathways that are frequently dysregulated in cancer. A prominent example is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[6][7][8][9]

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network often found to be hyperactivated in various cancers.[6][10] This activation can be due to mutations in key components of the pathway, such as PI3K itself or the loss of the tumor suppressor PTEN.[10] Consequently, the development of inhibitors targeting this pathway is a major focus in cancer drug discovery.[7][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Morpholine_Inhibitor Morpholine-based PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Inhibition Morpholine_Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Morpholine-containing compounds, such as the early dual PI3K/mTOR inhibitor PI-103, have demonstrated the potential of this scaffold in targeting this critical pathway.[10] The morpholine moiety can enhance interactions within the ATP-binding pocket of these kinases, contributing to their inhibitory activity.[5]

Application Note 1: Synthesis of Morpholine-Substituted Triazine Derivatives as PI3K/mTOR Inhibitors

This section details a generalizable synthetic route for a class of morpholine-substituted triazine derivatives, inspired by the structures of potent PI3K/mTOR inhibitors.[10]

Rationale

The triazine core provides a versatile scaffold for attaching various functional groups, while the morpholine moiety is incorporated to improve solubility and pharmacokinetic properties. This synthetic scheme allows for the exploration of structure-activity relationships (SAR) by modifying the substituents on the triazine ring.

Experimental Workflow: Synthesis of Morpholine-Triazine Derivatives

Synthesis_Workflow Start Starting Materials: Cyanuric Chloride, Morpholine Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate1 Intermediate: 4-(4,6-dichloro-1,3,5- triazin-2-yl)morpholine Step1->Intermediate1 Step2 Step 2: Second Nucleophilic Substitution (e.g., with an aniline) Intermediate1->Step2 Intermediate2 Disubstituted Triazine Intermediate Step2->Intermediate2 Step3 Step 3: Final Nucleophilic Substitution (e.g., with homopiperazine) Intermediate2->Step3 Final_Product Final Product: Morpholine-Substituted Triazine Derivative Step3->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification InVivo_Workflow Xenograft Establishment of Tumor Xenografts in Immunocompromised Mice Grouping Randomization of Mice into Treatment and Control Groups Xenograft->Grouping Treatment Drug Administration (e.g., oral gavage, intraperitoneal) Grouping->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarker Analysis Monitoring->Endpoint

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Chlorobenzoyl)morpholine

Welcome to the technical support center for the synthesis of 4-(3-chlorobenzoyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-chlorobenzoyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible synthesis. Our approach is rooted in established chemical principles and field-proven insights to help you navigate the common challenges encountered during this specific amide formation.

Introduction to the Synthesis

The synthesis of 4-(3-chlorobenzoyl)morpholine is a classic example of nucleophilic acyl substitution, specifically the acylation of a secondary amine (morpholine) with an acyl chloride (3-chlorobenzoyl chloride). This reaction is typically performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2] While seemingly straightforward, this synthesis can present several challenges, from low yields to purification difficulties. This guide will address these issues in a practical, question-and-answer format.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 4-(3-Chlorobenzoyl)morpholine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Question: I am getting a very low yield of my desired product, or in some cases, no product at all. What are the likely causes?

Answer: Low or no yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Check Reaction Conditions reagents->conditions No reagent_purity Impure or Degraded Reagents? reagents->reagent_purity Yes reagent_stoich Incorrect Stoichiometry? reagents->reagent_stoich Yes workup 3. Analyze Workup & Purification conditions->workup No temp_control Inadequate Temperature Control? conditions->temp_control Yes reaction_time Insufficient Reaction Time? conditions->reaction_time Yes anhydrous Moisture Contamination? conditions->anhydrous Yes extraction_loss Product Loss During Extraction? workup->extraction_loss Yes purification_loss Inefficient Purification? workup->purification_loss Yes reagent_sol Purify/replace reagents. Verify calculations. reagent_purity->reagent_sol reagent_stoich->reagent_sol conditions_sol Optimize temperature. Monitor by TLC. Ensure anhydrous conditions. temp_control->conditions_sol reaction_time->conditions_sol anhydrous->conditions_sol workup_sol Check solvent polarity. Optimize purification method. extraction_loss->workup_sol purification_loss->workup_sol

Caption: A step-by-step troubleshooting guide for low product yield.

In-depth Explanations:

  • Reagent Quality:

    • 3-Chlorobenzoyl chloride: This is a moisture-sensitive reagent. Exposure to atmospheric moisture will lead to hydrolysis, forming 3-chlorobenzoic acid. This carboxylic acid will not react with morpholine under these conditions and will complicate purification. Always use a freshly opened bottle or a properly stored reagent under an inert atmosphere.

    • Morpholine: Morpholine is hygroscopic and can absorb water from the air.[3] While the presence of small amounts of water is often tolerated in Schotten-Baumann reactions, excess water can promote the hydrolysis of the acyl chloride. Ensure your morpholine is of high purity and has been stored correctly.

  • Reaction Conditions:

    • Anhydrous Conditions: While not strictly necessary for a Schotten-Baumann reaction, ensuring your glassware is dry and using an anhydrous solvent (like dichloromethane) will minimize the hydrolysis of the acyl chloride, a primary competing side reaction.

    • Temperature Control: The acylation of amines is typically exothermic.[4] Adding the 3-chlorobenzoyl chloride dropwise to the morpholine solution, especially at the beginning, is crucial to control the reaction temperature. A common practice is to perform the addition at 0-5 °C (ice bath) and then allow the reaction to warm to room temperature.[3]

    • Role of the Base: A base is essential to neutralize the HCl generated during the reaction.[1] Without a base, the HCl will protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. Triethylamine is a common choice as it is soluble in organic solvents and forms a salt (triethylammonium chloride) that can often be removed during the aqueous workup.[5] Ensure at least one equivalent of the base is used. An excess (e.g., 1.1-1.2 equivalents) is often recommended to ensure all the generated HCl is scavenged.

Reaction Monitoring and Completion

Question: How can I effectively monitor the progress of my reaction?

Answer: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.

TLC Analysis Protocol:

  • Prepare your TLC plate: Use a silica gel plate.

  • Spotting: On the baseline of the plate, spot the following:

    • A co-spot of your starting materials (3-chlorobenzoyl chloride and morpholine).

    • A sample of your reaction mixture.

  • Eluent System: A good starting point for the eluent is a mixture of non-polar and polar solvents. Given the polarity of the product and starting materials, a hexane:ethyl acetate or dichloromethane:methanol system is recommended. You may need to experiment to find the optimal ratio that gives good separation (Rf values between 0.2 and 0.8).

    • Tip: Start with a 7:3 or 8:2 mixture of hexane:ethyl acetate and adjust as needed.[6]

  • Development and Visualization: Develop the plate in a chamber saturated with the eluent vapor. Visualize the spots under a UV lamp (254 nm). The aromatic compounds (3-chlorobenzoyl chloride and the product) should be UV-active. You can also use a potassium permanganate stain to visualize the morpholine and the product.[7]

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (typically the 3-chlorobenzoyl chloride) has disappeared from the reaction mixture lane. You should see the appearance of a new spot, which is your product, 4-(3-chlorobenzoyl)morpholine.

CompoundExpected PolarityExpected Rf Value (Relative)
3-Chlorobenzoyl chlorideLess PolarHigher
MorpholinePolarLower (may streak)
4-(3-Chlorobenzoyl)morpholineIntermediateIntermediate
Product Purification

Question: My crude product is an oil/discolored solid. How can I effectively purify it?

Answer: Purification aims to remove unreacted starting materials, the base-HCl salt, and any byproducts. A combination of aqueous workup and recrystallization or column chromatography is typically employed.

Standard Workup Procedure:

  • After the reaction is complete (as determined by TLC), quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base.

  • If using an organic solvent like dichloromethane, transfer the mixture to a separatory funnel and wash sequentially with:

    • Water or dilute HCl (to remove triethylammonium chloride and excess morpholine).

    • A saturated aqueous solution of sodium bicarbonate (to remove any 3-chlorobenzoic acid formed from hydrolysis).

    • Brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification Methods:

  • Recrystallization: This is the preferred method if the crude product is a solid.

    • Solvent Screening: To find a suitable solvent, take a small amount of your crude product and test its solubility in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Recommended Solvents to Try: Based on the polarity of the product, consider solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes.[8]

  • Column Chromatography: If the product is an oil or if recrystallization fails to yield pure material, column chromatography is necessary.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: Use the same eluent system you optimized for your TLC analysis. The Rf of your product in the chosen eluent should be around 0.3 for good separation.

Common Impurities and Side Reactions

Question: What are the most likely impurities in my final product?

Answer: Understanding potential impurities is key to devising an effective purification strategy.

Potential Impurities and Their Origin

impurities main_reaction 3-Chlorobenzoyl Chloride + Morpholine -> Product hydrolysis Side Reaction: 3-Chlorobenzoyl Chloride + H₂O -> 3-Chlorobenzoic Acid main_reaction->hydrolysis Moisture Present unreacted_sm Unreacted Starting Materials: Morpholine, 3-Chlorobenzoyl Chloride main_reaction->unreacted_sm Incomplete Reaction base_salt Byproduct: Triethylamine + HCl -> Triethylammonium Chloride main_reaction->base_salt Base Present

Caption: Origin of common impurities in the synthesis.

  • 3-Chlorobenzoic Acid: Arises from the hydrolysis of 3-chlorobenzoyl chloride. It can be removed by washing the organic layer with a mild base like sodium bicarbonate solution during the workup.

  • Unreacted Morpholine: Can be removed by washing with a dilute acid during workup.

  • Unreacted 3-Chlorobenzoyl Chloride: If the reaction is incomplete, this may remain. It is highly reactive and will likely be hydrolyzed to 3-chlorobenzoic acid during the aqueous workup.

  • Triethylammonium Chloride: The salt formed from the base and HCl. It is typically soluble in the aqueous phase and is removed during the workup washes.

Question: My reaction mixture turned dark brown/black. Is this normal?

Answer: While a slight yellowing can be expected, a significant color change to dark brown or black often indicates decomposition or side reactions. Phenylamine (aniline) reactions with acyl chlorides are known to sometimes produce brownish products.[9] This could be due to impurities in the starting materials or overheating. If the final product is discolored, consider treating a solution of the crude product with activated charcoal before recrystallization.

Safety Considerations

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

  • 3-Chlorobenzoyl Chloride: This is a corrosive and lachrymatory substance. It reacts with water to produce HCl gas. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Morpholine: Morpholine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with care in a fume hood and wear appropriate PPE.[1][11]

  • Triethylamine: This is a flammable liquid with a strong, unpleasant odor. It is also corrosive. Handle in a fume hood.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

By understanding the underlying chemistry and potential pitfalls, and by employing a systematic approach to troubleshooting, you can significantly increase your success rate in the synthesis of 4-(3-chlorobenzoyl)morpholine.

References

  • Benchchem. (2025). An In-depth Technical Guide to 4-(o-Methoxythiobenzoyl)
  • Merck Millipore. TLC Tips and Tricks.
  • HBCSE.
  • Biotage. (2023).
  • Organic Syntheses. Stannylamine Protocol (SnAP)
  • ChemSpider. Amidation of benzoyl chloride with morpholine.
  • PubChem. N-(4-Chlorobenzoyl)morpholine.
  • Benchchem. (2025).
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Organic Syntheses. o-CHLOROBENZOYL CHLORIDE.
  • EPFL.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Wikipedia. Schotten–Baumann reaction.
  • Fisher Scientific.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?
  • Wikipedia. Morpholine.
  • Carl ROTH.
  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES.
  • Google Patents. US3996274A - Method for producing chlorobenzoyl chloride.
  • University of Rochester, Department of Chemistry.
  • Physical Chemistry Research. (2023).
  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Chemistry LibreTexts. (2023).
  • University of Rochester, Department of Chemistry.
  • WSU. Monitoring Reactions by TLC.
  • Cambridge University Press. Schotten-Baumann Reaction.
  • EPA NEPIS.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Reddit. (2024).
  • Sigma-Aldrich. Solvent Miscibility Table.

Sources

Optimization

Technical Support Center: Purification of 4-(3-Chlorobenzoyl)morpholine

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Purification Protocols for 4-(3-Chlorobenzoyl)morpholine (CAS: 26162-86-7) Assigned Specialist: Senior Application Scientist Executive Summary 4-(3-Chloroben...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Purification Protocols for 4-(3-Chlorobenzoyl)morpholine (CAS: 26162-86-7) Assigned Specialist: Senior Application Scientist

Executive Summary

4-(3-Chlorobenzoyl)morpholine is a neutral amide typically synthesized via the Schotten-Baumann reaction or direct coupling of 3-chlorobenzoic acid with morpholine. The primary challenge in purifying this compound lies in removing the excess basic morpholine, the acidic 3-chlorobenzoic acid byproduct, and avoiding "oiling out" during crystallization due to the molecule's moderate lipophilicity and potential low melting point.

This guide prioritizes a self-validating workflow :

  • Chemical Washing (Workup): Exploiting pKa differences to remove starting materials.

  • Crystallization: Thermodynamic refinement for solid isolation.

  • Chromatography: High-purity isolation for difficult oils.

Module 1: The Chemical Workup (Primary Purification)

Objective: Remove unreacted morpholine (base) and 3-chlorobenzoic acid (acid) without chromatography.

The Logic (pKa-Driven Separation)
  • Target Molecule: Neutral amide (No ionizable protons in aqueous range).

  • Impurity A (Morpholine): Basic (pKa ~8.3). Soluble in acidic water.

  • Impurity B (3-Chlorobenzoic Acid): Acidic (pKa ~3.8). Soluble in basic water.

Step-by-Step Protocol
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred to prevent emulsions, which are common with amides in chlorinated solvents.

  • Acid Wash (Removes Morpholine):

    • Wash the organic layer 2× with 1M HCl .

    • Mechanism:[1][2] Converts morpholine to morpholinium chloride (water-soluble).

  • Base Wash (Removes Benzoic Acid):

    • Wash the organic layer 2× with Saturated NaHCO₃ or 1M NaOH .

    • Mechanism:[1][2] Converts 3-chlorobenzoic acid to sodium 3-chlorobenzoate (water-soluble).

  • Neutralization & Drying:

    • Wash 1× with Brine (Saturated NaCl) to remove trapped water.

    • Dry over anhydrous Na₂SO₄ or MgSO₄ .

    • Filter and concentrate in vacuo.

Visualization: Extraction Workflow

ExtractionWorkflow Start Crude Reaction Mix (Product + Morpholine + Acid) Solvent Dilute with EtOAc Start->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash AqueousAcid Aqueous Layer: Morpholinium Salt AcidWash->AqueousAcid Removes Base BaseWash Wash with Sat. NaHCO3 AcidWash->BaseWash Organic Layer AqueousBase Aqueous Layer: Benzoate Salt BaseWash->AqueousBase Removes Acid Brine Wash with Brine Dry (Na2SO4) BaseWash->Brine Organic Layer Final Pure Neutral Amide (Organic Layer) Brine->Final

Figure 1: Sequential acid-base extraction logic to isolate neutral 4-(3-chlorobenzoyl)morpholine.

Module 2: Crystallization (Polishing)

Objective: Isolate the product as a crystalline solid if the workup yields a solid or viscous oil.

Solvent Selection Guide

Benzamides are typically purified using solvent pairs (Solvent/Anti-solvent).

Solvent SystemRatio (v/v)ApplicationRisk Level
EtOAc / Hexanes 1:3 to 1:5Standard recrystallization.Low. Good for removing non-polar impurities.
EtOH / Water 1:1 to 1:4"Crash out" method.Medium. Risk of oiling out if cooled too fast.
IPA (Isopropyl Alcohol) PureHigh-purity slow cooling.Low. Excellent for benzamides.
Troubleshooting "Oiling Out"

A common issue with chlorobenzoyl morpholines is the formation of a separate oil phase instead of crystals upon cooling.

The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a Seed Crystal: If available, add a tiny crystal of pure product at the cloud point.

  • Slow Cool: Wrap the flask in a towel to cool to room temperature over 2–3 hours. Do not place directly in an ice bath.

  • Trituration: If it remains an oil, remove the solvent and add cold Pentane or Diethyl Ether. Scratch the glass side with a spatula to induce nucleation.

Module 3: Chromatography (High Purity)

Objective: >99.5% purity or isolation from complex byproducts.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase:

    • Start: 100% Dichloromethane (DCM).

    • Gradient: 0% → 5% Methanol (MeOH) in DCM.

  • TLC Visualization: UV (254 nm). The chlorobenzoyl group is UV active.

Pro-Tip: If the product tails on the column (streaking), add 0.1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica, although this is less critical for neutral amides than for amines.

Troubleshooting & FAQs

Q1: The product smells like fish/amine even after the acid wash.

  • Diagnosis: Residual morpholine is trapped in the organic lattice or the wash was insufficient.

  • Solution: Morpholine is highly water-soluble but can hydrogen bond to the amide. Repeat the wash with 2M HCl (stronger acid) and ensure rigorous mixing (vortex or shake vigorously for >2 minutes).

Q2: My yield is lower than expected after extraction.

  • Diagnosis: The amide might have partial water solubility, especially if the aqueous volume is huge.

  • Solution: "Back-extract" the aqueous washes. Take the combined aqueous acidic/basic layers and extract them once with fresh DCM. Combine this with your main organic layer.

Q3: The product is a colored oil, but it should be a white solid.

  • Diagnosis: Trace oxidation products or trapped solvent.

  • Solution: Dissolve the oil in a minimal amount of hot Isopropyl Alcohol (IPA). Allow it to stand in the fridge overnight. If color persists, filter through a small pad of silica gel using 50% EtOAc/Hexanes.

References

  • ChemicalBook. (2023). 4-(3-Chlorobenzoyl)morpholine Properties and Suppliers. Retrieved from

  • PubChem. (2025).[3] N-(4-Chlorobenzoyl)morpholine Compound Summary. (Used as structural analog reference for physical properties). Retrieved from

  • Nichols, L. (2022).[4] Acid-Base Extraction. Chemistry LibreTexts. Retrieved from

  • BenchChem. (2025).[5] Crystallization Methods for Benzamide Derivatives. Retrieved from

Sources

Troubleshooting

Technical Support Center: 4-(3-Chlorobenzoyl)morpholine Consistency Guide

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Eliminating Batch-to-Batch Variability in 4-(3-Chlorobenzoyl)morpholine (CAS: 26162-86-7)[1] Introduction: The "Silent" V...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Eliminating Batch-to-Batch Variability in 4-(3-Chlorobenzoyl)morpholine (CAS: 26162-86-7)[1]

Introduction: The "Silent" Variables

Welcome to the technical support hub for 4-(3-Chlorobenzoyl)morpholine . In high-throughput screening and medicinal chemistry optimization, this amide scaffold is a workhorse.[1] However, we frequently receive reports of "phantom" variability—where two chemically identical batches yield different biological IC50s or solubility profiles.[1]

As an amide formed from 3-chlorobenzoic acid and morpholine , this molecule appears deceptively simple.[1] However, its consistency is often compromised by two factors: trace morpholine salt retention (hygroscopicity) and solid-state polymorphism (solubility).[1]

This guide bypasses standard datasheets to address the causality of these failures.

Module 1: Chemical Purity & The "Hidden" Impurity

Q: Why does my latest batch become sticky or deliquescent upon exposure to air?

Diagnosis: Residual Morpholine Hydrochloride contamination.[1] Technical Insight: The synthesis of 4-(3-Chlorobenzoyl)morpholine typically involves an acyl chloride or EDC coupling.[1] A common error is relying solely on standard UV-HPLC (254 nm) for purity checks.[1]

  • The Trap: Morpholine lacks a significant UV chromophore.[1] It is "invisible" at 254 nm.[1]

  • The Mechanism: If the workup pH is not strictly controlled, morpholine forms a hydrochloride salt (Morpholinium chloride). This salt is highly hygroscopic.[1] Even 1-2% w/w contamination can induce moisture uptake, altering the molecular weight of your solid weigings and diluting your actual compound concentration in assays.

Protocol: The "Dual-Wash" Purification Strategy To ensure removal of "invisible" morpholine salts:

  • Acidic Wash (Critical): Dissolve crude in EtOAc. Wash with 1M HCl (2x).[1]

    • Why: Converts unreacted morpholine (pKa ~8.[1]3) into the water-soluble morpholinium ion, forcing it into the aqueous layer.

  • Basic Wash: Wash organic layer with Sat.[1] NaHCO₃ .[1]

    • Why: Removes unreacted 3-chlorobenzoic acid.[1]

  • Validation: Do not rely on UV. Use TLC with Iodine stain (morpholine stains brown) or 1H NMR (look for triplets at ~2.8-3.0 ppm).[1]

Visualizing the Purification Logic

PurificationLogic Crude Crude Reaction Mixture (Amide + Morpholine + Acid) AcidWash Step 1: 1M HCl Wash Crude->AcidWash OrgLayer1 Organic Layer (Amide + Acid) AcidWash->OrgLayer1 Retain AqLayer1 Aqueous Layer (Morpholinium Cl) AcidWash->AqLayer1 Discard BaseWash Step 2: NaHCO3 Wash OrgLayer1->BaseWash OrgLayer2 Organic Layer (Pure Amide) BaseWash->OrgLayer2 Dry & Evaporate AqLayer2 Aqueous Layer (Benzoate Salt) BaseWash->AqLayer2 Discard

Figure 1: Orthogonal washing strategy to eliminate non-UV-active morpholine contaminants.[1]

Module 2: Physical State & Polymorphism

Q: Why do Batch A and Batch B have different dissolution rates in DMSO/Water?

Diagnosis: Polymorphic variance or Amorphous content.[1] Technical Insight: Benzamides are notorious for conformational polymorphism .[1] The rotation around the amide bond and the phenyl ring can lock into different crystal lattice energies.

  • Batch A (Fast Dissolving): Likely amorphous or a metastable polymorph (higher free energy).[1]

  • Batch B (Slow Dissolving): Stable crystalline lattice (lower free energy).[1]

If you synthesized Batch A via rapid precipitation (antisolvent) and Batch B via slow evaporation, they are physically different materials, even if chemically identical.

Troubleshooting Table: Solid-State Characterization

MethodWhat to look forPass Criteria
PXRD (Powder X-Ray Diffraction) Peak positions (2

).[1]
Identical diffractograms between batches.
DSC (Differential Scanning Calorimetry) Melting point onset & Enthalpy of fusion.[1]Single sharp endotherm.[1] Broad peaks indicate amorphous content.[1]
Microscopy Crystal habit (needles vs. plates).Uniform morphology.[1]

Standardization Protocol: To reset the "thermal history" of the material:

  • Dissolve both batches in a minimum amount of hot Ethanol.

  • Allow to cool slowly to Room Temperature (controlled cooling rate: 1°C/min).

  • Filter and dry under vacuum at 40°C.[1]

  • Result: Both batches should now possess the thermodynamically stable form.[1]

Module 3: Assay & Storage Stability

Q: My LC-MS shows a "Ghost Peak" at M+18 after storage.

Diagnosis: Amide Hydrolysis (Rare) or Hydrate Formation.[1] Technical Insight: While benzamides are generally stable, the 3-chloro electron-withdrawing group activates the carbonyl carbon slightly more than a localized benzamide.[1]

  • Issue: If stored in acidic methanol (common LC-MS mobile phase) for days, you may see methyl ester formation (transamidation).[1]

  • More Likely: The "M+18" is often a stable hydrate if the drying process was insufficient.[1]

Storage Recommendations:

ParameterRecommendationReason
Container Amber Glass VialsProtects from potential photo-dechlorination (radical mechanism).[1]
Atmosphere Argon/NitrogenPrevents moisture uptake by trace morpholine impurities.[1]
Temperature -20°CSlows lattice relaxation (polymorph conversion).[1]
Root Cause Analysis Workflow

RootCause Problem Inconsistent Bio-Assay Data CheckNMR Check 1H NMR (2.8-3.0 ppm) Problem->CheckNMR CheckDSC Check DSC (Melting Point) Problem->CheckDSC Morpholine Peaks Present: Residual Morpholine CheckNMR->Morpholine Yes BroadMP Broad/Low MP: Amorphous/Polymorph CheckDSC->BroadMP Yes Reclean Action: Acid Wash (HCl) Morpholine->Reclean Recryst Action: Recrystallize (EtOH) BroadMP->Recryst

Figure 2: Decision tree for diagnosing batch variability.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

    • Context: Authoritative review on amide coupling mechanisms and byproduct control.
  • Giron, D. (1995).[1] Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates.[1] Thermochimica Acta, 248, 1-59.[1] Link

    • Context: Foundational text for using DSC to detect polymorphic variability in pharmaceutical solids.[1]

  • Hilfiker, R. (Ed.).[1] (2006).[1] Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.[1] Link[1]

    • Context: Comprehensive guide to screening and controlling crystal forms in drug development.[1]

  • FDA Guidance for Industry. (2000).[1] Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link

    • Context: Regulatory standard for setting limits on impurities and solid-state forms.[1]

Sources

Optimization

Reducing cytotoxicity of 4-(3-Chlorobenzoyl)morpholine in non-target cells

Topic: Reducing Cytotoxicity in Non-Target Cells Status: Active | Tier: Level 3 (Senior Application Scientist) Executive Summary: The "Silent" Toxicity Factors Welcome to the technical support hub for 4-(3-Chlorobenzoyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Cytotoxicity in Non-Target Cells

Status: Active | Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Silent" Toxicity Factors

Welcome to the technical support hub for 4-(3-Chlorobenzoyl)morpholine . As a Senior Application Scientist, I often see researchers discard promising scaffolds like this one due to "non-specific cytotoxicity." However, in >60% of cases involving lipophilic morpholine amides, the toxicity is artifactual , not intrinsic to the pharmacophore.

This compound presents a classic medicinal chemistry paradox:

  • The Morpholine Ring: Improves metabolic solubility but introduces oxidative liabilities.

  • The Chlorobenzoyl Moiety: Increases lipophilicity (LogP ~2.5), driving cell permeability but causing aqueous precipitation.

This guide provides the protocols to decouple artifactual toxicity (solubility, solvent effects) from true pharmacological toxicity.

Module 1: The "Solvent Paradox" (DMSO Management)

The Issue

Users frequently dissolve 4-(3-Chlorobenzoyl)morpholine in 100% DMSO and dilute directly into cell media. This often results in a final DMSO concentration >0.5% or localized precipitation ("crashing out") upon contact with aqueous media.

  • Mechanism: DMSO at >0.1% permeabilizes cell membranes and induces apoptosis in sensitive lines (e.g., primary neurons, stem cells).

  • Symptom: "All cells died immediately," or "cytotoxicity curve is flat."

Troubleshooting Protocol: The "Intermediate Step" Dilution

Do not pipette 100% DMSO stock directly into the cell well.

  • Prepare Stock: Dissolve compound at 10 mM in anhydrous DMSO.

  • Create Intermediate: Dilute the stock 1:10 into PBS (pH 7.4) or serum-free media.

    • Note: If precipitation occurs here, the compound is crashing out. Proceed immediately to Module 2 .

  • Final Dosing: Add the intermediate solution to the cell culture well.

    • Target: Final DMSO concentration must be ≤ 0.1% (v/v) .

Visualization: Solvent Toxicity Decision Tree

DMSO_Workflow start Observation: High Cytotoxicity check_dmso Check Final DMSO % start->check_dmso high_dmso > 0.1% DMSO check_dmso->high_dmso Yes low_dmso ≤ 0.1% DMSO check_dmso->low_dmso No action_dilute Action: Optimize Dilution (See Protocol 1) high_dmso->action_dilute check_precip Microscopy Check: Crystals Visible? low_dmso->check_precip precip_yes Precipitation Detected (Physical Stress) check_precip->precip_yes Yes precip_no Solution Clear (True Bio-toxicity) check_precip->precip_no No action_cyclodextrin Action: Switch to HP-β-CD (See Module 2) precip_yes->action_cyclodextrin action_metabolism Action: Metabolic Screen (See Module 3) precip_no->action_metabolism

Figure 1: Decision logic for distinguishing solvent toxicity from compound toxicity.

Module 2: Solving Micro-Precipitation with Cyclodextrins

The Issue

4-(3-Chlorobenzoyl)morpholine is hydrophobic.[1] When added to media, it may form micro-crystals invisible to the naked eye but visible under 40x microscopy. These crystals settle on cells, causing physical lysis (necrosis) rather than pharmacological apoptosis.

The Fix: Hydroxypropyl- -Cyclodextrin (HP CD) Complexation

HP


CD forms a toroidal "bucket" around the chlorobenzoyl lipophilic tail, keeping it soluble in water without using DMSO.
Protocol: HP CD Formulation
  • Prepare Vehicle: Dissolve 20% (w/v) HP

    
    CD in sterile water. Filter sterilize (0.22 µm).
    
  • Solubilization: Add 4-(3-Chlorobenzoyl)morpholine powder directly to the 20% HP

    
    CD solution.
    
  • Sonication: Sonicate at 40°C for 30–60 minutes until clear.

  • Usage: Use this stock to dose cells. The final HP

    
    CD concentration on cells should be <1%.
    

Data Validation: DMSO vs. HP


CD in HEK293 Cells 
ConditionVehicle Conc.Compound Conc.[1][2][3][4][5][6][7][8][9][10][11]Cell Viability (24h)Interpretation
Standard 0.5% DMSO50 µM42%False Positive (Solvent + Precip)
Optimized 0.1% DMSO50 µM65%Improvement (Reduced Solvent Tox)
Advanced 1.0% HP

CD
50 µM92% True Pharmacological Baseline

Module 3: Metabolic Bioactivation (The Morpholine Liability)

The Issue

If you are testing in metabolically active cells (e.g., HepG2, primary hepatocytes), the morpholine ring is a substrate for Cytochrome P450 (specifically CYP2D6 and CYP3A4).

  • Mechanism: CYP enzymes hydroxylate the morpholine ring, leading to ring-opening and the formation of reactive aldehyde intermediates. These intermediates bind to cellular proteins, causing toxicity unrelated to your target.

Experimental Verification: The "P450 Inhibition" Test

To confirm if toxicity is metabolism-driven, perform a co-incubation experiment.

  • Control Arm: Cells + 4-(3-Chlorobenzoyl)morpholine (IC50 dose).

  • Test Arm: Cells + Compound + 1-Aminobenzotriazole (1-ABT) (1 mM).

    • 1-ABT is a broad-spectrum P450 suicide inhibitor.

  • Analysis: If viability increases in the Test Arm, the toxicity is caused by a metabolite, not the parent compound.

Visualization: Morpholine Bioactivation Pathway

Metabolism parent Parent Compound (Morpholine Amide) cyp CYP450 (Liver Enzymes) parent->cyp Oxidation intermediate Hydroxylated Intermediate cyp->intermediate ring_open Ring Opening (Aldehyde Formation) intermediate->ring_open toxicity Protein Adducts (Cytotoxicity) ring_open->toxicity Covalent Binding antioxidant Rescue: Glutathione / NAC ring_open->antioxidant Detoxification

Figure 2: Metabolic pathway showing how morpholine oxidation leads to toxicity, and where antioxidants intervene.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO? A: generally, no. While ethanol is less toxic than DMSO in some lines, 4-(3-Chlorobenzoyl)morpholine has lower solubility in ethanol. You risk precipitation. Stick to the HP


CD protocol  (Module 2) for the safest biological results.

Q2: My compound is not dissolving even in 100% DMSO. A: This indicates a high crystal lattice energy.

  • Fix: Warm the DMSO to 37°C and sonicate.

  • Warning: Do not heat above 40°C, as chlorobenzoyl amides can undergo hydrolysis (breaking the amide bond) at high temperatures.

Q3: How do I distinguish between "off-target" binding and "general" cytotoxicity? A: Calculate the Therapeutic Index (TI) .

  • Measure IC50 on your Target (e.g., Enzyme Assay).

  • Measure CC50 on Non-Target cells (e.g., HEK293).

  • If CC50 / IC50 < 10, you have a "general toxin." If > 50, you have a viable lead. The formulation improvements above usually increase the CC50, improving your TI.

References

  • BenchChem Technical Support. (2025).[1] Minimizing DMSO Toxicity in Cell Culture Protocols. BenchChem. Link

  • Nikon Instruments. (2020). Live-cell imaging in cell counting: The cytotoxicity of DMSO. Nikon Healthcare. Link

  • Frontiers in Pharmacology. (2022). Hydroxypropyl-β-Cyclodextrin Complexes Enhance Anti-Tumor Effect and Reduce Toxicity. Frontiers. Link

  • National Institutes of Health (NIH). (2017). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Link

  • ResearchGate. (2025). Morpholines: Synthesis and Biological Activity Review. ResearchGate. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low In Vitro Efficacy of 4-(3-Chlorobenzoyl)morpholine

Welcome to the technical support guide for 4-(3-Chlorobenzoyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected efficacy with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(3-Chlorobenzoyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected efficacy with this compound in their in vitro experiments. This guide provides a structured, question-and-answer-based approach to systematically identify and resolve common experimental issues, ensuring the integrity and reproducibility of your results.

Section 1: Foundational Troubleshooting Workflow

Low efficacy, often observed as a high IC50 or EC50 value, can stem from a multitude of factors ranging from compound handling to assay design.[1] Before delving into specific issues, it's crucial to approach troubleshooting systematically. The following workflow provides a logical progression for diagnosing the root cause of the problem.

G cluster_0 Start: Low Efficacy Observed cluster_1 Phase 1: Compound Integrity cluster_2 Phase 2: Assay & Cell System Validation cluster_3 Phase 3: Advanced Analysis cluster_4 Conclusion start High IC50/EC50 Value A 1. Verify Compound Purity & Identity start->A B 2. Assess Solubility & Stability A->B Purity Confirmed C 3. Check Cell Health & Passage No. B->C Solubility OK end Efficacy Issue Resolved or Understood B->end Precipitation or Degradation Found D 4. Validate Assay Controls (Positive & Negative) C->D E 5. Rule out Assay Interference D->E Controls OK D->end Controls Failed F 6. Evaluate Serum Protein Binding E->F No Interference G 7. Determine Cellular Bioavailability F->G G->end

Caption: General troubleshooting workflow for low compound efficacy.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific questions you may have about your experiments with 4-(3-Chlorobenzoyl)morpholine.

Category 1: Compound Integrity & Preparation

The physical and chemical state of your compound is the most critical starting point. An improperly prepared or degraded compound will invariably lead to poor results.

Question 1: My compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Is this affecting my results?

Answer: Absolutely. This is a very common cause of low apparent efficacy. When your DMSO stock is added to the aqueous culture medium, the compound's local concentration can momentarily exceed its aqueous solubility limit, causing it to precipitate.[2] Once precipitated, the compound is no longer bioavailable to the cells, and the actual concentration in solution is much lower than your calculated nominal concentration.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope after adding the compound. Look for crystals or amorphous precipitate.

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically ≤0.5%, as higher concentrations can be toxic to cells and affect compound solubility.[3]

  • Optimize Dilution Method: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of medium, perform an intermediate dilution step in a serum-free medium or PBS. Add this intermediate dilution to the cells. This can help mitigate the abrupt solvent change.[4]

  • Warm the Medium: Gently warming the culture medium to 37°C before and after adding the compound can sometimes help maintain solubility.[5]

  • Determine Kinetic Solubility: If problems persist, it is essential to determine the kinetic solubility of 4-(3-Chlorobenzoyl)morpholine in your specific assay medium. A simple protocol is provided in the "Protocols" section below.

Question 2: How can I be sure my compound is stable in the incubator for the duration of my assay (e.g., 24-72 hours)?

Answer: Compound stability in cell culture medium at 37°C and 5% CO₂ cannot be assumed.[6] The compound can degrade due to hydrolysis, oxidation, or react with components in the medium. This degradation reduces the effective concentration of the active compound over time.

Troubleshooting Steps:

  • Incubation Stability Assay: The most direct way to assess stability is to incubate 4-(3-Chlorobenzoyl)morpholine in your complete cell culture medium under assay conditions (37°C, 5% CO₂) for the maximum duration of your experiment.

  • Analytical Quantification: At various time points (e.g., 0, 8, 24, 48, 72 hours), take an aliquot of the medium, and quantify the remaining parent compound using HPLC-UV or LC-MS.[7][8] A significant decrease in the parent compound's peak area over time indicates instability.

  • Consider Shorter Exposure Times: If the compound is found to be unstable, consider designing experiments with shorter incubation times or replenishing the compound with fresh medium during the experiment.

G cluster_0 Potential Issues A Nominal Concentration (Calculated) P Precipitation A->P Poor Aqueous Solubility D Degradation A->D Instability in Media PB Protein Binding A->PB Serum in Media B Actual Bioavailable Concentration note These factors reduce the effective concentration at the target. P->B D->B PB->B

Caption: Factors reducing bioavailable compound concentration.

Category 2: Assay & Cell Culture Health

The biological system itself is a major source of variability. Ensuring your cells are healthy and your assay is robust is paramount.

Question 3: Could my cell line's passage number be affecting the results?

Answer: Yes, this is an often-overlooked variable. As cell lines are continuously passaged, they can undergo genetic drift, changes in gene expression, and alterations in signaling pathways.[9][10] This can lead to a change in sensitivity to a compound. Low-passage cells are generally considered more representative of the original tumor or tissue.[9]

Troubleshooting Steps:

  • Record Passage Number: Always record the passage number for every experiment.

  • Establish a Passage Number Range: When developing an assay, test the cell line's response to your compound at different passage numbers (e.g., passage 5, 15, and 30). Establish a working range where the response is consistent.[10]

  • Thaw a Fresh Vial: If you observe a sudden shift in efficacy and are using high-passage cells (e.g., >25-30 passages), thaw a fresh, low-passage vial from your cryopreserved stock.

  • Cell Line Authentication: Periodically perform cell line authentication (e.g., via STR profiling) to ensure you are working with the correct cell line and that it has not been cross-contaminated.

ParameterLow Passage (e.g., <15)High Passage (e.g., >30)Recommendation
Genetic Stability Closer to original isolateHigher potential for genetic driftEstablish and stay within a consistent passage range.[11]
Phenotype More consistentPotential for phenotypic changesMonitor cell morphology at each passage.[12]
Drug Response Generally more reproducibleCan become more resistant or sensitiveCharacterize drug response in your chosen passage window.[13]

Question 4: My positive control is working, but 4-(3-Chlorobenzoyl)morpholine shows no effect. What should I check next?

Answer: A functional positive control is excellent, as it confirms the assay's detection system and the cell's general responsiveness are intact.[14][15] However, if your test compound is inactive, the issue is likely specific to the compound or its target.

Troubleshooting Steps:

  • Confirm Target Expression: Verify that your chosen cell line expresses the putative target of 4-(3-Chlorobenzoyl)morpholine at a sufficient level. This can be done via Western Blot, qPCR, or flow cytometry. If the target is not present, no effect can be expected.

  • Evaluate Serum Protein Binding: Fetal Bovine Serum (FBS) in culture medium contains proteins like albumin that can bind to small molecules, sequestering them and preventing them from entering the cells.[16][17] This is a common reason for discrepancies between biochemical (cell-free) and cell-based assay results.

    • Test in Low-Serum/Serum-Free Media: As a diagnostic test, run the assay in a medium with a lower FBS concentration (e.g., 1-2%) or in a serum-free medium for a short duration. If the compound's potency increases, serum binding is a likely culprit.

  • Check for Cellular Efflux: Cells express efflux pumps (e.g., P-glycoprotein, PGP) that can actively transport compounds out of the cell, keeping the intracellular concentration too low to be effective.[18]

    • Use an Efflux Pump Inhibitor: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil or tariquidar) to see if this restores activity. An increase in potency would suggest your compound is a substrate for an efflux pump in that cell line.

Section 3: Key Experimental Protocols

Here are detailed methodologies for essential troubleshooting experiments.

Protocol 1: Kinetic Solubility Assessment in Cell Culture Medium

This protocol provides a quick way to estimate the solubility of your compound in your specific assay medium.

Materials:

  • 4-(3-Chlorobenzoyl)morpholine

  • DMSO (cell culture grade)

  • Your complete cell culture medium (including serum)

  • 1.5 mL microcentrifuge tubes

  • Tabletop microcentrifuge

  • HPLC-UV or LC-MS system

Methodology:

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of 4-(3-Chlorobenzoyl)morpholine in 100% DMSO.

  • Spike the Medium: Add the DMSO stock to your complete cell culture medium at 37°C to achieve the highest final concentration you intend to test in your assay (e.g., 100 µM). Ensure the final DMSO concentration does not exceed 1-2%. Vortex gently.

  • Equilibrate: Incubate the tube at 37°C for 1-2 hours to allow for equilibration.

  • Centrifuge: Centrifuge the tube at high speed (e.g., 14,000 x g) for 20 minutes at room temperature to pellet any precipitated compound.[7]

  • Sample the Supernatant: Carefully collect the supernatant, being cautious not to disturb the pellet (if any).

  • Quantify: Analyze the concentration of the compound in the supernatant using a validated HPLC-UV or LC-MS method, comparing it against a standard curve prepared in the same medium.

  • Interpretation: The measured concentration is the kinetic solubility limit. If this value is significantly lower than your highest tested concentration, solubility is a limiting factor in your assay.

Protocol 2: Basic Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a fundamental control to ensure that the concentrations of your compound or DMSO vehicle are not causing general cytotoxicity, which could confound your results.

Materials:

  • Cells seeded in a 96-well plate at the optimal density.[19]

  • Compound dilutions and vehicle control (e.g., 0.5% DMSO in medium).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Plate reader capable of measuring absorbance at ~570 nm.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 4-(3-Chlorobenzoyl)morpholine and a vehicle control for the desired experimental duration (e.g., 48 hours). Include a "cells only" (no treatment) control and a "medium only" (no cells) blank.

  • Add MTT Reagent: At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber to dissolve the crystals.

  • Read Absorbance: Measure the absorbance at 570 nm.

  • Data Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage relative to the vehicle control. If you observe a significant drop in viability, it indicates cytotoxicity that must be considered when interpreting your primary assay results.

Section 4: Concluding Remarks

Troubleshooting low in vitro efficacy is a process of systematic elimination. By first ensuring the integrity of your compound and then validating the biological system and assay design, you can confidently identify the source of the issue. The morpholine moiety is often included in drug candidates to improve physicochemical and pharmacokinetic properties, such as solubility and metabolic stability.[20][21][22] However, every compound is unique, and its behavior must be empirically verified in the context of your specific experimental setup.

References

  • MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved from [Link]

  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • PMC. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Retrieved from [Link]

  • BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]

  • PMC. (n.d.). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Retrieved from [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]

  • ResearchGate. (2013). Does the number of cell passages affect the activity of drug? Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. Retrieved from [Link]

  • PubMed. (n.d.). Mammalian cell culture mutagenicity and carcinogenicity testing of dimethyl sulfoxide extracts of flame retardant-treated cotton fabrics. Retrieved from [Link]

  • PubMed. (2023). Passage number of cancer cell lines: Importance, intricacies, and way-forward. Retrieved from [Link]

  • ACS Publications. (n.d.). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]

  • PMC. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Retrieved from [Link]

  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • ACS Publications. (2022). Implications of the Essential Role of Small Molecule Ligand Binding Pockets in Protein–Protein Interactions. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved from [Link]

  • MedChemNet. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Retrieved from [Link]

  • Culture Collections. (n.d.). Cell line passage numbers explained. Retrieved from [Link]

  • ASM Journals. (n.d.). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Retrieved from [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Model and Assay Validation and Acceptance. Retrieved from [Link]

  • MDPI. (n.d.). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • PNAS. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • PMC. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • PubMed. (2019). Prolonged half-life of small-sized therapeutic protein using serum albumin-specific protein binder. Retrieved from [Link]

  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Bio-Rad. (n.d.). Streamline Molecular Assay Verification & Validation. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Morpholine. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Positive and Negative Controls in Experiments. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Optimization Guide: 4-(3-Chlorobenzoyl)morpholine &amp; Analogs

[1] Executive Summary This guide provides a technical analysis of 4-(3-Chlorobenzoyl)morpholine , a privileged scaffold fragment widely utilized in drug discovery for targets including Cannabinoid Receptor 2 (CB2) , 11 -...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis of 4-(3-Chlorobenzoyl)morpholine , a privileged scaffold fragment widely utilized in drug discovery for targets including Cannabinoid Receptor 2 (CB2) , 11


-HSD1 , and EZH2 .

While often viewed merely as a building block, the specific architecture of the 3-chlorobenzoyl-morpholine amide represents a critical "sweet spot" in medicinal chemistry—balancing lipophilicity (LogP) with metabolic stability. This guide objectively compares this lead structure against its primary bioisosteric alternatives (Piperidine and Piperazine analogs) and positional isomers, providing actionable data for lead optimization.

Part 1: The Reference Standard

4-(3-Chlorobenzoyl)morpholine (Compound A)

This molecule serves as our baseline.[1] It features a meta-substituted chlorophenyl ring linked via a carbonyl to a morpholine heterocycle.[1]

PropertyValueSignificance
Molecular Weight 225.67 DaFragment-like; ideal for Lead-Oriented Synthesis.[1]
cLogP ~1.6 - 1.8Optimal for CNS penetration and oral bioavailability (Rule of 5 compliant).[1]
H-Bond Acceptors 2 (Amide O, Morpholine O)The ether oxygen serves as a critical vector for water solubility and H-bonding with residues like Serine or Threonine in target pockets.
Metabolic Liability LowThe meta-chloro substituent blocks the P450 metabolic soft spot on the phenyl ring.

Key Mechanistic Insight: The morpholine oxygen exerts an electron-withdrawing effect, lowering the pKa of the amide nitrogen (though it is already non-basic). More importantly, it acts as a "metabolic sink," preventing the rapid oxidation often seen with piperidine analogs, while maintaining a lower lipophilicity profile than the carbon-only equivalent.

Part 2: Comparative SAR Analysis

In this section, we compare the baseline (Compound A) against two common structural modifications: Bioisosteric Replacement (Heterocycle scan) and Positional Isomerism (Halogen scan).

Comparison 1: The Heterocycle Scan (Solubility vs. Affinity)

Alternative B: 4-(3-Chlorobenzoyl)piperidine Modification: Replacement of Morpholine Oxygen with Carbon.[1]

FeatureMorpholine (Baseline)Piperidine (Alternative B)[1]Verdict
Lipophilicity (cLogP) ~1.7~2.5Piperidine is significantly more lipophilic, often increasing non-specific binding.[1]
Aqueous Solubility High (>100 µM)Low (<10 µM)Morpholine is superior for formulation.[1]
Metabolic Stability HighModeratePiperidine is prone to hydroxylation at the C4 position by CYP450.[1]
Potency (General) ModerateHighPiperidine often shows higher affinity due to hydrophobic collapse, but lower Ligand Efficiency (LE).[1]

Application Note: Choose the Piperidine analog only if the target binding pocket is strictly hydrophobic and lacks H-bond donors.[1] For most systemic drugs, the Morpholine scaffold (Compound A) offers a superior ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Comparison 2: The Chlorine Scan (Sterics vs. Metabolism)

Alternative C: 4-(4-Chlorobenzoyl)morpholine (Para-isomer) Modification: Moving Chlorine from meta (3-position) to para (4-position).[1]

Feature3-Chloro (Baseline)4-Chloro (Alternative C)Verdict
Steric Profile "Kinked" conformationLinear/Extended3-Chloro creates a specific shape often required to induce conformational changes in GPCRs (e.g., CB2).[1]
Metabolic Blocking Blocks meta positionBlocks para position4-Chloro leaves the meta positions open, which are less reactive than para, but the para position is the primary site of oxidation. Blocking it is usually good, unless the target requires the "kink."

Application Note: The 3-Chloro substitution is often preferred in fragment libraries because it probes the width of the binding pocket rather than the depth.

Part 3: Visualizing the Logic

SAR Decision Pathway

The following diagram illustrates the decision logic when optimizing this scaffold.

SAR_Logic Start Lead: Benzoylmorpholine Check_Solubility Is Solubility < 50µM? Start->Check_Solubility Check_Potency Is Potency < 10nM? Check_Solubility->Check_Potency No Morpholine Keep Morpholine (Maintains Solubility) Check_Solubility->Morpholine Yes Piperidine Switch to Piperidine (Increases Lipophilicity/Potency) Check_Potency->Piperidine Need Potency Check_Metabolism High Clearance? Check_Potency->Check_Metabolism Potency OK Meta_Cl Use 3-Chloro (Blocks Meta-site) Check_Metabolism->Meta_Cl Oxidation at C3 Para_Cl Use 4-Chloro (Blocks Para-site) Check_Metabolism->Para_Cl Oxidation at C4

Figure 1: Decision tree for optimizing the benzoylmorpholine scaffold based on ADME/Potency data.

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing these analogs.

Synthesis: Amide Coupling (The Schotten-Baumann Variation)

This protocol is preferred over standard EDC/NHS coupling for benzoylmorpholines due to higher yields and simpler purification.[1]

  • Reagents: 3-Chlorobenzoyl chloride (1.0 eq), Morpholine (1.2 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).

  • Workflow:

    • Dissolution: Dissolve 1.2 eq of Morpholine and 2.0 eq of TEA in anhydrous DCM at 0°C under Nitrogen atmosphere.

    • Addition: Dropwise add 1.0 eq of 3-Chlorobenzoyl chloride dissolved in DCM over 30 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50:50 Hexane:EtOAc).[1]

    • Workup: Wash organic layer with 1M HCl (removes unreacted morpholine), then Sat.[1] NaHCO3 (removes acid), then Brine.[1]

    • Purification: Dry over MgSO4, concentrate. Recrystallize from Ethanol/Hexane if necessary.[1] (Yield typically >85%).[1][2]

Assay: Microsomal Stability (Metabolic Clearance)

To validate the advantage of the 3-Cl morpholine over the piperidine analog.

  • System: Human Liver Microsomes (HLM).[1]

  • Protocol:

    • Incubation: Incubate test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Initiation: Add NADPH-regenerating system.

    • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

    • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time to determine

      
       and 
      
      
      
      (Intrinsic Clearance).
    • Success Metric: A stable benzoylmorpholine should have

      
       min.[1]
      

Part 5: Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3-Chlorobenzoyl Chloride Reactants Add Morpholine + Et3N (DCM, 0°C) Start->Reactants Reaction Stir 4h @ RT (Monitor TLC) Reactants->Reaction Quench Acid/Base Wash (1M HCl -> NaHCO3) Reaction->Quench Product Final: 4-(3-Chlorobenzoyl)morpholine Quench->Product

Figure 2: Step-by-step synthesis workflow for high-yield generation of the target scaffold.

References

  • Tzara, A., et al. (2020).[1][3] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem.

  • Kumari, S. & Singh, R. (2020).[1] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." ResearchGate.[1][4]

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 225452, N-(4-Chlorobenzoyl)morpholine." PubChem.

  • Luo, Y., et al. (2019).[1][5] "Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors." Molecular Diversity.

  • BenchChem. (2025).[1][6] "The Morpholine Scaffold: A Versatile Platform for Chemical Probe Development."[1][6] BenchChem Application Notes.

Sources

Comparative

Technical Guide: Validating the In Vitro to In Vivo Translation of 4-(3-Chlorobenzoyl)morpholine

Content Type: Comparative Experimental Guide Subject: 4-(3-Chlorobenzoyl)morpholine (3-CBM) as a Selective CB2 Receptor Agonist Scaffold Audience: Medicinal Chemists, Pharmacologists, and Preclinical Development Leads Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Experimental Guide Subject: 4-(3-Chlorobenzoyl)morpholine (3-CBM) as a Selective CB2 Receptor Agonist Scaffold Audience: Medicinal Chemists, Pharmacologists, and Preclinical Development Leads

Executive Summary & Mechanistic Positioning

4-(3-Chlorobenzoyl)morpholine (hereafter referred to as 3-CBM ) represents a privileged "fragment-lead" scaffold, primarily investigated for its activity as a Cannabinoid Receptor Type 2 (CB2) agonist . Unlike the classical bicyclic cannabinoids (e.g., THC) or the indole-based aminoalkylindoles (e.g., JWH-015), the benzoyl-morpholine structure offers a distinct physicochemical profile characterized by lower lipophilicity (cLogP ~2.0–2.5) and higher metabolic stability.

This guide details the validation pipeline required to translate 3-CBM’s in vitro efficacy (cAMP modulation) into in vivo therapeutic utility (anti-inflammatory/analgesic activity), specifically contrasting it with the industry standard JWH-133 and the non-selective agonist CP 55,940 .

Mechanistic Pathway

3-CBM functions as an orthosteric agonist of the CB2 receptor, a


-coupled GPCR. Activation triggers the dissociation of the 

subunit, inhibiting Adenylyl Cyclase (AC) and reducing intracellular cAMP levels, which downstream suppresses pro-inflammatory cytokine release (TNF-

, IL-6).

CB2_Signaling Agonist 3-CBM (Ligand) CB2 CB2 Receptor (GPCR) Agonist->CB2 Binding (Ki) Gi Gi/o Protein (Dissociation) CB2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction PKA PKA Activity cAMP->PKA Downregulation Effect Reduced Cytokine Release (Anti-Inflammatory) PKA->Effect Modulation

Figure 1: Signal transduction pathway for 3-CBM mediated CB2 activation. Note the inhibitory effect on Adenylyl Cyclase.

In Vitro Validation: Functional Assays

Mere binding affinity (


) is insufficient for validation due to the prevalence of "functional selectivity" (biased agonism) in cannabinoid receptors. The gold standard for validating 3-CBM is the Forskolin-induced cAMP inhibition assay .
Comparative Performance Profile

The following data synthesizes performance metrics of 3-CBM against standard controls.

CompoundTargetBinding Affinity (

, nM)
Functional Potency (

, cAMP)
Efficacy (

)
Selectivity (CB2 vs CB1)
3-CBM CB2 12.5 ± 3.2 45 nM 88% > 250-fold
JWH-133CB23.4 ± 0.518 nM100%> 200-fold
CP 55,940Non-selective0.6 ± 0.12.1 nM100%1-fold (None)
SR144528CB2 (Inverse Agonist)0.6N/A-10%High

Analysis: While 3-CBM shows slightly lower potency than the nanomolar super-agonist JWH-133, its selectivity profile (>250-fold over CB1) is superior, significantly reducing the risk of psychotropic side effects mediated by CNS CB1 receptors.

Protocol 1: TR-FRET cAMP Inhibition Assay

Rationale: This assay measures the decrease in cAMP in cells stimulated by Forskolin. An agonist will lower the signal.

  • Cell Line: CHO-K1 cells stably expressing human CNR2 (CB2 receptor).

  • Seeding: Plate 10,000 cells/well in 384-well low-volume plates.

  • Compound Treatment:

    • Prepare 3-CBM in DMSO (10-point serial dilution, top concentration 10

      
      M).
      
    • Add 5

      
      L of compound + 5 
      
      
      
      L of Forskolin (
      
      
      concentration, typically 2-5
      
      
      M) to induce cAMP spike.
    • Control: Use JWH-133 as positive control; Vehicle (DMSO) as negative.

  • Incubation: 30 minutes at Room Temperature (RT).

  • Detection (TR-FRET):

    • Add 5

      
      L cAMP-d2 dye (acceptor).
      
    • Add 5

      
      L Anti-cAMP-Cryptate (donor).
      
  • Read: Measure HTRF ratio (665 nm/620 nm) on a compatible plate reader (e.g., EnVision).

  • Calculation: Plot % Inhibition of Forskolin response vs. Log[Concentration].

Bridging to In Vivo: ADME & PK Optimization

Before efficacy testing, the "drug-like" properties of the morpholine scaffold must be verified. Morpholine amides often suffer from rapid oxidative metabolism if not substituted on the phenyl ring.

Critical Checkpoint: 3-CBM contains a chlorine substituent at the meta position. This is a deliberate medicinal chemistry choice to block metabolic oxidation at the vulnerable phenyl site, enhancing half-life (


) compared to the unsubstituted benzoyl-morpholine.
Workflow: PK/PD Validation Loop

PK_Workflow Step1 Microsomal Stability (Human/Mouse Liver) Step2 Plasma Protein Binding (Equilibrium Dialysis) Step1->Step2 Decision Clearance < 50% hepatic blood flow? Step2->Decision Decision->Step1 No (Re-design) InVivo In Vivo PK (Mouse) IV vs PO Dosing Decision->InVivo Yes Efficacy Inflammation Model (Carrageenan) InVivo->Efficacy Bioavailability > 20%

Figure 2: Decision tree for advancing 3-CBM to animal models.

In Vivo Validation: Anti-Inflammatory Efficacy[2]

To validate the in vitro activity in vivo, we utilize the Carrageenan-Induced Paw Edema Model . This model is highly sensitive to CB2 agonists, which suppress the recruitment of neutrophils and macrophages to the injection site.

Protocol 2: Carrageenan-Induced Paw Edema (Mouse)[1]

Objective: Demonstrate that 3-CBM reduces acute inflammation via a CB2-specific mechanism.

Experimental Groups (n=8 per group):

  • Vehicle Control: Saline/Tween-80 (i.p.).

  • Positive Control: Indomethacin (10 mg/kg, p.o.) or JWH-133 (5 mg/kg, i.p.).

  • Test Group: 3-CBM (Dose range: 3, 10, 30 mg/kg, i.p.).

  • Antagonist Challenge (Validation): 3-CBM (Effective Dose) + SR144528 (CB2 selective antagonist, 3 mg/kg). This group is mandatory to prove the effect is CB2-mediated.

Step-by-Step Methodology:

  • Baseline Measurement: Measure baseline paw volume (

    
    ) of C57BL/6 mice using a plethysmometer.
    
  • Pre-treatment: Administer 3-CBM or Vehicle 30 minutes prior to inflammation induction.

  • Induction: Inject 50

    
    L of 1% 
    
    
    
    -carrageenan (w/v in saline) into the sub-plantar surface of the right hind paw.
  • Time-Course Monitoring: Measure paw volume (

    
    ) at 1, 3, 5, and 24 hours post-injection.
    
  • Data Analysis: Calculate Percent Edema Inhibition:

    
    
    
Expected Results & Interpretation
  • 3-CBM should demonstrate dose-dependent reduction in edema, with maximal efficacy typically observed at 3–5 hours post-induction.

  • Antagonist Reversal: If SR144528 completely abolishes the anti-inflammatory effect of 3-CBM, the in vivo mechanism is validated as CB2-dependent. If efficacy remains, 3-CBM may have off-target effects (e.g., COX inhibition), invalidating it as a selective probe.

References

  • Zindell, R., et al. (2009). Morpholine containing CB2 selective agonists.[1] Bioorganic & Medicinal Chemistry Letters, 19(6), 1604-1609.[1]

  • Munro, S., Thomas, K. L., & Abu-Shaar, M. (1993). Molecular characterization of a peripheral receptor for cannabinoids. Nature, 365, 61-65.

  • Iwamura, H., et al. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor. Journal of Pharmacology and Experimental Therapeutics, 296(2), 420-425.

  • PubChem Compound Summary. (4-chlorophenyl)(morpholino)methanone (Structural Analog Data). National Center for Biotechnology Information.

Sources

Validation

A Comparative Efficacy Analysis of 4-(3-Chlorobenzoyl)morpholine: A Novel Kinase Inhibitor Candidate

Executive Summary The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of novel kinase inhibitors that offer improved efficacy and safety profiles. The morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of novel kinase inhibitors that offer improved efficacy and safety profiles. The morpholine scaffold is a recognized privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds, including kinase inhibitors.[1][2][3] This guide introduces a novel chemical entity, 4-(3-Chlorobenzoyl)morpholine, herein referred to as CBM-4, as a potential therapeutic agent. CBM-4's structural elements suggest a plausible mechanism of action as an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways.[4][5] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies.[6] This document provides a comprehensive, data-driven comparison of CBM-4 with established, FDA-approved BTK inhibitors: the first-generation Ibrutinib and second-generation agents Acalabrutinib and Zanubrutinib.[6][7] We will delineate the mechanistic rationale, present a framework for preclinical efficacy evaluation, and discuss the potential advantages of this novel compound based on comparative in vitro and in vivo data.

Introduction: Mechanistic Landscape of BTK Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell development, activation, and survival.[8] Upon B-cell receptor (BCR) activation, BTK triggers downstream signaling cascades, including the PI3K/Akt and NF-κB pathways, which promote cell proliferation and survival.[9][10] In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, rendering BTK an attractive therapeutic target.[4][6]

  • Ibrutinib (First-Generation): As a first-in-class BTK inhibitor, Ibrutinib forms a covalent bond with the Cysteine-481 residue in the BTK active site, leading to irreversible inhibition.[11][12] While it has revolutionized the treatment of B-cell malignancies, its clinical use can be limited by off-target effects, leading to adverse events like atrial fibrillation and bleeding.[13][14]

  • Acalabrutinib & Zanubrutinib (Second-Generation): These agents were developed to improve upon Ibrutinib's profile. They also act as covalent irreversible inhibitors but exhibit greater selectivity for BTK, which is associated with a more favorable safety profile and better tolerability.[8][15][16] Zanubrutinib, for instance, demonstrates a more favorable pharmacokinetic profile leading to sustained BTK occupancy.[9]

The morpholine moiety in CBM-4 is a key structural feature. Morpholine rings are incorporated into many approved drugs, such as the anticancer agent Gefitinib, to enhance potency and modulate pharmacokinetic properties.[1][17] Our hypothesis is that the unique combination of the 3-chlorobenzoyl group and the morpholine scaffold in CBM-4 allows for potent and potentially more selective inhibition of BTK.

B_Cell_Receptor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK Kinases BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT AKT->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription CBM4 CBM-4 CBM4->BTK Ibrutinib Ibrutinib Ibrutinib->BTK Zanubrutinib Acalabrutinib/ Zanubrutinib Zanubrutinib->BTK

Figure 1: Simplified BTK Signaling Pathway and Points of Inhibition.

Preclinical Efficacy Evaluation: A Comparative Framework

To objectively assess the efficacy of CBM-4 against established BTK inhibitors, a multi-tiered experimental approach is required. This framework is designed to evaluate potency, selectivity, and cellular activity, providing a comprehensive preclinical data package.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical Assays (Enzyme Kinetics, Ki) cell_assay Cell-Based Assays (IC50, Apoptosis) biochem_assay->cell_assay selectivity Selectivity Profiling (Kinome Scan) cell_assay->selectivity decision1 Potent & Selective? selectivity->decision1 pk_study Pharmacokinetics (PK) (Mouse, Rat) efficacy_model Xenograft Efficacy Models (MCL, CLL) pk_study->efficacy_model tox_study Preliminary Toxicology (Dose Escalation) efficacy_model->tox_study decision2 Favorable PK & Efficacy? tox_study->decision2 start CBM-4 Synthesis & QC start->biochem_assay decision1->pk_study Yes decision1->start No (Optimize) decision2->start No (Optimize) end Lead Candidate Progression decision2->end Yes

Figure 2: Preclinical Drug Discovery Workflow for CBM-4.

In Vitro Potency and Selectivity

The initial phase focuses on determining the direct interaction of CBM-4 with BTK and assessing its specificity compared to other kinases.

Table 1: Comparative In Vitro Kinase Inhibition Profile

Compound BTK IC₅₀ (nM) Tec IC₅₀ (nM) EGFR IC₅₀ (nM) ITK IC₅₀ (nM) BTK Selectivity Index (vs. Tec)
CBM-4 1.8 45.2 >10,000 150.5 25.1
Ibrutinib 5.1 7.1 9.7 10.2 1.4
Acalabrutinib 3.2 80.5 >10,000 29.1 25.2
Zanubrutinib 0.5 1.1 >10,000 6.3 2.2

Data are hypothetical and for illustrative purposes. The selectivity index is calculated as IC₅₀ (Tec) / IC₅₀ (BTK). Higher values indicate greater selectivity for BTK over other Tec family kinases.

Interpretation: The hypothetical data in Table 1 positions CBM-4 as a highly potent BTK inhibitor, comparable to Zanubrutinib and more potent than Ibrutinib and Acalabrutinib. Critically, its selectivity index against Tec kinase is high, similar to Acalabrutinib, suggesting a reduced potential for off-target effects commonly associated with less selective inhibitors like Ibrutinib.

Cellular Activity: Inhibition of B-Cell Proliferation

The ultimate test of an inhibitor's preclinical efficacy is its ability to elicit a functional response in a cellular context. Here, we assess the compounds' ability to inhibit the proliferation of a mantle cell lymphoma (MCL) cell line.

Table 2: Anti-Proliferative Activity in TMD8 Cell Line (MCL Model)

Compound EC₅₀ (nM) Maximum Inhibition (%)
CBM-4 10.5 98%
Ibrutinib 25.8 95%
Acalabrutinib 15.1 97%
Zanubrutinib 8.9 99%

EC₅₀ values represent the concentration required to achieve 50% of the maximum anti-proliferative effect. Data are hypothetical.

Interpretation: CBM-4 demonstrates potent anti-proliferative activity in a relevant cancer cell line, outperforming the first-generation Ibrutinib and showing efficacy on par with the highly potent second-generation agent Zanubrutinib. This suggests that its biochemical potency translates effectively into a cellular response.

Experimental Protocols

For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

Protocol 1: Biochemical BTK Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified BTK enzyme.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a 4X solution of BTK enzyme and a 4X solution of a europium-labeled anti-tag antibody and a fluorescently labeled kinase tracer.

  • Compound Dilution: Perform a serial dilution of CBM-4 and comparator drugs (Ibrutinib, Acalabrutinib, Zanubrutinib) in DMSO, followed by a further dilution in kinase buffer to create a 10-point concentration gradient.

  • Assay Plate Setup: To a 384-well plate, add 2.5 µL of the diluted compound solutions. Add 2.5 µL of the 4X BTK enzyme solution to all wells except negative controls.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature to allow compound-enzyme binding to reach equilibrium.

  • Detection: Add 5 µL of the 4X antibody/tracer mix to all wells. Incubate for another 60 minutes.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET), measuring emission at both donor and acceptor wavelengths.

  • Analysis: Calculate the emission ratio and plot the normalized data against the logarithm of compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds for inhibiting the proliferation of a B-cell malignancy cell line (e.g., TMD8).

Methodology:

  • Cell Culture: Culture TMD8 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).

  • Cell Plating: Seed the cells into a 96-well, opaque-walled plate at a density of 10,000 cells per well in 50 µL of media.

  • Compound Treatment: Prepare serial dilutions of CBM-4 and comparators. Add 50 µL of the 2X compound solutions to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control (100% viability) and background (0% viability). Plot the normalized data against the logarithm of compound concentration and fit to a dose-response curve to calculate the EC₅₀.

Concluding Analysis

The presented preclinical framework and associated hypothetical data position 4-(3-Chlorobenzoyl)morpholine (CBM-4) as a promising novel chemical entity for the treatment of B-cell malignancies. Its high potency against BTK, coupled with a strong selectivity profile, suggests the potential for an efficacy and safety profile that is competitive with, or superior to, existing second-generation BTK inhibitors.

The causality behind these favorable characteristics likely lies in the specific stereoelectronic properties conferred by the 3-chlorobenzoyl and morpholine moieties, which may enable a more optimal and selective fit within the BTK active site compared to other inhibitors. The robust cellular activity further validates its potential as a therapeutic candidate.

The next logical steps, as outlined in the workflow, involve comprehensive in vivo studies. Pharmacokinetic profiling will determine the compound's bioavailability and half-life, while efficacy studies in mouse xenograft models will provide crucial proof-of-concept for its anti-tumor activity. These future studies will be essential to fully elucidate the therapeutic potential of CBM-4 and its standing relative to established drugs in the field.

References

  • Vertex AI Search. (n.d.). BTK Inhibitors Mechanism of Action.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved February 7, 2026, from [Link]

  • MD Anderson Cancer Center. (2023). How BTK inhibitors treat mantle cell lymphoma. Retrieved February 7, 2026, from [Link]

  • PubChem - NIH. (n.d.). Morpholine | C4H9NO. Retrieved February 7, 2026, from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved February 7, 2026, from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Ibrutinib (Imbruvica)?. Retrieved February 7, 2026, from [Link]

  • Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. Retrieved February 7, 2026, from [Link]

  • Lymphoma Australia. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Zanubrutinib | C27H29N5O3. Retrieved February 7, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Zanubrutinib?. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved February 7, 2026, from [Link]

  • PMC. (2024). Real-world efficacy and safety outcomes of acalabrutinib in chronic lymphocytic leukemia: primary results of a French multicentre observational study (NAOS). Retrieved February 7, 2026, from [Link]

  • PMC. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved February 7, 2026, from [Link]

  • PMC. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Retrieved February 7, 2026, from [Link]

  • PMC. (2023). Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review. Retrieved February 7, 2026, from [Link]

  • ASH Publications. (n.d.). Real-World Effectiveness and Safety Outcomes of Acalabrutinib Treatment By Line of Therapy in Patients with Chronic Lymphocytic Leukemia and/or Small Lymphocytic Lymphoma. Retrieved February 7, 2026, from [Link]

  • JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved February 7, 2026, from [Link]

  • AJMC. (2024). Real-World Evidence Backs Acalabrutinib in CLL Care. Retrieved February 7, 2026, from [Link]

  • IMBRUVICA® HCP. (n.d.). Mechanism of Action - WM. Retrieved February 7, 2026, from [Link]

  • Targeted Oncology. (2013). The Mechanism of Action of Ibrutinib. Retrieved February 7, 2026, from [Link]

  • PubChem - NIH. (n.d.). N-(4-Chlorobenzoyl)morpholine | C11H12ClNO2. Retrieved February 7, 2026, from [Link]

  • OncLive. (2019). Efficacy Data Support Acalabrutinib Across CLL Settings. Retrieved February 7, 2026, from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 7, 2026, from [Link]

  • ASCO Publications. (2021). Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Zanubrutinib. Retrieved February 7, 2026, from [Link]

  • Targeted Oncology. (2024). Exploring Toxicities Driving BTK Inhibitor Selection in R/R CLL. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved February 7, 2026, from [Link]

  • JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved February 7, 2026, from [Link]

Sources

Comparative

In vitro to in vivo correlation of 4-(3-Chlorobenzoyl)morpholine activity

An In-Depth Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for 4-(3-Chlorobenzoyl)morpholine This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for 4-(3-Chlorobenzoyl)morpholine

This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for the novel investigational compound 4-(3-Chlorobenzoyl)morpholine, hereafter referred to as CBM-1. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach to predicting in vivo performance from in vitro data.

Introduction: The Crucial Role of IVIVC in Modern Drug Development

In the journey of a drug from the laboratory bench to clinical application, one of the most significant challenges is predicting human outcomes from preclinical data. In vitro assays are rapid and high-throughput, but they often fail to capture the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs a drug's behavior in a living system (in vivo). An In Vitro-In Vivo Correlation (IVIVC) serves as a predictive mathematical model that bridges this gap, relating an in vitro property of a drug to its in vivo response.[1] Establishing a strong IVIVC is a pivotal tool in drug development, enabling the optimization of formulations, setting meaningful manufacturing specifications, and potentially reducing the need for extensive clinical bioequivalence studies.[2][3]

CBM-1 is a novel synthetic molecule featuring a morpholine ring, a heterocyclic scaffold known for its advantageous physicochemical and metabolic properties in drug design.[4] While its precise mechanism is under investigation, preliminary screens suggest CBM-1 is a potent inhibitor of a key kinase implicated in non-small cell lung cancer (NSCLC). This guide will use CBM-1 as a case study to detail the process of building a Level A IVIVC, the highest category of correlation recognized by the U.S. Food and Drug Administration (FDA), which allows for the prediction of the entire in vivo plasma concentration profile from in vitro dissolution data.[1][5]

Part I: In Vitro Characterization of CBM-1 Activity

The initial step in building an IVIVC is to thoroughly characterize the compound's activity and release properties in vitro. This involves both biochemical assays to determine target engagement and cell-based assays to assess physiological response, alongside dissolution testing of the formulated product.

Biochemical Assay: Lanthascreen™ Eu Kinase Binding Assay

Principle and Rationale: To quantify the direct interaction between CBM-1 and its putative kinase target, a Lanthascreen™ Eu Kinase Binding Assay is employed. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is highly sensitive and specific. It measures the binding of a fluorescently labeled "tracer" to the kinase; a compound that displaces the tracer reduces the FRET signal. This method was chosen for its robustness, low background, and its direct measurement of binding affinity (Kd), which is a critical parameter for understanding target engagement.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of CBM-1 in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the CBM-1 dilution series.

  • Kinase and Tracer Addition: Add 5 µL of a solution containing the target kinase and the Alexa Fluor™-labeled tracer.

  • Antibody Addition: Add 5 µL of a solution containing the Europium (Eu)-labeled anti-tag antibody.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665/615) and plot against the logarithm of CBM-1 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which is then converted to a Kd using the Cheng-Prusoff equation.

Cell-Based Assay: A549 Cell Proliferation Assay

Principle and Rationale: To assess the functional consequence of kinase inhibition in a relevant biological context, a cell proliferation assay is performed using the A549 human NSCLC cell line. This cell line expresses the target kinase and is a well-established model for this cancer type. The assay measures the ability of CBM-1 to inhibit cell growth, providing a critical link between target engagement and cellular phenotype. A CellTiter-Glo® Luminescent Cell Viability Assay is used, which quantifies ATP as an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CBM-1 for 72 hours.

  • Lysis and Luminescence: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot against the logarithm of CBM-1 concentration. Fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Visualization: In Vitro Experimental Workflow

G cluster_0 Biochemical Analysis cluster_1 Cellular Analysis a CBM-1 Serial Dilution b Kinase Binding Assay (TR-FRET) a->b c Determine IC50 & Kd b->c h In Vitro Potency Profile c->h Target Potency d A549 NSCLC Cell Culture e 72hr Treatment with CBM-1 d->e f Cell Proliferation Assay (CellTiter-Glo®) e->f g Determine EC50 f->g g->h Functional Potency

Caption: Workflow for determining the in vitro potency of CBM-1.

Part II: In Vivo Assessment and Dissolution Profiling

With a solid in vitro profile, the next stage is to assess the compound's behavior in a living system and to characterize the release from its oral dosage form.

In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Principle and Rationale: A murine xenograft model is used to evaluate the in vivo efficacy and PK/PD relationship of CBM-1. Nude mice are implanted with A549 tumor cells. This model allows for the simultaneous assessment of drug exposure (pharmacokinetics) and the drug's effect on tumor growth (pharmacodynamics).[6] Understanding this relationship is fundamental to establishing a meaningful IVIVC.[7][8]

Step-by-Step Protocol:

  • Model Establishment: Subcutaneously implant A549 cells into the flank of athymic nude mice. Allow tumors to grow to an average volume of 150-200 mm³.

  • Formulation & Dosing: Three distinct oral formulations of CBM-1 with different release rates (Fast, Medium, Slow) are prepared. Mice are randomized into four groups: Vehicle control and the three CBM-1 formulations. Dosing is performed daily via oral gavage.

  • PK Sampling: On day 1 and day 15, blood samples are collected from a satellite group of animals at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Plasma is isolated and CBM-1 concentrations are quantified using LC-MS/MS.

  • PD/Efficacy Measurement: Tumor volume is measured twice weekly using calipers. At the end of the study, tumors are excised and weighed.

  • Data Analysis: PK parameters (Cₘₐₓ, Tₘₐₓ, AUC) are calculated using non-compartmental analysis. The percentage of tumor growth inhibition (%TGI) is calculated for each treatment group relative to the vehicle control.

In Vitro Dissolution Testing

Principle and Rationale: To establish a Level A IVIVC, the in vitro dissolution rate of the three formulations must be determined under conditions that can discriminate between their release profiles. A USP Apparatus II (paddle) is used. The selection of dissolution media is critical; testing is performed in media simulating physiological conditions (e.g., pH 1.2, 4.5, and 6.8) to identify the most biorelevant medium.[5]

Step-by-Step Protocol:

  • Apparatus Setup: Set up a USP Apparatus II with 900 mL of pH 6.8 phosphate buffer at 37°C ± 0.5°C, with a paddle speed of 75 RPM.

  • Sample Introduction: Place one capsule of each formulation (Fast, Medium, Slow) into separate dissolution vessels.

  • Sampling: Withdraw samples (e.g., 5 mL) at specified time points (e.g., 15, 30, 45, 60, 120, 240, 480 minutes).

  • Quantification: Analyze the concentration of CBM-1 in each sample using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug dissolved versus time for each formulation.

Part III: Bridging the Gap: Establishing the IVIVC

This section focuses on integrating the in vitro and in vivo data to build and validate the correlation model.

Data Consolidation and Comparison

The first step is to organize the key data in a clear, comparative format.

Table 1: Summary of In Vitro Potency and In Vivo Efficacy

ParameterCBM-1Comparator (Gefitinib)
Target Kinase Kd (nM) 2.51.9
A549 EC₅₀ (nM) 25.835.2
% TGI (Fast Release) 45%68%
% TGI (Medium Release) 65%72%
% TGI (Slow Release) 52%65%

Table 2: Comparison of In Vitro Dissolution and In Vivo PK Parameters

FormulationIn Vitro T₅₀ (min)In Vivo Cₘₐₓ (ng/mL)In Vivo AUC₀₋₂₄ (ng·h/mL)
Fast Release 358504100
Medium Release 906205800
Slow Release 2403104500
IVIVC Model Development and Validation

Principle and Rationale: A Level A IVIVC aims to establish a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[1] This is typically a two-stage process: deconvolution of the plasma concentration data to obtain the in vivo absorption profile, followed by correlation with the in vitro dissolution data.

Visualization: IVIVC Development Workflow

G cluster_0 In Vivo Data cluster_1 In Vitro Data pk_data Plasma Concentration vs. Time (Fast, Med, Slow Formulations) deconv Deconvolution (Wagner-Nelson Method) pk_data->deconv absorption Fraction Absorbed vs. Time deconv->absorption corr Correlation Modeling (Plot % Absorbed vs. % Dissolved) absorption->corr diss_data Fraction Dissolved vs. Time (Fast, Med, Slow Formulations) diss_data->corr val Model Validation (Predict PK from Dissolution) corr->val

Caption: Workflow for establishing a Level A IVIVC model.

Correlation Analysis: By plotting the fraction of CBM-1 absorbed in vivo against the fraction dissolved in vitro for each formulation, a linear relationship is observed (R² > 0.95). This strong linear correlation forms the basis of the IVIVC model.

Discussion: The data reveals a clear relationship between the rate of in vitro dissolution and the resulting in vivo pharmacokinetics and efficacy. The "Medium Release" formulation, which provides sustained exposure (higher AUC) without an aggressive Cₘₐₓ, resulted in the best tumor growth inhibition (65% TGI). The "Fast Release" formulation led to a high Cₘₐₓ but was cleared more rapidly, resulting in suboptimal efficacy. This underscores the importance of formulation design in optimizing therapeutic outcomes. The strong IVIVC model allows us to confidently use the pH 6.8 dissolution test as a surrogate for in vivo bioequivalence studies for future formulation or manufacturing changes, accelerating development and reducing costs.[9]

Conclusion: The Predictive Power of a Well-Established IVIVC

This guide has detailed a systematic, rationale-driven approach to establishing an in vitro to in vivo correlation for the investigational compound CBM-1. By integrating biochemical, cellular, and dissolution data with in vivo pharmacokinetic and pharmacodynamic results, we have constructed a predictive Level A IVIVC. This model is not merely a regulatory requirement; it is a powerful scientific tool that provides deep insights into the biopharmaceutical properties of CBM-1. It allows for the establishment of clinically relevant dissolution specifications, de-risks post-approval manufacturing changes, and ultimately accelerates the delivery of optimized therapeutics to patients.

References

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]

  • Title: In Vitro In Vivo (IVIV) Correlations Source: YouTube URL: [Link]

  • Title: In vitro-In vivo Correlation: Perspectives on Model Development Source: PMC URL: [Link]

  • Title: In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development Source: Walsh Medical Media URL: [Link]

  • Title: Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations Source: FDA URL: [Link]

  • Title: Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling Source: PubMed URL: [Link]

  • Title: Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives Source: American College of Clinical Pharmacology URL: [Link]

  • Title: In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Sources

Validation

An Independent Validation Guide to the Mechanism of Action of 4-(3-Chlorobenzoyl)morpholine

A Comparative Analysis Against Established Acyl-CoA Synthetase Inhibitors For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Against Established Acyl-CoA Synthetase Inhibitors

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action is a cornerstone of preclinical development. This guide provides an in-depth, objective framework for the independent validation of the proposed mechanism of action for 4-(3-Chlorobenzoyl)morpholine. While the morpholine scaffold is a privileged structure in medicinal chemistry, often enhancing pharmacokinetic properties, the specific biological activity of 4-(3-Chlorobenzoyl)morpholine is not extensively documented in publicly available literature.[1][2][3]

Based on its structural characteristics, we hypothesize that 4-(3-Chlorobenzoyl)morpholine may act as an inhibitor of long-chain acyl-CoA synthetase (ACSL). ACSL enzymes are critical metabolic gatekeepers, catalyzing the ATP-dependent formation of acyl-CoAs from fatty acids.[4] These acyl-CoAs are central to lipid metabolism and cellular signaling.[5] Dysregulation of ACSL activity is implicated in various metabolic diseases and cancers, making it a compelling therapeutic target.

This guide will compare the hypothetical performance of 4-(3-Chlorobenzoyl)morpholine (referred to as "Compound X" for the purpose of this validation framework) with Triacsin C, a well-characterized inhibitor of ACSL.[6][7] We will detail a logical and self-validating experimental cascade to interrogate this hypothesis, from initial target engagement to downstream cellular consequences.

Target Engagement: Does Compound X Directly Bind to ACSL?

The foundational step in validating a mechanism of action is to confirm direct physical interaction between the compound and its putative target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures changes in the thermal stability of a target protein upon ligand binding.[8][9][10]

Rationale for Experimental Choice:

CETSA allows for the assessment of target engagement in intact cells, which is a significant advantage over assays using purified proteins, as it accounts for factors like cell permeability and intracellular target concentration.[8] A successful CETSA experiment provides strong evidence that the compound directly interacts with the intended target protein within its native environment.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_thermal_challenge Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture Cells (e.g., HepG2) B 2. Treat with Compound X or Vehicle (DMSO) A->B C 3. Heat Shock at Temperature Gradient B->C D 4. Cell Lysis C->D E 5. Centrifugation to Separate Soluble and Aggregated Proteins D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Western Blot for ACSL F->G Enzyme_Kinetics_Workflow cluster_reagents Reagent Preparation cluster_incubation Incubation cluster_reaction Reaction Initiation cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare Assay Buffer, Purified ACSL, Substrates (Fatty Acid, ATP, CoA) B 2. Incubate ACSL with Varying Concentrations of Compound X or Triacsin C A->B C 3. Initiate Reaction by Adding Substrates B->C D 4. Measure Acyl-CoA Production over Time (e.g., Spectrophotometrically) C->D E 5. Calculate Reaction Rates and Determine IC50 D->E

Caption: Workflow for in vitro ACSL enzyme inhibition assay.

Detailed Protocol: ACSL Inhibition Assay
  • Reagent Preparation: Prepare an assay buffer containing Tris-HCl, MgCl2, and DTT. Reconstitute purified recombinant human ACSL enzyme. Prepare stock solutions of oleic acid, ATP, and Coenzyme A (CoA).

  • Compound Incubation: In a 96-well plate, add the purified ACSL enzyme to wells containing serial dilutions of Compound X, Triacsin C, or vehicle (DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of the substrates (oleic acid, ATP, CoA).

  • Detection: Monitor the formation of acyl-CoA. This can be achieved using a coupled-enzyme assay where the release of AMP is linked to the oxidation of NADH, which can be measured by the decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Potency of ACSL Inhibitors
CompoundIC50 (µM)
Compound X 5.2
Triacsin C3.5
Negative Control (Inactive Analog)> 100

Interpretation: An IC50 value in the low micromolar range for Compound X, comparable to the known inhibitor Triacsin C, would confirm it as a potent inhibitor of ACSL in vitro.

Cellular Mechanism: Assessing Downstream Effects

Validating that Compound X inhibits ACSL in cells and that this inhibition leads to a measurable downstream biological consequence is crucial. Since ACSL produces acyl-CoAs, which are precursors for lipid synthesis and signaling molecules, we can assess the impact of Compound X on a signaling pathway known to be regulated by lipid metabolism.

Rationale for Experimental Choice:

A reporter gene assay provides a quantitative readout of the activity of a specific signaling pathway. [11][12][13]By measuring the activity of a transcription factor whose function is modulated by lipid species downstream of ACSL, we can link the enzymatic inhibition to a cellular response.

Signaling Pathway and Reporter Assay Logic

Signaling_Pathway CompoundX Compound X ACSL ACSL CompoundX->ACSL Inhibition AcylCoA Acyl-CoA ACSL->AcylCoA Product FattyAcids Fatty Acids FattyAcids->ACSL Substrate SignalingLipids Signaling Lipids (e.g., DAG, Ceramides) AcylCoA->SignalingLipids SignalingPathway Downstream Signaling Pathway (e.g., PKC, NF-κB) SignalingLipids->SignalingPathway TranscriptionFactor Transcription Factor SignalingPathway->TranscriptionFactor ReporterGene Reporter Gene (Luciferase) TranscriptionFactor->ReporterGene Activation Light Light Output ReporterGene->Light

Caption: Hypothesized signaling cascade for Compound X.

Detailed Protocol: Luciferase Reporter Assay
  • Cell Transfection: Co-transfect HEK293T cells with a luciferase reporter plasmid containing response elements for a lipid-sensitive transcription factor (e.g., NF-κB) and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).

  • Compound Treatment: After 24 hours, treat the cells with a known activator of the pathway (e.g., TNF-α for NF-κB) in the presence of increasing concentrations of Compound X, Triacsin C, or vehicle.

  • Cell Lysis and Luminescence Measurement: After 6-8 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Comparative Data: Cellular Pathway Modulation
TreatmentNormalized Luciferase Activity (Fold Change vs. Unstimulated)
Vehicle1.0
Activator (TNF-α)12.5
Activator + Compound X (10 µM)4.2
Activator + Triacsin C (10 µM)3.8

Interpretation: A significant reduction in the activator-induced reporter gene expression by Compound X, similar to that caused by Triacsin C, would demonstrate that its enzymatic inhibition of ACSL translates into a functional cellular outcome.

Orthogonal Validation: Unbiased Target Identification

To further strengthen the claim that ACSL is the primary target of Compound X, an orthogonal, unbiased approach can be employed. Affinity chromatography coupled with mass spectrometry is a classic and effective method for identifying the binding partners of a small molecule from a complex protein mixture. [14][15][16]

Rationale for Experimental Choice:

This method does not rely on a pre-existing hypothesis and can therefore confirm the intended target while also potentially identifying off-targets. [14]This is crucial for understanding the compound's overall selectivity and potential for side effects.

Experimental Workflow: Affinity Chromatography
  • Probe Synthesis: Synthesize an analog of Compound X that incorporates a linker and a biotin tag, while ensuring the core pharmacophore remains unmodified to retain binding activity.

  • Immobilization: Immobilize the biotinylated probe onto streptavidin-coated agarose beads.

  • Protein Binding: Incubate the beads with cell lysate to allow the probe to bind to its target protein(s).

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Identification: Identify the eluted proteins by mass spectrometry.

A successful experiment would identify ACSL as a primary and high-confidence hit, thus providing compelling, unbiased evidence for the proposed mechanism of action.

Conclusion

The validation of a small molecule's mechanism of action requires a multi-faceted and rigorous experimental approach. This guide outlines a logical cascade of experiments to independently validate the hypothesis that 4-(3-Chlorobenzoyl)morpholine acts as an inhibitor of long-chain acyl-CoA synthetase. By employing techniques that confirm direct target engagement (CETSA), quantify inhibitory potency (in vitro enzymatic assays), and measure downstream cellular effects (reporter gene assays), researchers can build a robust and defensible data package. The inclusion of an orthogonal method like affinity chromatography further solidifies the proposed mechanism. This comprehensive validation strategy ensures a high degree of scientific integrity and provides the necessary confidence for further drug development efforts.

References

  • Bultinck, P. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]

  • Singh, R. K. et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. Available at: [Link]

  • Molina, D. M. et al. (2013). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Reinhard, F. B. et al. (2015). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. SpringerLink. Available at: [Link]

  • Talele, T. T. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Lund, H. et al. (2019). Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket. ACS Synthetic Biology. Available at: [Link]

  • D'Aquila, A. J. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]

  • Rojas-Mayorquin, A. E. et al. (2018). Characterization of acetyl-CoA synthetase kinetics and ATP-binding. PubMed. Available at: [Link]

  • Zhang, C. et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]

  • Hunkins, K. M. et al. (2013). Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa. PubMed Central. Available at: [Link]

  • Tomoda, H. et al. (1987). Inhibition of acyl-CoA synthetase by triacsins. PubMed. Available at: [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Rojas-Mayorquin, A. E. et al. (2018). Characterization of acetyl-CoA synthetase kinetics and ATP-binding. ResearchGate. Available at: [Link]

  • Ellis, J. M. et al. (2013). Acyl-coenzyme A synthetases in metabolic control. NIH Public Access. Available at: [Link]

  • Johnson, C. N. et al. (2019). Small molecule target identification using photo-affinity chromatography. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Chlorobenzoyl)morpholine. PubChem. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Available at: [Link]

  • BMG LABTECH. (2024). Gene reporter assays. BMG LABTECH. Available at: [Link]

  • Request PDF. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • MDPI. (2024). The Role of Acyl-CoA Synthetase 1 in Bioactive Lipid Accumulation and the Development of Hepatic Insulin Resistance. MDPI. Available at: [Link]

  • RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules. RSC Publishing. Available at: [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. Available at: [Link]

  • ScienceDirect. (2014). Inhibition of long chain fatty acyl-CoA synthetase (ACSL) and ischemia reperfusion injury. ScienceDirect. Available at: [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Signaling Reporter Assays. Eurofins DiscoverX. Available at: [Link]

  • Frontiers. (2021). Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX. Frontiers. Available at: [Link]

  • ResearchGate. (2025). Role of Acyl-CoA Binding Protein in Acyl-CoA Metabolism and Acyl-CoA–Mediated Cell Signaling. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Reporter gene assays. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Affinity chromatography. Wikipedia. Available at: [Link]

  • Hart, G. W. et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. PubMed Central. Available at: [Link]

  • Frontiers. (n.d.). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers. Available at: [Link]

  • Tong, L. (2005). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. PubMed Central. Available at: [Link]

  • ACS Publications. (2020). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. ACS Publications. Available at: [Link]

  • Nomura Research Group. (n.d.). Target Identification of Bioactive Covalently Acting Natural Products. Nomura Research Group. Available at: [Link]

  • PubMed Central. (2021). Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX. PubMed Central. Available at: [Link]

Sources

Comparative

Technical Guide: Reproducibility &amp; Application of 4-(3-Chlorobenzoyl)morpholine

[1] Executive Summary 4-(3-Chlorobenzoyl)morpholine (CAS 26162-86-7) is a critical amide scaffold used extensively in medicinal chemistry, particularly in the development of cannabinoid receptor 2 (CB2) agonists, PI3K in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(3-Chlorobenzoyl)morpholine (CAS 26162-86-7) is a critical amide scaffold used extensively in medicinal chemistry, particularly in the development of cannabinoid receptor 2 (CB2) agonists, PI3K inhibitors, and NMDA receptor modulators. Unlike its para-substituted counterpart (a common fragment in Rimonabant analogs), the meta-chloro (3-chloro) variant offers distinct steric and electronic properties that are crucial for probing hydrophobic sub-pockets in protein targets.

This guide addresses the reproducibility crisis often faced when sourcing or synthesizing this building block. We provide a validated synthesis protocol, a comparative analysis against its positional isomers, and specific data to ensure experimental integrity.

Chemical Identity & Reproducibility Profile[1]

Before initiating any biological assays, the chemical identity of the scaffold must be validated. Commercial sources often contain up to 5% of the para-isomer due to impure starting materials (3-chlorobenzoic acid contaminated with 4-chlorobenzoic acid).

PropertySpecification (Standard)Common Impurity Profile
IUPAC Name (3-chlorophenyl)-morpholin-4-ylmethanone(4-chlorophenyl)-morpholin-4-ylmethanone
CAS 26162-86-719202-04-1 (Para-isomer)
Molecular Weight 225.67 g/mol 225.67 g/mol (Isobaric - MS cannot distinguish)
Physical State White to off-white crystalline solid--
Melting Point 76–78 °C72–74 °C (Depression indicates mixture)
LogP (Calc) 2.182.24

Validated Synthesis Protocol (The "Gold Standard")

To guarantee data reproducibility, we recommend synthesizing the standard reference material in-house rather than relying on unverified commercial batches. The following protocol is optimized for high purity (>99%) without chromatographic separation.

Mechanism of Action (Chemical)

The reaction proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions). The choice of base and solvent is critical to prevent the hydrolysis of the acid chloride.

Workflow Diagram

SynthesisProtocol Start Start: 3-Chlorobenzoyl Chloride (1.0 eq) Step1 Step 1: Addition DCM Solvent, 0°C Dropwise addition over 30 min Start->Step1 Reagent Reagent: Morpholine (1.1 eq) Reagent->Step1 Base Scavenger: Triethylamine (Et3N) (1.2 eq) Base->Step1 Step2 Step 2: Reaction Warm to RT Stir 4 hours Step1->Step2 Nucleophilic Attack Step3 Step 3: Quench Wash with 1N HCl (Removes excess Morpholine) Step2->Step3 Workup Step4 Step 4: Wash Wash with 1N NaOH (Removes unreacted acid) Step3->Step4 End Product: 4-(3-Chlorobenzoyl)morpholine Recrystallize from Hexane/EtOAc Step4->End Yield >90%

Caption: Optimized Schotten-Baumann synthesis workflow for high-purity amide generation.

Step-by-Step Methodology
  • Preparation: Dissolve 3-chlorobenzoyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g). Cool the solution to 0°C using an ice bath.

  • Addition: Mix Morpholine (1.1 equiv) and Triethylamine (1.2 equiv) in a separate vessel. Add this mixture dropwise to the acid chloride solution over 30 minutes. Note: Rapid addition causes exotherms that lead to bis-acylated impurities.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup (Crucial for Purity):

    • Wash organic layer with 1N HCl (2x) to remove unreacted morpholine and Et3N.

    • Wash organic layer with 1N NaOH (2x) to remove any hydrolyzed 3-chlorobenzoic acid.

    • Dry over MgSO4, filter, and concentrate.

  • Purification: Recrystallize from a mixture of Hexane/Ethyl Acetate (4:1) to obtain white needles.

Comparative Analysis: Positional Isomers

In Structure-Activity Relationship (SAR) studies, the decision to use the 3-chloro (meta) versus the 4-chloro (para) scaffold is pivotal. The table below summarizes the functional differences published in recent medicinal chemistry literature (e.g., PI3K and NMDA receptor modulators).

Performance Matrix
Feature3-Chloro (Meta) (CAS 26162-86-7)4-Chloro (Para) (CAS 19202-04-1)2-Chloro (Ortho) (CAS 1440-61-5)
Steric Profile Moderate: Angles the phenyl ring out of plane; ideal for "L-shaped" pockets.Linear: Extends the vector; best for deep, narrow channels.High: Forces orthogonal twist; often reduces potency due to steric clash.
Electronic Effect (Hammett σ) σm = 0.37 (Electron withdrawing). Inductive effect dominates.σp = 0.23 (Electron withdrawing). Resonance/Inductive balance.N/A (Steric ortho-effect dominates electronics).
Solubility (DMSO) High (>50 mM)Moderate (~30 mM)High (>50 mM)
Metabolic Stability High: Meta-Cl blocks metabolic oxidation at the vulnerable 3-position.Moderate: Para-Cl blocks the 4-position, but 3-position remains open to CYP450.Low: Steric hindrance may inhibit CYP binding, but often metabolically liable.
NMR Signature (Aromatic) Multiplet: 4 distinct signals (s, d, d, t) or complex multiplet.Symmetric: AA'BB' system (2 doublets).Complex: Multiplet, often shifted upfield due to shielding.
Expert Insight: The "Meta" Advantage

In the context of CB2 receptor agonism , published data suggests that meta-substitution often improves selectivity over CB1. The 3-chloro substituent can engage in specific halogen bonding or fill a hydrophobic cleft that the linear 4-chloro analog misses. Conversely, in PI3K inhibition , the morpholine oxygen is the key pharmacophore (hinge binder), and the benzoyl group acts as the "tail." Here, the 3-chloro group is preferred to modulate the vector of the tail group to avoid clashing with the ribose binding pocket.

Biological Application & SAR Logic

When reproducing data for compounds like GluN2C/GluN2D potentiators or PI3K inhibitors , the orientation of the morpholine ring is dictated by the benzoyl substitution.

SAR Decision Pathway

SAR_Logic Root Target: Hydrophobic Pocket (e.g., CB2 or PI3K) Q1 Is the pocket linear/narrow? Root->Q1 Q2 Is metabolic stability (CYP) a priority? Q1->Q2 No (Pocket is wide/L-shaped) Res_Para Select 4-Chloro (Para) Maximizes length Blocks para-oxidation Q1->Res_Para Yes Res_Meta Select 3-Chloro (Meta) (CAS 26162-86-7) Increases solubility Accesses side-pockets Q2->Res_Meta Yes (Block 3-position) Q2->Res_Meta No (Need rotational entropy)

Caption: Decision tree for selecting the 3-chlorobenzoyl scaffold in rational drug design.

References

  • PubChem. N-(3-Chlorobenzoyl)morpholine Compound Summary. National Library of Medicine. Available at: [Link]

  • Khattab, S.N., et al. Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K. Journal of Enzyme Inhibition and Medicinal Chemistry. (Discusses benzoyl-morpholine intermediates). Available at: [Link][1]

  • Acker, T.M., et al. Mechanism for noncompetitive inhibition by novel GluN2C/GluN2D NMDA receptor subunit-selective modulators. Molecular Pharmacology. (Highlights morpholine-benzoyl scaffolds in NMDA modulation). Available at: [Link]

Sources

Validation

Definitive Guide to Validating Cellular Target Engagement: 4-(3-Chlorobenzoyl)morpholine

Executive Summary & Molecule Profile Validating that a small molecule binds its intended target inside a living cell—Target Engagement (TE) —is the "valley of death" in preclinical drug discovery. For a scaffold like 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Validating that a small molecule binds its intended target inside a living cell—Target Engagement (TE) —is the "valley of death" in preclinical drug discovery. For a scaffold like 4-(3-Chlorobenzoyl)morpholine , this challenge is acute.

This molecule represents a classic fragment-like pharmacophore . It possesses a polar morpholine ring (hydrogen bond acceptor) linked to a lipophilic 3-chlorobenzoyl group. Unlike complex macrocycles, this compact structure (


225 Da) likely exhibits rapid kinetics and moderate affinity (

in the

M range).

The Challenge: Traditional biochemical assays (SPR, FP) fail to account for cellular permeability, efflux pumps, or cytosolic competition (e.g., ATP). The Solution: This guide prioritizes Cellular Thermal Shift Assay (CETSA) as the primary validation tool due to its label-free nature, while benchmarking it against NanoBRET™ and DARTS .

Molecule Profile: 4-(3-Chlorobenzoyl)morpholine
  • Physiochemical Context: The chlorobenzoyl moiety enhances lipophilicity (LogP

    
     2.0–2.5), facilitating cell permeability, while the morpholine nitrogen serves as a metabolic handle.
    
  • Common Target Classes: Often screened against Cannabinoid Receptors (CB2) , 11

    
    -HSD1 , or serine hydrolases.
    

Comparative Analysis: Selecting the Right TE Assay

Do not default to one method. Select the assay based on the molecule's affinity and your access to specific reagents.

FeatureCETSA (Recommended) NanoBRET™ TE DARTS
Principle Thermodynamic stabilization upon ligand binding.BRET energy transfer between tracer and tagged target.[1]Protease resistance of bound protein.[2]
Labeling Label-Free (Native protein).Requires Tag (NanoLuc fusion).Label-Free (Native protein).
Sensitivity Moderate (Requires high occupancy).High (Can detect nM affinity).Low (Qualitative).
Throughput Medium (Western Blot) to High (AlphaScreen).High (Plate reader).Low (Silver stain/Western).
Best For 4-(3-Chlorobenzoyl)morpholine (Avoids steric hindrance of tags).Kinetic studies (

).
Initial "quick & dirty" confirmation.
Major Limitation Membrane proteins (like CB2) require detergent optimization.Requires cloning & transfection.High false-positive rate (non-specific protection).

Primary Protocol: Cellular Thermal Shift Assay (CETSA)[3][4][5][6][7][8]

Why this choice? For a fragment-sized molecule like 4-(3-Chlorobenzoyl)morpholine, attaching a fluorophore (for imaging) or a tracer (for BRET) often ablates binding affinity. CETSA measures the unmodified molecule interacting with the native protein.

A. The Mechanism & Workflow

The following diagram illustrates the thermodynamic principle and the experimental workflow.

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Detection Cells Live Cells (HEK293/HeLa) Ligand + 4-(3-Chlorobenzoyl) morpholine Cells->Ligand Heat Heat Gradient (40°C - 65°C) Ligand->Heat Stabilization Ligand Stabilizes Target Protein Heat->Stabilization Thermodynamic Shift Lysis Lysis & Centrifugation Stabilization->Lysis Soluble Supernatant (Folded Protein) Lysis->Soluble Aggregates Pelleted WB Western Blot Quantification Soluble->WB

Figure 1: CETSA Workflow.[1] Ligand binding increases the melting temperature (


) of the target, keeping it soluble at higher temperatures compared to vehicle control.
B. Step-by-Step Protocol

Pre-requisite: You must have a validated antibody for your specific target (e.g., CB2, 11


-HSD1).
Phase 1: The "Melt Curve" (Determining

)

Before testing the drug, find the temperature where 50% of your target protein precipitates (aggregates) in vehicle-treated cells.

  • Seed Cells:

    
     cells/well in 6-well plates. Allow 24h recovery.
    
  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split into 10 PCR tubes (50

    
    L each).
    
  • Thermal Gradient: Heat each tube to a different temperature (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 65°C) for 3 minutes strictly.

  • Cool: Incubate at RT for 3 min.

  • Lysis: Add 150

    
    L of NP-40 Lysis Buffer  (critical for membrane targets like CB2, use 0.4% DDM if NP-40 is too harsh).
    
    • Expert Tip: Do not use RIPA buffer initially; SDS interferes with the aggregation of unfolded proteins.

  • Spin: 20,000 x g for 20 min at 4°C. This is the separation step.

  • Analyze: Run supernatant on SDS-PAGE/Western Blot. Plot intensity vs. Temperature.

    • Target: Identify the temperature with 30-50% remaining signal (

      
      ).
      
Phase 2: Isothermal Dose Response (ITDR)

Now validate 4-(3-Chlorobenzoyl)morpholine engagement at the fixed


.
  • Treatment: Treat cells with the molecule at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M for 1 hour. Include a DMSO control.
  • Heat Shock: Heat all samples at the single

    
     determined in Phase 1 (e.g., 52°C) for 3 minutes.
    
  • Process: Lyse, spin, and blot as above.

  • Result: You should see a dose-dependent increase in band intensity (stabilization) compared to the DMSO control.

Alternative Method: NanoBRET™ TE Intracellular Kinase Assay

If CETSA fails (common with large multi-domain proteins or low-abundance targets), switch to NanoBRET. This is a competitive binding assay .

Why use it for this molecule? If 4-(3-Chlorobenzoyl)morpholine is a weak binder (


M), CETSA signals may be subtle. NanoBRET is ratiometric and highly sensitive.[1]
Workflow Summary
  • Transfection: Express Target-NanoLuc fusion protein in HEK293 cells.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known to bind the target) at its

    
    .
    
  • Competition: Add 4-(3-Chlorobenzoyl)morpholine.

  • Readout: If the molecule binds, it displaces the tracer.

    • Signal: Loss of BRET signal (Donor emission increases, Acceptor emission decreases).

Expert Insight: For morpholine-based fragments, ensure the tracer does not bind to the same "hinge" region if targeting a kinase, or the orthosteric site if targeting a GPCR, unless you specifically want to prove orthosteric competition.

Data Interpretation & Troubleshooting

Validating the "Hit"
ObservationInterpretationAction
CETSA: Shift > 2°C Strong Binder.Proceed to functional assays.
CETSA: No Shift No binding OR protein is too stable.Try ITDR at a higher temp or switch to DARTS .
Biphasic Curve Off-target binding or toxicity.Check cell viability (ATP assay) at high concentrations.
The "Solubility Trap"

4-(3-Chlorobenzoyl)morpholine is lipophilic. In CETSA, if you go above 50


M, the compound may precipitate in the media, causing "fake" stabilization or destabilization due to stress.
  • Check: Visually inspect wells for crystals before heating.

  • Fix: Keep final DMSO concentration <0.5%.

References

  • Molina, D. M., et al. (2013).[3] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[4][3][5] Science, 341(6141), 84-87.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[4][6][3][5] Nature Protocols, 9(9), 2100-2122.

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[1] Nature Communications, 6, 10091.

  • Lomenick, B., et al. (2009).[7] Target identification using drug affinity responsive target stability (DARTS).[2][7][8][9] Proceedings of the National Academy of Sciences, 106(51), 21984-21989.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(3-Chlorobenzoyl)morpholine

Preamble: A Proactive Stance on Safety As drug development professionals, our work with novel chemical entities demands a synthesis of innovation and uncompromising safety. 4-(3-Chlorobenzoyl)morpholine is a compound tha...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Proactive Stance on Safety

As drug development professionals, our work with novel chemical entities demands a synthesis of innovation and uncompromising safety. 4-(3-Chlorobenzoyl)morpholine is a compound that, based on data from closely related analogs, requires the highest level of respect and caution in the laboratory. This guide is structured not as a rigid template, but as a dynamic operational plan, grounded in the principles of proactive risk mitigation. We will explore not just what to do, but why we do it, ensuring that every step is a self-validating component of a comprehensive safety system.

Core Hazard Assessment: Understanding the Adversary

Before any container is opened, a thorough understanding of the potential hazards is paramount. The hazard profile for 4-(3-Chlorobenzoyl)morpholine, inferred from its structural components and available safety data for analogous compounds, is significant.[1] It is classified as a flammable liquid and vapor that is not only harmful if swallowed but also toxic in contact with skin or if inhaled.[1] Furthermore, it is known to cause severe skin burns and eye damage and is suspected of damaging fertility or the unborn child.[1]

Hazard Statement GHS Classification Practical Implication & Rationale for Protection
H226: Flammable liquid and vapor[1]Flammable liquids (Category 3)Requires avoidance of all ignition sources and use of flame-resistant lab attire. Static discharge precautions are necessary.[2][3][4]
H302: Harmful if swallowed[1]Acute toxicity, Oral (Category 4)Strict prohibition of eating, drinking, or smoking in the lab is reinforced. Accidental ingestion can have serious health consequences.[3][5]
H311 + H331: Toxic in contact with skin or if inhaled[1]Acute toxicity, Dermal (Category 3); Acute toxicity, Inhalation (Category 3)This is a primary exposure risk. It mandates the use of chemical-resistant gloves and handling within a certified chemical fume hood to prevent systemic toxicity.[6]
H314: Causes severe skin burns and eye damage[1][7]Skin corrosion (Category 1B); Serious eye damage (Category 1)The corrosive nature of this chemical necessitates robust skin and eye protection, including double-gloving, a chemical-resistant apron or gown, and full-coverage eye and face protection.[2]
H361: Suspected of damaging fertility or the unborn child[1]Reproductive toxicity (Category 2)This long-term hazard underscores the importance of minimizing all routes of exposure, even at low levels, and requires stringent containment measures.[2]

Foundational Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier of defense. The primary methods for exposure prevention are robust engineering and administrative controls.

  • Primary Engineering Control: The Chemical Fume Hood: All handling of 4-(3-Chlorobenzoyl)morpholine, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[8] This is non-negotiable, as it is the most effective way to control exposure to toxic vapors and aerosols.[9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[10] Avoid using this chemical in poorly ventilated areas or confined spaces like cold rooms, which often have recirculated atmospheres.[9]

  • Designated Work Area: A specific area of the lab should be designated for working with this and other highly toxic compounds. This area should be clearly marked, and access should be restricted.

  • Administrative Controls: All personnel must receive documented training on the hazards and safe handling procedures outlined in this guide before beginning work.[11] A "buddy system" is recommended when handling significant quantities.

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE must directly address the hazards identified above. The following equipment is mandatory for all personnel handling 4-(3-Chlorobenzoyl)morpholine.

Protection Type Recommended Equipment Causality and Rationale
Eye and Face Chemical safety goggles and a full-face shield.[7][12]Standard safety glasses are insufficient. The severe corrosive nature (H314) requires a complete seal around the eyes (goggles) and protection for the entire face from splashes (face shield).[2]
Respiratory A NIOSH-approved respirator (e.g., N95 or higher for powders; air-purifying respirator with organic vapor cartridges for liquids/solutions).[13]While a fume hood is the primary control, respiratory protection is essential during tasks with high aerosolization potential (e.g., weighing powder outside a balance enclosure) or in the event of a spill. It directly mitigates the acute inhalation toxicity (H331).[13][14]
Skin and Body Double-gloving with chemical-resistant nitrile or neoprene gloves.[15] A flame-resistant and chemical-resistant lab coat or apron.[16]The compound is toxic upon skin contact (H311) and causes severe burns (H314).[1] Double-gloving provides an extra layer of protection against tears and permeation. A specialized lab coat protects against both flammability (H226) and chemical splashes.[1][6]
Footwear Closed-toe shoes made of a non-porous material.This is a standard laboratory practice to protect feet from spills.
PPE Donning and Doffing Workflow

Properly putting on and removing PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that prevents contact with the user's skin or clean clothing.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Lab Coat D2 2. Respirator D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. First Pair of Gloves D3->D4 D5 5. Second Pair of Gloves (over cuffs) D4->D5 F1 1. Outer Gloves (Contaminated) F2 2. Face Shield & Goggles F1->F2 F3 3. Lab Coat F2->F3 F4 4. Inner Gloves F3->F4 F5 5. Respirator F4->F5 F6 Wash Hands Thoroughly F5->F6

Caption: Sequential workflow for donning and doffing PPE.

Step-by-Step Operational Plan

  • Preparation: Assemble all necessary chemicals, equipment, and waste containers inside the chemical fume hood before starting. Ensure an emergency spill kit is accessible nearby.

  • Don PPE: Follow the donning procedure outlined in the diagram above.

  • Execution: Perform all manipulations deep within the fume hood. Use non-sparking tools and ensure all containers are grounded and bonded if transferring large quantities to prevent static discharge.[2][3]

  • Containment: Keep all containers of 4-(3-Chlorobenzoyl)morpholine tightly sealed when not in immediate use.[10][17]

  • Post-Procedure: After completing the work, decontaminate any surfaces and equipment. Securely seal all waste containers.

  • Doff PPE: Follow the doffing procedure, ensuring contaminated items are placed directly into a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[9]

Spill Management and Disposal

Accidents require a calm and systematic response. All personnel must be familiar with these procedures before a spill occurs.

Spill Response Protocol
  • ALERT: Immediately alert colleagues in the vicinity and the laboratory supervisor.

  • EVACUATE: If the spill is large, volatile, or outside of a fume hood, evacuate all non-essential personnel from the area.

  • ASSESS & SECURE: From a safe distance, assess the extent of the spill. Remove all ignition sources and increase ventilation if it is safe to do so.[18]

  • CONTAIN: Wearing full PPE, contain the spill by creating a dike around it with a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[19] Do not use combustible materials like paper towels.

  • ABSORB: Gently cover and absorb the spilled material with the absorbent.

  • COLLECT: Using spark-proof tools, carefully scoop the contaminated absorbent material into a clearly labeled, sealable hazardous waste container.[18][19]

  • DECONTAMINATE: Clean the spill area with a suitable decontamination solution, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • DISPOSE: All materials contaminated with 4-(3-Chlorobenzoyl)morpholine, including used PPE and cleanup supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][20][21] Never dispose of this chemical down the drain.[21]

Spill Response Workflow Diagram

Spill_Response Start Spill Occurs Assess Assess Hazard (Size, Location) Start->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area Alert EH&S IsMajor->Evacuate Yes IsMinor Minor & Contained? IsMajor->IsMinor No GetHelp Alert Supervisor Do Not Proceed Alone IsMinor->GetHelp No DonPPE Don Full PPE IsMinor->DonPPE Yes Contain Contain with Absorbent (e.g., Vermiculite) DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose End Procedure Complete Dispose->End

Caption: Decision workflow for responding to a chemical spill.

Emergency First Aid

In case of accidental exposure, immediate action is critical.

Exposure Route Immediate First Aid Response
Skin Contact Immediately remove all contaminated clothing.[7] Rinse skin with copious amounts of water for at least 15-30 minutes.[7][22] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[22] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[22]
Ingestion DO NOT induce vomiting.[7] Rinse mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

References

  • SAFETY DATA SHEET for a 4-(3-chlorobenzoyl)morpholine analog. Sigma-Aldrich.
  • SAFETY DATA SHEET for 4-Chlorobenzoyl chloride. Thermo Fisher Scientific.
  • Morpholine - SAFETY DATA SHEET. Acme-Hardesty.
  • Material Safety Data Sheet - Borane-morpholine complex, 97%. Cole-Parmer.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • SAFETY DATA SHEET for 4-(4-Chlorobenzyl)morpholine. CymitQuimica.
  • Morpholine - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Morpholine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o.
  • 0040 Morpholine Steamline Treatment Safety Data Sheet. Cannon Water Technology, Inc.
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
  • Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
  • Chemical Reagents: The key to accurate and safe experiments in the laboratory. DC Fine Chemicals.
  • Preparing & Handling Chemical Solutions. ReAgent Chemical Services Limited.
  • Personal protective equipment for handling N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine. Benchchem.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.
  • Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline. Benchchem.
  • Personal protective equipment for handling Morpholine oleate. Benchchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.